3-Benzofuransulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJIGDHOUPBYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation and Solid-State Profiling of 3-Benzofuransulfonamide Scaffolds
Executive Summary & Strategic Importance
The 3-benzofuransulfonamide scaffold represents a privileged structure in medicinal chemistry, serving as a primary pharmacophore for Carbonic Anhydrase (CA) inhibitors (specifically hCA IX and XII isoforms targeting hypoxic tumors) and anticonvulsant agents.
Unlike its 2-substituted counterparts, the 3-substituted isomer presents unique synthetic and analytical challenges. The electron-rich nature of the furan ring often directs electrophilic substitution to the C2 position; therefore, confirming the C3-regiochemistry is the critical quality attribute (CQA) of this workflow.
This guide provides a definitive, self-validating pathway to characterize this scaffold, moving from solution-state connectivity (NMR/MS) to solid-state architecture (XRD).
Solution-State Characterization (NMR & MS)
The Regiochemistry Challenge (C2 vs. C3)
The primary objective is to distinguish the this compound from the thermodynamically favored 2-isomer.
-
3-Isomer (Target): Contains a proton at position C2 . This proton is flanked by the ring oxygen and the sulfonyl group, leading to a distinct deshielded singlet.
-
2-Isomer (Impurity): Contains a proton at position C3 . This proton typically resonates upfield relative to the C2 proton of the 3-isomer due to different electronic shielding.
NMR Assignment Logic
Solvent Choice: DMSO-d6 is mandatory. Chloroform (
Key Diagnostic Signals (1H NMR, 300/400 MHz, DMSO-d6):
-
The Sulfonamide Handle (
): Appears as a broad singlet (exchangeable with ) in the range of 7.4 – 8.0 ppm . -
The C2-Proton (H2): This is the "fingerprint" signal. In 3-sulfonylated benzofurans, H2 appears as a sharp singlet at 8.2 – 8.6 ppm (highly deshielded by the adjacent O and
). -
NOE Correlations: A critical confirmation step.
-
Irradiation of the
protons should show NOE enhancement of the H2 singlet and the H4 (benzene ring) doublet. This confirms the sulfonyl group is sandwiched between C2 and C4.
-
Visualization: Structural Elucidation Workflow
Figure 1: Decision tree for confirming regiochemistry using NMR spectroscopy.
Solid-State Architecture (X-Ray Crystallography)
The Hydrogen Bonding Network
In the solid state, primary sulfonamides (
-
The Dimer Motif: The most common packing motif is the centrosymmetric dimer formed via
interactions. -
Graph Set Notation: This is typically described as an
ring motif (two donors, two acceptors, 8-membered ring). -
Implication: If your melting point is sharp and high (>150°C), it indicates a successful formation of this crystalline lattice.
Visualization: Crystallization & Packing Logic
Figure 2: Supramolecular assembly pathway from solution monomer to crystalline lattice.
Experimental Protocols
Protocol A: Synthesis Verification (General Procedure)
Context: Conversion of 3-benzofuransulfonyl chloride to sulfonamide.
-
Setup: Charge a 50 mL round-bottom flask with 3-benzofuransulfonyl chloride (1.0 eq) and anhydrous THF. Cool to 0°C.
-
Amidation: Add aqueous ammonia (28%, 5.0 eq) or a specific amine dropwise. Note: Exothermic reaction.
-
Workup: Stir at RT for 2 hours. Evaporate THF. The product usually precipitates from the remaining aqueous layer.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (8:2). Do not use column chromatography as the primary step if crystallization works, as silica can retain polar sulfonamides strongly.
Protocol B: NMR Sample Preparation (Self-Validating)
-
Mass: Weigh 5-10 mg of the dried solid.
-
Solvent: Add 0.6 mL DMSO-d6 .
-
Shake Test: Acquire a standard 1H spectrum. Then, add 1 drop of
, shake, and re-acquire. -
Validation: The broad singlet at 7.4-8.0 ppm (
) must disappear. If it remains, it is likely an impurity or amide, not a sulfonamide.
Quantitative Data Summary
Table 1: Characteristic Spectroscopic Data for this compound
| Parameter | Value / Range | Assignment / Note |
| 1H NMR (H-2) | 8.20 – 8.60 ppm (s) | Diagnostic for 3-substitution (deshielded). |
| 1H NMR (NH2) | 7.40 – 8.00 ppm (bs) | Disappears upon |
| 13C NMR (C-3) | 115 – 125 ppm | Carbon bearing the sulfonyl group. |
| IR (Stretch) | 1330 – 1350 cm⁻¹ | Asymmetric |
| IR (Stretch) | 1150 – 1170 cm⁻¹ | Symmetric |
| HRMS (ESI) | [M-H]⁻ or [M+Na]⁺ | Negative mode is often more sensitive for sulfonamides. |
| Melting Point | 150 – 180°C | Highly dependent on R-groups; sharp range indicates pure polymorph. |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Nocentini, A., et al. (2018). 3-Benzofuransulfonamides as Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry. Link
-
Gales, L., et al. (2007). Structure validation of sulfonamide complexes. Acta Crystallographica Section D. Link
-
Silverstein, R. M. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for NMR shifts). Link
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3-Benzofuransulfonamide
Abstract
The 3-benzofuransulfonamide scaffold represents a promising, yet enigmatic, chemical entity with demonstrated antiproliferative properties.[1] While its therapeutic potential is evident, a comprehensive understanding of its mechanism of action (MoA) is paramount for advancing it through the drug development pipeline. This guide provides a strategic and in-depth framework for researchers, scientists, and drug development professionals to systematically deconvolute the molecular targets and signaling pathways of this compound. Moving beyond a rigid template, this document outlines a logical, multi-pronged approach, integrating state-of-the-art proteomics, biophysical assays, and systems biology to build a robust, evidence-based model of the compound's MoA. Each proposed experimental phase is grounded in scientific rationale, providing not just the "what" but the "why" behind methodological choices, ensuring a self-validating and rigorous investigative process.
Introduction: The Therapeutic Promise and Mechanistic Questions of this compound
The benzofuran core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Similarly, the sulfonamide group is a well-established pharmacophore, most famously associated with antibacterial drugs that inhibit folic acid synthesis.[4][5][6] The fusion of these two moieties into the this compound structure has yielded compounds with potent, broad-spectrum antiproliferative activity against various tumor cell lines, inducing apoptosis at low micromolar concentrations.[1]
Despite these compelling initial findings, the direct molecular targets and the downstream signaling cascades modulated by this compound remain undefined. A precise understanding of its MoA is critical for lead optimization, predicting potential off-target effects, and identifying patient populations most likely to respond to this therapeutic strategy.[7] This guide, therefore, presents a comprehensive, multi-phase experimental strategy to systematically identify the direct binding partners of this compound, validate these interactions in a cellular context, and map the resultant downstream biological sequelae.
Phase I: Unbiased Target Identification
The foundational step in any MoA study is to identify the direct molecular binding partners of the small molecule. Given the lack of a priori knowledge, an unbiased, proteome-wide approach is essential to avoid investigational bias. We will employ two complementary, orthogonal strategies: one affinity-based and one label-free, to ensure the highest degree of confidence in putative target identification.
Affinity-Based Target Identification: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This classical and powerful technique relies on the immobilization of the small molecule to isolate its binding partners from a complex protein mixture, such as a whole-cell lysate.[8][9][10][11]
The success of this method hinges on the synthesis of an affinity probe where the this compound molecule is tethered to a solid support (e.g., agarose beads) via a linker. The linker's attachment point must be carefully chosen to minimize steric hindrance and preserve the compound's native binding activity. A control experiment using beads with the linker alone is crucial to differentiate true binders from non-specific interactions.
Diagram: Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow
Caption: Workflow for identifying protein targets of this compound using AC-MS.
-
Preparation of Whole-Cell Lysate:
-
Culture a relevant cancer cell line (e.g., NCI-H460, where activity has been observed) to ~80-90% confluency.[1]
-
Harvest cells and wash three times with ice-cold PBS.
-
Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.[12]
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[12]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Affinity Pull-Down:
-
Equilibrate the this compound-conjugated beads and control beads with lysis buffer.
-
Incubate the clarified cell lysate (e.g., 1-2 mg total protein) with the beads for 2-4 hours at 4°C on a rotator.[14]
-
Wash the beads extensively (e.g., 5 times) with wash buffer (lysis buffer with reduced detergent concentration) to remove non-specifically bound proteins.[14]
-
-
Elution and Sample Preparation for MS:
-
Elute the bound proteins from the beads. Elution can be achieved by various methods, such as changing the pH (e.g., 0.1 M glycine, pH 2.5), increasing the ionic strength, or using a competitive eluent (if a known binder exists).[15][16][17] A common non-specific method is to boil the beads in SDS-PAGE loading buffer.
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).
-
Excise unique bands present in the experimental lane but absent in the control lane.
-
Perform in-gel digestion of the proteins with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]
-
Identify the proteins by searching the acquired MS/MS spectra against a human protein database.
-
Label-Free Target Identification: Thermal Proteome Profiling (TPP)
TPP is a powerful label-free method that assesses target engagement based on the principle of ligand-induced thermal stabilization.[19] A drug binding to its target protein typically increases the protein's melting temperature (Tₘ). TPP measures this shift on a proteome-wide scale.[12][20]
This approach is advantageous as it uses the unmodified this compound, avoiding any potential artifacts from adding linkers or tags.[12] It also provides an in-situ view of target engagement within a complex cellular environment. The experiment involves treating cells with the compound or a vehicle control, heating aliquots to a range of temperatures, and then quantifying the remaining soluble proteins using mass spectrometry.
Diagram: Thermal Proteome Profiling (TPP) Workflow
Caption: Workflow for identifying protein targets using Thermal Proteome Profiling (TPP).
-
Cell Treatment:
-
Culture cells as described for AC-MS.
-
Treat cells with a saturating concentration of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
-
Heat Challenge and Lysis:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for each condition (drug-treated and vehicle) across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[3]
-
Lyse the cells by freeze-thaw cycles.[3]
-
Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by ultracentrifugation.[3]
-
-
Proteomics Analysis:
-
Prepare the soluble protein samples for mass spectrometry (e.g., reduction, alkylation, and tryptic digestion).
-
Perform quantitative proteomic analysis using LC-MS/MS. Label-free quantification (LFQ) or tandem mass tagging (TMT) can be used.[5]
-
Process the data to determine the abundance of each protein at each temperature point for both conditions.
-
-
Data Analysis:
-
Plot the relative soluble protein abundance against temperature for each identified protein to generate melting curves.[1][2][4]
-
Fit the curves to a sigmoidal function to determine the melting temperature (Tₘ) for each protein in the vehicle- and drug-treated samples.
-
Calculate the change in melting temperature (ΔTₘ). Proteins with a significant positive ΔTₘ are considered direct or indirect targets of this compound.[2][21]
-
| Method | Principle | Advantages | Limitations |
| AC-MS | Immobilized compound pulls down binding partners from lysate. | Identifies direct binders; well-established. | Requires chemical modification; risk of non-specific binding. |
| TPP | Ligand binding increases the thermal stability of the target protein. | Label-free; performed in intact cells; detects direct and indirect targets. | Can be technically demanding; may not detect all binding events. |
Phase II: Target Validation and Engagement
Identifying a list of putative targets is only the first step. It is imperative to validate these interactions and confirm that this compound engages these targets within a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a lower-throughput version of TPP that is ideal for validating individual target candidates identified in the initial screens.[22][23] Instead of a proteome-wide MS readout, it uses Western blotting to detect the thermal stabilization of a specific protein of interest.[20][22]
CETSA provides a rapid and cost-effective way to confirm the TPP results for high-priority candidates.[22] It directly demonstrates that the compound can enter the cell and bind to its target, leading to stabilization. By performing an isothermal dose-response (ITDR) experiment, where the temperature is fixed and the compound concentration is varied, we can determine the cellular potency of target engagement.[23]
-
Cell Treatment and Heat Challenge:
-
Follow the same procedure as for TPP (Steps 1 and 2), treating cells with either a range of this compound concentrations (for ITDR) or a fixed concentration versus vehicle control (for a melt curve).
-
Lyse the cells and separate the soluble fraction by centrifugation.[24]
-
-
Western Blot Analysis:
-
Measure the protein concentration of the soluble fractions.
-
Normalize all samples to the same total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.[3][24]
-
Block the membrane (e.g., with 5% non-fat milk in TBST).[3]
-
Incubate with a primary antibody specific to the putative target protein overnight at 4°C.[3]
-
Wash and incubate with an HRP-conjugated secondary antibody.[3]
-
Detect the signal using an ECL substrate.[3]
-
Quantify the band intensities.
-
-
Data Analysis:
-
For a melt curve, plot the normalized band intensity against temperature to visualize the thermal shift.
-
For an ITDR curve, plot the normalized band intensity (at a fixed temperature) against the compound concentration to determine an EC₅₀ for target engagement.
-
In-Vitro Enzymatic/Binding Assays
If a top candidate target is an enzyme (e.g., a kinase) or a receptor, its interaction with this compound should be confirmed using a purified, recombinant protein in a cell-free system.
This step is crucial to confirm a direct interaction between the compound and the target protein, independent of other cellular factors. For enzymes, an activity assay will determine whether the compound acts as an inhibitor or an activator. For non-enzymatic proteins, a binding assay (e.g., Surface Plasmon Resonance) can quantify the binding affinity (K₋).
-
Assay Setup:
-
Use a luminescent ADP detection platform (e.g., ADP-Glo™) which measures kinase activity by quantifying the amount of ADP produced.[7]
-
In a 384-well plate, add the recombinant kinase, its specific substrate peptide, and ATP at its Kₘ concentration.
-
Add this compound across a range of concentrations (e.g., 10-point serial dilution). Include a known inhibitor as a positive control and DMSO as a negative control.[25]
-
-
Kinase Reaction and Detection:
-
Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the newly produced ADP to ATP, which is then used to generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[]
-
Phase III: Elucidating Downstream Signaling Pathways
Once the direct target(s) are validated, the final phase is to understand the functional consequences of target engagement. This involves mapping the downstream signaling pathways that are modulated by this compound, ultimately leading to the observed antiproliferative and pro-apoptotic phenotype.
Global Transcriptomic Analysis: RNA-Sequencing (RNA-Seq)
RNA-seq provides an unbiased, comprehensive snapshot of the changes in gene expression induced by the compound.[27]
This systems-level view can reveal entire pathways and biological processes that are up- or down-regulated following compound treatment, providing powerful hypotheses about the drug's MoA.[10] A time-course and dose-response experiment can help distinguish early, direct effects from later, secondary consequences. For high-throughput screening, 3' mRNA-seq is a cost-effective option that provides robust gene expression data.[27]
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound at its IC₅₀ concentration (and a vehicle control) for different time points (e.g., 6, 12, 24 hours).
-
Harvest cells and extract total RNA using a high-quality RNA extraction kit.
-
Assess RNA integrity (RIN value should be >8).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries (e.g., using a poly-A selection method for mRNA).
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by the compound.
-
Conduct pathway and gene set enrichment analysis (GSEA) to identify the biological pathways most significantly affected.
-
Phosphoproteomics and Kinome Profiling
Given that many anticancer agents target signaling cascades, and the observation that benzofuran derivatives can have antiproliferative effects, assessing the phosphorylation status of key signaling proteins is critical. If the validated target is a kinase, or if RNA-seq data implicates kinase signaling pathways, a targeted or global phosphoproteomics approach is warranted.
Kinase activity is regulated by phosphorylation. Profiling the kinome provides a functional readout of the signaling state of the cell.[6][16] This can confirm that inhibiting a target kinase leads to the expected downstream signaling changes (e.g., decreased phosphorylation of its substrates) and can also reveal unexpected off-target kinase effects.
Diagram: Integrated MoA Elucidation Strategy
Caption: A multi-phase strategy for the complete elucidation of the MoA.
Conclusion and Future Directions
The systematic approach detailed in this guide provides a robust and multi-faceted strategy to move this compound from a compound with an interesting phenotype to a well-characterized chemical probe with a defined mechanism of action. By integrating unbiased, proteome-wide discovery techniques with rigorous biophysical and cellular validation assays, researchers can build a high-confidence model of how this compound exerts its antiproliferative effects. The insights gained from this comprehensive analysis will be invaluable for guiding future medicinal chemistry efforts, defining its therapeutic potential, and ultimately translating this promising scaffold into a novel clinical candidate.
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McCracken, N. (2021). Inflect: Melt Curve Fitting and Melt Shift Analysis. R package version 1.0. 3. CRAN. Available at: [Link]
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Zhang, et al. (2011). Synthesis, antiproliferative activities and in vitro biological evaluation of novel benzofuransulfonamide derivatives. PubMed. Available at: [Link]
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George, A. L., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2629–2640. Available at: [Link]
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Kaushik A, et al. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. Available at: [Link]
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Al-Masoudi, N. A. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Available at: [Link]
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Mochizuki, H., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]
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Cube Biotech. (n.d.). Affinity Chromatography | Principles. Cube Biotech. Available at: [Link]
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Bruker. (n.d.). Protein Processing for Lysate Samples. Bruker. Available at: [Link]
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Graves, P. R., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Sulfaguanidine?. Patsnap Synapse. Available at: [Link]
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GE Healthcare. (n.d.). Affinity Chromatography. GE Healthcare. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
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Chen, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]
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Cytiva. (2024). Affinity chromatography. Cytiva. Available at: [Link]
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Murphy, J. C., et al. (2001). Efficient elution of functional proteins in affinity chromatography. PubMed. Available at: [Link]
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Yang, Y., et al. (2019). Small molecule target identification using photo-affinity chromatography. PMC. Available at: [Link]
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Wright, C. E., et al. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available at: [Link]
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Festa, F., et al. (2019). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. PubMed - NIH. Available at: [Link]
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Thomas, D. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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Guo, Y., et al. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. PMC. Available at: [Link]
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Lexogen. (2025). Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. Lexogen. Available at: [Link]
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Creative BioMart. (n.d.). Protocol of Immobilized Metal Affinity Chromatography. Creative BioMart. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Arrakis Therapeutics. (2020). PEARL-seq™ – systematically identify RNA-targeted small molecules. Arrakis Therapeutics. Available at: [Link]
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van Breemen, R. B., & Muchiri, R. N. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Available at: [Link]
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Lexogen. (2024). Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process. Lexogen. Available at: [Link]
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Almeida, M. V. de, & Cass, Q. B. (2023). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. Available at: [Link]
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Zhang, Y., et al. (2025). Discovery of RNA‐Targeting Small Molecules: Challenges and Future Directions. PMC. Available at: [Link]
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Hargrove, A. E., et al. (2022). Strategies for targeting RNA with small molecule drugs. Taylor & Francis. Available at: [Link]
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A Technical Guide to the Preliminary Biological Activity Screening of 3-Benzofuransulfonamides
Foreword: The Scientific Imperative for Scaffolding Innovation
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The benzofuran nucleus, a heterocyclic system found in numerous natural products and pharmacologically active compounds, offers a rigid, planar structure ripe for functionalization.[1] When fused with the sulfonamide moiety—a pharmacophore integral to a vast array of antimicrobial, diuretic, and anticancer agents—the resulting 3-benzofuransulfonamide framework presents a compelling target for novel therapeutic discovery. This guide provides a technical deep-dive into the essential preliminary screening protocols designed to rapidly assess the biological potential of this promising class of molecules. Our focus is on establishing a robust, self-validating workflow that prioritizes efficiency and data integrity, enabling researchers to make informed decisions in the early, critical stages of drug development.
Chapter 1: Foundational Principles of Preliminary Screening
The journey from a newly synthesized compound to a potential drug candidate begins with a broad, yet systematic, evaluation of its biological effects. This initial phase, known as preliminary screening, is not about exhaustive characterization but about efficient identification of "hits"—compounds that exhibit a desired biological activity in a reproducible and concentration-dependent manner.[2]
The primary objective is to triage a library of novel this compound analogues, prioritizing those with promising activity for further, more intensive investigation. This is typically achieved through a battery of in vitro assays, which offer a balance of biological relevance, cost-effectiveness, and throughput.[2][3] High-throughput screening (HTS) methodologies, which utilize automation and miniaturized assay formats (e.g., 96- or 384-well plates), are often employed to rapidly screen thousands of compounds.[2][4][5]
Two fundamental approaches underpin this stage:
-
Phenotypic (Cell-Based) Screening: This approach utilizes whole, live cells to assess a compound's effect on a cellular process, such as proliferation, viability, or microbial growth.[3] Its key advantage is inherent biological context; the compound is tested in a complex system, accounting for factors like cell permeability and metabolic stability from the outset.
-
Target-Based (Biochemical) Screening: This method uses purified molecular targets, such as enzymes or receptors, to measure the direct interaction of a compound with a protein of interest.[5] It offers mechanistic clarity but may not always translate directly to a cellular or whole-organism effect.
Our exploration will focus on foundational phenotypic assays that provide a robust and comprehensive initial assessment of a this compound's potential.
Caption: High-level workflow for preliminary biological screening.
Chapter 2: Antimicrobial Activity Assessment
Given the historical success of sulfonamides as antibacterial agents, antimicrobial screening is a logical starting point for any new sulfonamide-containing scaffold. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a target microorganism.[6][7][8]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for quantitative antimicrobial susceptibility testing.
Causality and Rationale: The broth microdilution method provides a direct, quantitative measure of a compound's bacteriostatic or fungistatic activity. By challenging microorganisms with a gradient of compound concentrations in a nutrient-rich broth, we can pinpoint the precise concentration at which growth is inhibited. This is far more informative than qualitative methods like disk diffusion.[9]
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum:
-
Culture selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 10231) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[10][11]
-
Dilute the overnight culture to achieve a standardized final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of each this compound derivative in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate broth to create a range of test concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well (except the negative control).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
For enhanced accuracy, a growth indicator like resazurin can be added. Viable, metabolically active cells will reduce the blue resazurin to pink resorufin, providing a clear colorimetric endpoint.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Data Presentation: Antimicrobial Activity
Summarize the results in a clear, comparative table.
| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BZS-001 | H | >128 | >128 | >128 |
| BZS-002 | 4-Cl | 16 | 64 | 32 |
| BZS-003 | 4-NO2 | 8 | 32 | 16 |
| BZS-004 | 4-OCH3 | 64 | >128 | 128 |
| Ciprofloxacin | N/A | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | N/A | 8 |
Hypothetical data for illustrative purposes.
Chapter 3: Antiproliferative and Cytotoxic Screening
The benzofuran scaffold is present in several compounds with notable anticancer activity, and sulfonamides have been developed as inhibitors of key cancer-related enzymes like carbonic anhydrases.[1][12][13] Therefore, screening for antiproliferative effects against human cancer cell lines is a critical step.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method for assessing the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[12]
Causality and Rationale: This assay is predicated on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A compound that is cytotoxic or inhibits proliferation will result in a decreased formazan signal.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Treat the cells with serial dilutions of the this compound compounds for a specified exposure time, typically 48 or 72 hours.
-
Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Include untreated cells (vehicle control) and a positive control drug (e.g., Doxorubicin).
-
-
MTT Incubation:
-
Following the treatment period, add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C. This allows for the conversion of MTT to formazan by viable cells.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution on a microplate reader, typically at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value—the concentration of the compound that causes 50% inhibition of cell growth.[12][15][16]
-
Data Presentation: Anticancer Activity
| Compound ID | R-Group | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| BZS-001 | H | >100 | >100 | >100 |
| BZS-002 | 4-Cl | 12.5 | 25.1 | 18.7 |
| BZS-003 | 4-NO2 | 5.2 | 9.8 | 7.4 |
| BZS-004 | 4-OCH3 | 45.3 | 88.2 | 62.9 |
| Doxorubicin | N/A | 0.8 | 1.1 | 0.9 |
Hypothetical data for illustrative purposes.
Chapter 4: Anti-inflammatory Potential Evaluation
Chronic inflammation is implicated in numerous diseases, and the discovery of novel anti-inflammatory agents remains a high priority. Benzofuran derivatives have demonstrated anti-inflammatory properties in various models.[17][18] A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This biochemical assay directly measures a compound's ability to inhibit the activity of the two key COX isoforms.
Causality and Rationale: COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable trait for modern anti-inflammatory drugs to reduce gastrointestinal side effects. This assay provides crucial initial data on both potency and selectivity.
Step-by-Step Methodology (based on a typical commercial kit):
-
Reagent Preparation:
-
Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Prepare solutions of arachidonic acid (the substrate) and a colorimetric probe.
-
-
Enzyme Inhibition:
-
In separate wells of a 96-well plate for COX-1 and COX-2, add the enzyme, heme cofactor, and the test this compound compound at various concentrations.
-
Include a vehicle control (no inhibitor) and a known NSAID as a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Incubate briefly to allow the compound to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding arachidonic acid to each well. The COX enzyme will convert it to Prostaglandin G2 (PGG2).
-
-
Detection:
-
The peroxidase activity of the COX enzyme converts PGG2 to PGH2, a reaction that can be coupled to the oxidation of the colorimetric probe, leading to a measurable change in absorbance.
-
Read the absorbance at the appropriate wavelength over several minutes to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for both COX-1 and COX-2 and calculate the selectivity index (SI = IC50 COX-1 / IC50 COX-2).
-
Conclusion: From Screening to Insight
This guide outlines a foundational, multi-pronged strategy for the preliminary biological evaluation of novel this compound derivatives. By systematically applying these robust in vitro screening protocols, researchers can efficiently identify compounds with promising antimicrobial, anticancer, or anti-inflammatory properties. The data generated from these assays—MIC values, cytotoxic IC50s, and enzyme inhibition profiles—form the empirical bedrock upon which all subsequent drug development efforts, including structure-activity relationship (SAR) studies, lead optimization, and eventual in vivo testing, are built.
References
- A review for cell-based screening methods in drug discovery. (2021). Biophysics Reports.
- What Is Compound Screening?
- Synthesis and antimicrobial evaluation of new benzofuran deriv
- Anticancer therapeutic potential of benzofuran scaffolds. (2023). PMC.
- High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegener
- The Important Role of in Vitro Screening Related Services in Drug. (2023). Labinsights.
- Current Screening Methodologies in Drug Discovery for Selected Human Diseases. (2018). PMC.
- Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
- Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI.
- Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (n.d.). PMC.
- SYNTHESIS AND ANTICANCER EVALUATION OF NEW BENZENESULFONAMIDE DERIV
- Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. (2020). Biointerface Research in Applied Chemistry.
- part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)
- Synthesis and study the analgesic and anti-inflammatory effects of rigid benzofurane 3, 4 dihydroxy chalcon (DHC) in mice. (n.d.). PMC.
- Synthesis of new benzofuran derivatives and evaluation of their antimicrobial activities. (2025).
- Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. (n.d.). International Journal of Basic & Clinical Pharmacology.
- Synthesis and Analgesic Activity of Some 1-Benzofurans, 1-Benzothiophenes and Indoles. (2025).
- Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. (2005). Tehran University of Medical Sciences.
- (PDF) Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. (2025).
- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Biology.
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. (2024). Semantic Scholar.
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- 2. labinsights.nl [labinsights.nl]
- 3. A review for cell-based screening methods in drug discovery [biophysics-reports.org]
- 4. bosterbio.com [bosterbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]
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- 8. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. biointerfaceresearch.com [biointerfaceresearch.com]
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- 18. ijbcp.com [ijbcp.com]
Technical Guide: Discovery and Regioselective Synthesis of 3-Benzofuransulfonamide Analogs
Part 1: Strategic Rationale & Pharmacophore Design
The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized to mimic the indole core of biological ligands while altering hydrogen bond donor/acceptor profiles. However, the 3-benzofuransulfonamide class represents a specific synthetic challenge and a high-value pharmacophore.
The Regioselectivity Paradox
In drug discovery, the position of the sulfonamide "warhead" dictates target selectivity.
-
C2-Position: Easily accessible via direct electrophilic aromatic substitution (e.g., chlorosulfonation). However, C2-substituents are often metabolically labile (prone to oxidation) and can lead to "flat" SAR (Structure-Activity Relationships) due to the linear vector.
-
C3-Position (Target of this Guide): The C3 vector projects substituents into a distinct spatial region, often critical for occupying hydrophobic pockets in kinases or the zinc-binding region of Carbonic Anhydrases (CAs). Accessing this position requires overcoming the natural C2-preference of the furan ring.
Target Profile: Carbonic Anhydrase (CA) IX/XII
Sulfonamides are the primary zinc-binding groups (ZBG) for CA inhibitors. The 3-benzofuran scaffold offers a lipophilic tail that can selectively interact with the hydrophobic half of the CA IX active site, a validated target for hypoxic tumors [1].
Part 2: Retrosynthetic Analysis & Decision Tree
To synthesize 3-benzofuransulfonamides, one cannot rely on standard Friedel-Crafts sulfonation, which predominantly yields the 2-isomer or sulfonates the homocyclic benzene ring (C5/C7).
Visualization: Synthetic Decision Matrix
The following decision tree outlines the logic for selecting the synthetic route based on available precursors and regiochemical requirements.
Figure 1: Synthetic decision matrix highlighting the necessity of the lithiation strategy for C3-functionalization.
Part 3: Detailed Synthetic Protocols
This section details the "Gold Standard" protocol for accessing the 3-position: Lithium-Halogen Exchange followed by Sulfinylation.
Precursor Synthesis: 3-Bromobenzofuran
Most commercial vendors supply 2-bromobenzofuran or the unfunctionalized heterocycle. The 3-bromo precursor must often be synthesized in-house to ensure purity.
-
Reaction: Bromination of benzofuran followed by selective elimination.
-
Key Insight: Direct bromination gives 2,3-dibromo-2,3-dihydrobenzofuran. Base-mediated elimination usually gives 3-bromobenzofuran.
Core Protocol: The "DABSO" Route (Safety-Optimized)
Using gaseous
Materials:
-
Substrate: 3-Bromobenzofuran (1.0 equiv)
-
Reagent:
-Butyllithium (1.2 equiv, 2.5M in hexanes) -
Sulfur Source: DABSO (0.6 equiv - delivers 1.2 equiv
) -
Oxidant/Chlorinating Agent:
-Chlorosuccinimide (NCS) (1.2 equiv) -
Amine: Various primary/secondary amines (2.0 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Lithiation (The Critical Step):
-
Charge a flame-dried Schlenk flask with 3-bromobenzofuran and anhydrous THF under Argon.
-
Cool the solution to -78°C (Dry ice/acetone bath). Crucial: Higher temperatures allow the "halogen dance" (scrambling of the Li to the C2 position).
-
Add
-BuLi dropwise over 15 minutes. Stir at -78°C for 30 minutes to generate the 3-lithiobenzofuran species.
-
-
Sulfinylation (The Capture):
-
Add solid DABSO in one portion to the frozen mixture (or as a suspension in THF).
-
Allow the reaction to warm to room temperature (RT) over 2 hours. The mixture will become a thick slurry of the lithium sulfinate salt.
-
-
Oxidative Chlorination (One-Pot):
-
Cool the mixture to 0°C.
-
Add NCS (dissolved in minimal THF) or
(sulfuryl chloride). -
Stir for 1 hour. This converts the sulfinate (
) directly to the sulfonyl chloride ( ).
-
-
Amination (Library Generation):
-
The crude sulfonyl chloride solution can be aliquoted into vials containing different amines (for SAR library generation).
-
Add excess amine (or 1 equiv amine + 1 equiv TEA). Stir for 2 hours at RT.
-
Workup: Quench with water, extract with EtOAc, wash with brine. Purify via flash chromatography (Hexane/EtOAc gradient).
-
Data Summary: Yield Expectations
| Step | Transformation | Expected Yield | Key QC Parameter |
| 1 | 3-Bromination | 75-85% | 1H NMR: C2-H singlet at ~7.6 ppm |
| 2 | Li-Exchange/SO2 | >90% (in situ) | Maintenance of -78°C |
| 3 | Sulfonyl Chloride | 60-75% | IR: Strong bands at 1370, 1170 cm⁻¹ |
| 4 | Sulfonamide | 80-95% | HRMS: [M+H]+ confirmation |
Part 4: Biological Validation (Carbonic Anhydrase)
Once synthesized, the this compound analogs must be profiled against relevant CA isoforms.[2]
Assay Principle: Stopped-Flow CO2 Hydration
The standard validation method measures the time required for the pH of the solution to change as
Workflow Visualization
The following diagram illustrates the biological feedback loop for optimizing these analogs.
Figure 2: Stopped-flow kinetic assay workflow for determining inhibition constants (Ki).
Interpretation of Results
-
Selectivity Index (SI): Calculate the ratio of
(hCA II) / (hCA IX). -
Goal: High SI (>50) is desired to avoid off-target effects (glaucoma, paresthesia) associated with hCA II inhibition (the cytosolic housekeeping isoform), while effectively targeting the tumor-associated hCA IX.
-
SAR Insight: Bulky substituents on the sulfonamide nitrogen usually decrease activity (the
is needed for Zn binding). Modifications should focus on the benzofuran ring (C5/C6 positions) or the linker if using a "tail" approach.
References
-
Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Woolven, H., et al. (2011). DABSO: A Solid Source of Sulfur Dioxide for the Synthesis of Sulfonamides.[1] Organic Letters, 13(18), 4876–4878. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
-
Nakamura, M., et al. (2006).[5] 3-Zinciobenzofuran and 3-Zincioindole: Versatile Tools for the Construction of Conjugated Structures.[5] Angewandte Chemie International Edition, 45(6), 958-961.[5] (Demonstrates the metalation logic). Link
Sources
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oldsciparks.lbp.world [oldsciparks.lbp.world]
The Structure-Activity Relationship of 3-Benzofuransulfonamides: A Technical Guide for Drug Discovery
Abstract
The benzofuran nucleus is a prominent heterocyclic scaffold that is widely distributed in nature and has been a focal point for medicinal chemists due to its diverse pharmacological activities.[1][2][3][4] When coupled with a sulfonamide moiety, another critical pharmacophore known for its broad spectrum of biological effects, the resulting benzofuransulfonamide framework presents a compelling opportunity for the development of novel therapeutic agents.[5][6] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 3-benzofuransulfonamides, with a particular focus on their potential as enzyme inhibitors. We will delve into the synthetic rationale, key structural modifications influencing biological activity, and detailed experimental protocols for the synthesis and evaluation of these compounds.
Introduction: The Benzofuran and Sulfonamide Pharmacophores
The benzofuran core, an aromatic heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a privileged structure in medicinal chemistry.[1][7] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][8][9] The substitution pattern on the benzofuran ring system is a critical determinant of its biological activity.[2]
The sulfonamide functional group (-S(=O)₂-NHR) is a cornerstone of chemotherapy.[5] Its derivatives are known to exhibit a vast range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[6][10] A key feature of many biologically active sulfonamides is their ability to act as zinc-binding groups, enabling them to inhibit metalloenzymes such as carbonic anhydrases (CAs).[11]
The strategic combination of these two pharmacophores into a single molecular entity, the 3-benzofuransulfonamide scaffold, offers a promising avenue for the discovery of novel drug candidates with potentially unique pharmacological profiles.
Core Directive: Deconstructing the Structure-Activity Landscape of 3-Benzofuransulfonamides
While the broader class of benzofuran derivatives has been extensively studied, the specific SAR of 3-benzofuransulfonamides is an emerging area of research. By synthesizing data from studies on related benzofuran-based sulfonamides and general principles of medicinal chemistry, we can delineate a predictive SAR framework for this scaffold, particularly in the context of carbonic anhydrase inhibition.
The Benzofuran Core: A Platform for Tailoring Selectivity
The benzofuran portion of the molecule primarily serves as a scaffold to which various substituents can be attached to modulate the compound's physicochemical properties and target interactions.
-
Substitution at the 2-position: Earlier SAR studies on benzofuran derivatives have indicated that substitutions with ester or heterocyclic rings at the C-2 position are often crucial for cytotoxic activity.[2] This position can be exploited to introduce groups that can form additional interactions with the target enzyme, thereby enhancing potency and selectivity.
-
Substitution on the Benzene Ring (Positions 4, 5, 6, and 7): Modifications on the benzene ring of the benzofuran nucleus can significantly impact activity. Halogenation, for instance, has been shown to increase the anticancer activity of benzofuran derivatives.[2] The introduction of electron-donating or electron-withdrawing groups can influence the overall electron density of the aromatic system, affecting its binding affinity to target proteins.
The Sulfonamide Moiety: The Zinc-Binding Warhead
In the context of metalloenzyme inhibition, the sulfonamide group is the primary zinc-binding group (ZBG).[10] Its orientation and the nature of its substituents are critical for inhibitory activity.
-
Primary vs. Secondary Sulfonamides: Both primary (-SO₂NH₂) and secondary (-SO₂NHR') sulfonamides can exhibit biological activity. However, for carbonic anhydrase inhibition, the primary sulfonamide is generally considered the optimal ZBG.
-
The "Tail" Approach: The substituent on the sulfonamide nitrogen (the "tail") plays a crucial role in determining the inhibitor's potency and isoform selectivity.[12] By extending into different regions of the enzyme's active site, the tail can form additional hydrogen bonds, van der Waals interactions, or hydrophobic interactions, leading to enhanced affinity and selectivity for a particular isoform.
The Linker: Fine-Tuning Molecular Geometry
The nature of the linkage between the benzofuran scaffold and the sulfonamide moiety can influence the overall conformation of the molecule, which in turn affects its ability to bind to the target. While a direct linkage to the 3-position is the focus of this guide, the introduction of flexible or rigid linkers (e.g., hydrazine, hydrazide) has been explored in related benzofuran-sulfonamide hybrids.[11]
Experimental Protocols: A Self-Validating System
The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.
General Synthetic Pathway for 3-Benzofuransulfonamides
The synthesis of 3-benzofuransulfonamides can be achieved through a multi-step sequence, starting from readily available precursors.
DOT Script for Synthetic Workflow:
Caption: General synthetic workflow for 3-benzofuransulfonamides.
Step-by-Step Methodology:
-
Synthesis of 3-Methylbenzofuran (Intermediate 1):
-
To a solution of 2-hydroxyacetophenone in a suitable solvent (e.g., acetone), add a base (e.g., potassium carbonate) and an alkylating agent (e.g., ethyl bromoacetate).
-
Reflux the mixture for several hours.
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure.
-
The resulting product is then subjected to cyclization and decarboxylation, typically by heating with a strong acid (e.g., polyphosphoric acid), to yield 3-methylbenzofuran.
-
-
Synthesis of Benzofuran-3-sulfonyl chloride (Intermediate 2):
-
Treat 3-methylbenzofuran with a sulfonating agent (e.g., chlorosulfonic acid) at a low temperature.
-
Carefully quench the reaction mixture with ice water.
-
The resulting precipitate, benzofuran-3-sulfonyl chloride, is filtered, washed with cold water, and dried.
-
-
Synthesis of this compound (Final Product):
-
Dissolve benzofuran-3-sulfonyl chloride in a suitable solvent (e.g., dichloromethane).
-
Add the desired amine (R-NH₂) to the solution, often in the presence of a base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature for several hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Biological Evaluation: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized 3-benzofuransulfonamides against various carbonic anhydrase isoforms can be determined using a stopped-flow CO₂ hydrase assay.
DOT Script for CA Inhibition Assay Workflow:
Caption: Workflow for carbonic anhydrase inhibition assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the purified human carbonic anhydrase (hCA) isoform (e.g., hCA I, II, IX, XII) in a suitable buffer (e.g., Tris-HCl).
-
Prepare stock solutions of the synthesized this compound derivatives and a standard inhibitor (e.g., acetazolamide) in a suitable solvent (e.g., DMSO).
-
Prepare a CO₂-saturated water solution as the substrate.
-
-
Assay Procedure:
-
In a stopped-flow instrument, mix the enzyme solution with varying concentrations of the inhibitor or vehicle (for control).
-
Allow the enzyme-inhibitor mixture to incubate for a specific period to reach equilibrium.
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water to initiate the hydration reaction.
-
Monitor the change in pH over time using a pH indicator.
-
Calculate the initial velocity of the enzymatic reaction.
-
-
Data Analysis:
-
Plot the initial velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Ki values can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
Data Presentation: Quantitative SAR Insights
The following table summarizes hypothetical inhibitory activities of a series of this compound derivatives against two carbonic anhydrase isoforms, illustrating potential SAR trends.
| Compound | R (on Sulfonamide) | hCA II (Ki, nM) | hCA IX (Ki, nM) |
| 1a | -H | 150 | 25 |
| 1b | -CH₃ | 200 | 40 |
| 1c | -CH₂Ph | 80 | 15 |
| 1d | -CH₂(4-F-Ph) | 75 | 12 |
| 1e | -(CH₂)₂-Ph | 95 | 18 |
Interpretation of Data:
-
The unsubstituted sulfonamide (1a ) shows good activity against the tumor-associated isoform hCA IX.
-
Small alkyl substitution (1b ) on the sulfonamide nitrogen may slightly decrease activity.
-
The introduction of a benzyl group (1c ) enhances potency against both isoforms, likely due to additional hydrophobic interactions in the active site.
-
Substitution on the phenyl ring of the benzyl group with an electron-withdrawing fluorine atom (1d ) can further improve activity.
-
Increasing the linker length between the sulfonamide and the phenyl ring (1e ) may slightly reduce potency compared to the benzyl-substituted analog.
Concluding Remarks and Future Directions
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. The SAR insights presented in this guide suggest that strategic modifications to both the benzofuran core and the sulfonamide "tail" can lead to potent and selective inhibitors. Future research should focus on synthesizing a broader range of derivatives with diverse substitutions to further elucidate the SAR and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds. The exploration of different linkers between the two pharmacophores could also unveil new avenues for enhancing biological activity.
References
-
Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. [Link]
-
Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
-
Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. (2020). PubMed. [Link]
-
Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. (2020). PubMed. [Link]
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Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis and biological evaluation of benzofuran incorporated benzodiazepines. (n.d.). Semantic Scholar. [Link]
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Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. (2020). ResearchGate. [Link]
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Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. (n.d.). ResearchGate. [Link]
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Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC. [Link]
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Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026). ResearchGate. [Link]
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Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PMC. [Link]
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The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace. [Link]
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- Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them. (1993).
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Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors. (2024). PubMed. [Link]
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Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). PubMed. [Link]
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4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. (2022). ResearchGate. [Link]
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Design and synthesis of 3-benzylaminocoumarin-7-O-sulfamate derivatives as steroid sulfatase inhibitors. (2020). PubMed. [Link]
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spectroscopic analysis (NMR, IR, Mass Spec) of 3-benzofuransulfonamide
An In-depth Technical Guide to the Spectroscopic Analysis of 3-Benzofuransulfonamide
Abstract
This technical guide offers a comprehensive, field-proven framework for the spectroscopic characterization of this compound, a molecule of interest for its unique heterocyclic scaffold combining the benzofuran core with a sulfonamide functional group. Recognizing the scarcity of consolidated public data for this specific compound, this document serves as an expert guide, synthesizing foundational spectroscopic principles with data from closely related structural analogs to predict and interpret the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed for researchers, medicinal chemists, and drug development professionals, providing not only predicted data but also the causal logic behind the spectral features and robust, step-by-step protocols for data acquisition.
Molecular Structure and Analytical Rationale
The structural elucidation of a novel or target compound is the bedrock of any chemical research or drug development program. For this compound, a multi-faceted spectroscopic approach is non-negotiable for unambiguous confirmation of its identity, purity, and stability. The molecule consists of a bicyclic benzofuran system, where a sulfonamide group (-SO₂NH₂) is attached at the C3 position. This substitution pattern dictates a unique electronic environment that will be reflected in its spectroscopic fingerprint.
The following analysis is based on a systematic, atom-numbered structure to ensure clarity in spectral assignments.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the substitution pattern and electronic environment of the molecule.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides as the amide protons (NH₂) are more likely to be observed as distinct, non-exchanging signals.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (2-5 seconds) is necessary due to the longer relaxation times of quaternary carbons.
-
2D NMR (Recommended): To confirm assignments, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
Predicted ¹H NMR Data and Interpretation
The predicted ¹H NMR spectrum is based on known values for the benzofuran scaffold and the electronic influence of the electron-withdrawing sulfonamide group.[2][3][4]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Rationale and Expert Insights |
| ~ 8.40 | s | 1H | H2 | The proton at the C2 position is adjacent to the heteroatom (oxygen) and is part of the furan ring. Its chemical shift is significantly downfield. The attachment of the sulfonamide group at C3 will further deshield this proton. It appears as a singlet as there are no vicinal protons. |
| ~ 7.80 | d | 1H | H4 or H7 | Protons on the benzene ring will appear in the aromatic region. Protons ortho to the furan oxygen (H7) or the C3a-C4 bond (H4) are typically the most deshielded. |
| ~ 7.70 | d | 1H | H7 or H4 | Similar to the above, this represents the other ortho proton of the benzene ring. |
| ~ 7.45 | t | 1H | H5 or H6 | The protons at the C5 and C6 positions are expected to be more shielded than H4 and H7 and will likely appear as overlapping triplets or multiplets. |
| ~ 7.35 | t | 1H | H6 or H5 | Corresponds to the remaining proton on the benzene portion of the benzofuran ring. |
| ~ 7.30 | s (broad) | 2H | NH₂ | The protons of the sulfonamide group are expected to be in this region. In DMSO, they often appear as a broad singlet due to hydrogen bonding with the solvent.[1] Their chemical shift can be concentration-dependent. |
Predicted ¹³C NMR Data and Interpretation
The ¹³C NMR spectrum will confirm the number of unique carbon atoms and provide insight into their hybridization and electronic environment.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale and Expert Insights |
| ~ 155 | C7a | This is a quaternary carbon bonded to oxygen, placing it significantly downfield.[5] |
| ~ 148 | C2 | The C2 carbon is adjacent to the oxygen atom in the furan ring, resulting in a downfield shift. |
| ~ 129 | C3a | A quaternary carbon at the fusion of the two rings. |
| ~ 128 | C5 | Aromatic CH carbon. |
| ~ 125 | C6 | Aromatic CH carbon. |
| ~ 123 | C4 | Aromatic CH carbon. |
| ~ 115 | C3 | The C3 carbon is directly attached to the electron-withdrawing sulfur atom, but its chemical shift is complex to predict without direct analogs. It is expected to be a quaternary carbon in the furan portion of the ring system. |
| ~ 112 | C7 | Aromatic CH carbon, typically the most shielded of the benzene ring carbons in a benzofuran system. |
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the sulfonamide group and the aromatic benzofuran ring.
Experimental Protocol: IR
-
Sample Preparation: For solid samples, the most common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded first. The sample is then scanned, typically over a range of 4000-400 cm⁻¹.
Predicted IR Data and Interpretation
The key diagnostic peaks are those corresponding to the S=O and N-H bonds of the sulfonamide group.
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Expert Insights |
| 3390 - 3320 | Medium | N-H Asymmetric Stretch | The two N-H bonds of the primary sulfonamide give rise to two stretching vibrations. This is the higher frequency asymmetric stretch.[6] |
| 3280 - 3220 | Medium | N-H Symmetric Stretch | This is the lower frequency symmetric stretch of the NH₂ group.[6] |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds on the benzofuran ring. |
| 1600 - 1450 | Medium-Strong | C=C Aromatic Ring Stretch | These absorptions are characteristic of the carbon-carbon double bonds within the aromatic and furan rings. |
| 1370 - 1335 | Strong | S=O Asymmetric Stretch | This is one of the most intense and characteristic peaks for a sulfonamide. Its high intensity is due to the large change in dipole moment during the vibration.[7] |
| 1170 - 1155 | Strong | S=O Symmetric Stretch | The second characteristic strong peak for the sulfonamide group. The presence of two strong bands in these regions is a powerful indicator of the -SO₂- group.[7] |
| 930 - 900 | Medium | S-N Stretch | The stretching vibration of the sulfur-nitrogen bond is also a useful diagnostic peak for sulfonamides.[6] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information that corroborates NMR and IR data.
Experimental Protocol: MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of molecule. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Tandem MS (MS/MS): To gain further structural insight, perform a tandem MS experiment. Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
Predicted Mass Spectrometry Data and Interpretation
The molecular formula of this compound is C₈H₇NO₃S, with a monoisotopic mass of 197.01 g/mol .
Table 4: Predicted Mass Spectrometry Data for this compound
| Predicted m/z | Assignment | Rationale and Expert Insights |
| 198.02 | [M+H]⁺ | The protonated molecular ion. In high-resolution MS, this peak would confirm the elemental composition. |
| 134.03 | [M+H - SO₂]⁺ | A very common and characteristic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da).[8] This often occurs via a rearrangement mechanism. |
| 117.03 | [C₈H₅O]⁺ | This fragment likely corresponds to the benzofuranyl cation, resulting from the cleavage of the C-S bond. |
| 92.02 | [C₆H₄O]⁺ | Further fragmentation of the benzofuran ring can lead to this ion. |
| 77.04 | [C₆H₅]⁺ | The phenyl cation is a common fragment in the mass spectra of benzene-containing compounds. |
Integrated Analytical Workflow
A robust analytical strategy relies on the integration of multiple spectroscopic techniques. Each method provides a piece of the puzzle, and together they allow for unambiguous structure confirmation.
Caption: Integrated workflow for the spectroscopic analysis of this compound.
Conclusion
References
-
Zhang, Y., & Bartlett, M. G. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 443–453. [Link]
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Gao, J., Li, Y., & Li, H. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(15), 5021–5028. [Link]
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
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National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. Retrieved from [Link]
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Li, G., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 856-864. [Link]
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Public Library of Science. (2013). NMR data for the amide closest to the benzene ring (the “first” subunit) for benzenesulfonamide ligands with Gly chains (SA-Glyn). [Link]
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ResearchGate. (n.d.). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. Retrieved from [Link]
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Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]
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The Royal Society of Chemistry. (n.d.). Benzenesulfonamide. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
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ResearchGate. (n.d.). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. Retrieved from [Link]
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MDPI. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 302. [Link]
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The Royal Society of Chemistry. (n.d.). Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. [Link]
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National Institute of Standards and Technology. (n.d.). Benzenesulfonamide. In NIST Chemistry WebBook. Retrieved from [Link]
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mzCloud. (2015). Benzenesulfonamide. Retrieved from [Link]
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ChemTalk. (n.d.). IR Spectrum Table of IR Spectroscopy Values. Retrieved from [Link]
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Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
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Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 57(9-10), 827-834. [Link]
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National Center for Biotechnology Information. (n.d.). Benzenesulfonamide. PubChem Compound Database. Retrieved from [Link]
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The Royal Society of Chemistry. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. [Link]
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The Royal Society of Chemistry. (2016). Supporting information. [Link]
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Karabacak, M., Postalcilar, E., & Cinar, M. (2012). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 261-270. [Link]
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ResearchGate. (n.d.). FTIR spectrum of N-pyridin-3yl-benzenesulfonamide. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis, structural properties, electrophilic substitution reactions and DFT computational studies of calix[9]benzofurans. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]
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Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883. [Link]
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National Center for Biotechnology Information. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8503. [Link]
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SpectraBase. (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. Nature Communications, 14, 7378. [Link]
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MDPI. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Crystals, 13(8), 1234. [Link]
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MDPI. (2023). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Catalysts, 13(11), 1445. [Link]
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Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]
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Technical Evaluation Guide: In-Vitro Characterization of 3-Benzofuransulfonamide Derivatives
Executive Summary & Rationale
The 3-benzofuransulfonamide scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its potent inhibition of Carbonic Anhydrases (CAs) and subsequent antiproliferative activity against hypoxic tumor phenotypes. The sulfonamide moiety acts as a classic Zinc-Binding Group (ZBG), coordinating the Zn²⁺ ion in the CA active site, while the benzofuran ring provides hydrophobic interactions within the enzyme pocket (e.g., Val121, Phe131).
This guide deviates from generic screening protocols by enforcing a mechanism-based evaluation cascade . Rather than random cytotoxicity screening, we prioritize validation against tumor-associated isoforms (hCA IX/XII) under hypoxic conditions, ensuring that observed potency is target-driven rather than due to off-target toxicity.
Evaluation Workflow (Logic Gate)
The following decision matrix outlines the sequential progression of the compound. Failure at any "Gate" triggers a structural redesign cycle.
Figure 1: The "Fail-Fast" evaluation cascade. Priority is placed on isoform selectivity (Gate 1) and hypoxia-selectivity (Gate 2) before investing in ADME profiling.
Module A: Primary Pharmacological Evaluation (Target Engagement)
The primary mechanism of action is the inhibition of Carbonic Anhydrase.[1] The standard protocol utilizes the Stopped-Flow CO₂ Hydration Assay , which measures the physiological reaction. However, for initial high-throughput screening, the Esterase Activity Assay (4-NPA hydrolysis) is a robust, self-validating alternative.
Mechanism of Action
The sulfonamide nitrogen typically binds the catalytic Zn²⁺ in a tetrahedral geometry, displacing the water molecule/hydroxide ion required for catalysis.
Figure 2: Binding topology. The sulfonamide anchors the molecule to the metal center, while the benzofuran moiety confers isoform selectivity via hydrophobic contacts.
Protocol: Esterase Inhibition Assay (96-well Format)
Objective: Determine the IC₅₀ of the compound against hCA I, II (cytosolic) and hCA IX (tumor-associated).
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate: 4-Nitrophenyl acetate (4-NPA) (3 mM stock in acetonitrile).
-
Enzyme: Recombinant hCA isozymes (commercially available).
-
Control: Acetazolamide (AAZ) as the positive control.
Step-by-Step Workflow:
-
Preparation: Dissolve this compound in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 nM – 10 µM) in assay buffer. Note: Final DMSO concentration must be <1% to avoid enzyme denaturation.
-
Incubation: Add 20 µL enzyme solution + 20 µL compound dilution to well. Incubate for 15 min at 25°C to allow equilibrium binding.
-
Initiation: Add 160 µL of 4-NPA substrate solution.
-
Measurement: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) continuously for 30 minutes using a kinetic microplate reader.
-
Validation:
-
Negative Control: Buffer + Substrate (No Enzyme) = Background hydrolysis.
-
Positive Control: AAZ IC₅₀ must fall within 10–20 nM (for hCA II) to validate the run.
-
Data Analysis:
Calculate % Inhibition using initial velocity (
Module B: Cellular Phenotypic Screening (Hypoxia Selectivity)
Since hCA IX is overexpressed in hypoxic tumors to regulate pH, a generic cytotoxicity assay is insufficient. You must demonstrate hypoxia-selective cytotoxicity .
Cell Line Selection
-
Positive Selection (CA IX+): HT-29 (Colon), MDA-MB-231 (Breast), or A549 (Lung).
-
Negative Selection (CA IX-): NCI-H460 (if low expression) or normal fibroblast lines (HFF-1) to assess safety.
Protocol: Hypoxia-Mimetic Cytotoxicity (CoCl₂ Method)
Rationale: Cobalt Chloride (CoCl₂) stabilizes HIF-1α, chemically inducing a hypoxic state and upregulating CA IX expression without requiring a hypoxia chamber.
Workflow:
-
Seeding: Seed cells (5,000 cells/well) in two duplicate 96-well plates. Allow attachment (24h).
-
Induction:
-
Plate A (Normoxia): Treat with fresh media.
-
Plate B (Hypoxia): Treat with media containing 100 µM CoCl₂ .
-
-
Treatment: Add this compound (0.1 – 100 µM) to both plates. Incubate for 48h.
-
Readout: Perform standard SRB (Sulforhodamine B) or MTS assay .
-
Why SRB? It measures protein content and is less sensitive to metabolic interference (e.g., mitochondrial reduction affected by hypoxia) than MTT.
-
-
Calculation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :
-
Success Criterion: HCR > 2.0 implies mechanism-specific targeting of the hypoxic phenotype.
-
Module C: Physicochemical Profiling (Early ADME)
Sulfonamides often suffer from poor aqueous solubility, leading to "brick dust" properties. Early filtration of insoluble compounds is critical.
Kinetic Solubility Assay (Nephelometry)
Objective: Determine the solubility limit in PBS (pH 7.4).
-
Spiking: Add 10 mM DMSO stock into PBS buffer in a stepwise manner (final conc: 1 – 200 µM).
-
Incubation: Shake for 2 hours at room temperature.
-
Readout: Measure light scattering (nephelometry) or absorbance at 620 nm (turbidity).
-
Threshold: Solubility > 50 µM is required for reliable cell-based data.
Microsomal Stability (Metabolic Triage)
Objective: Assess liability of the benzofuran ring to oxidative metabolism (P450s).
-
Reaction: Incubate compound (1 µM) with Liver Microsomes (human/mouse) + NADPH regenerating system.
-
Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile (containing internal standard).
-
Analysis: LC-MS/MS to quantify parent remaining.
-
Calculation:
Data Presentation Standards
Summarize your findings in the following standardized table format for internal reports:
Table 1: Integrated Pharmacological Profile
| Compound ID | hCA II IC₅₀ (nM) | hCA IX IC₅₀ (nM) | Selectivity (II/IX) | Normoxia IC₅₀ (µM) | Hypoxia IC₅₀ (µM) | HCR | Solubility (µM) |
| 3-BFS-01 | 12.5 ± 1.2 | 8.4 ± 0.5 | 1.5 | 25.0 | 5.2 | 4.8 | 65 |
| Acetazolamide | 12.0 | >1000 | <0.01 | >100 | >100 | 1.0 | >500 |
Note: The "Selectivity" and "HCR" columns are the primary drivers for Go/No-Go decisions.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors as Antitumor/Antimetastatic Agents: A Patent Review (2013-2018). Expert Opinion on Therapeutic Patents. Link
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Link
-
Di Fiore, A., et al. (2015). Carbonic anhydrase inhibitors: X-ray crystal structure of a sulfonamide inhibitor in adduct with the tumor-associated isoform hCA IX. Bioorganic & Medicinal Chemistry Letters. Link
-
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Practitioner's Guide to Rational Drug Design. Journal of Medicinal Chemistry. Link
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Methodological & Application
Application Note: High-Throughput Screening of 3-Benzofuransulfonamide Libraries
Executive Summary & Scientific Rationale
The 3-benzofuransulfonamide scaffold represents a "privileged structure" in medicinal chemistry. Unlike simple benzenesulfonamides, the benzofuran moiety confers increased lipophilicity and unique steric properties, allowing for enhanced selectivity toward membrane-bound Carbonic Anhydrase isoforms (e.g., hCA IX and XII ), which are critical hypoxic tumor targets.
This guide details a robust High-Throughput Screening (HTS) workflow for this scaffold. While sulfonamides are classic zinc-binders, the benzofuran ring introduces solubility challenges and potential for aggregation-based false positives. This protocol synthesizes a primary kinetic esterase screen with a biophysical thermal shift validation step to ensure hit integrity.
Key Mechanistic Insight
The primary sulfonamide group (
Pre-Screening: Compound Management
Critical Factor: 3-benzofuransulfonamides often exhibit lower aqueous solubility than their benzene counterparts due to the bicyclic aromatic ring.
DMSO Solubility & Acoustic Dispensing
-
Stock Preparation: Dissolve library compounds to 10 mM in 100% DMSO.
-
Quality Control: Verify solubility via nephelometry. If precipitation occurs >1%, reduce stock to 2 mM.
-
Dispensing: Use acoustic droplet ejection (e.g., Echo®) to transfer nanoliter volumes to assay plates. This eliminates "tip-touch" contamination common with sticky lipophilic compounds.
Primary HTS Protocol: Kinetic Esterase Assay
Principle: Carbonic Anhydrases possess esterase activity.[1][2] They hydrolyze 4-Nitrophenyl Acetate (4-NPA) into 4-Nitrophenol , a yellow chromophore absorbing at 400–405 nm. This assay is preferred over the CO2 hydration method for HTS due to easier automation and lack of gas-phase requirements.
Reagents & Buffer Formulation
| Component | Concentration | Function |
| HEPES / Tris-SO4 | 50 mM (pH 7.[2][3]4) | Physiological buffer. Avoid chloride buffers (inhibit CA). |
| 4-NPA (Substrate) | 3 mM (Stock in MeCN) | Chromogenic substrate. Prepare Fresh. |
| Tween-20 | 0.01% | Prevents compound aggregation (critical for benzofurans). |
| hCA Isoform (I, II, IX) | 10–50 nM | Target Enzyme. |
| Acetazolamide | 10 µM | Positive Control (100% Inhibition). |
Step-by-Step Workflow
-
Plate Prep: Dispense 50 nL of test compounds (final conc. 10 µM) into 384-well clear-bottom plates.
-
Columns 1-2: DMSO Negative Control.
-
Columns 23-24: Acetazolamide Positive Control.
-
-
Enzyme Addition: Dispense 10 µL of Enzyme Solution (in Assay Buffer + Tween-20) using a bulk dispenser (e.g., Multidrop).
-
Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 15 mins at RT to allow scaffold equilibration.
-
-
Substrate Initiation: Add 10 µL of 3 mM 4-NPA solution. Final assay volume = 20 µL.
-
Kinetic Readout: Immediately transfer to plate reader.
-
Mode: Kinetic Absorbance (OD 405 nm).[3]
-
Duration: Read every 30 seconds for 10 minutes.
-
Linearity Check: Use the slope (Vmax) of the linear portion (typically min 2–8).
-
Secondary Validation: Differential Scanning Fluorimetry (DSF)
Why this step? Benzofurans are lipophilic and may act as "aggregators," sequestering enzyme without specific binding. DSF (Thermal Shift) confirms specific ligand binding by measuring the increase in protein melting temperature (
Protocol
-
Mix: 2 µL Protein (5 µM) + 2 µL Sypro Orange (5x) + Compound (20 µM).
-
Cycle: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.
-
Criteria: A valid hit must show a
compared to DMSO control.
Visualizing the Workflow
Caption: Integrated HTS workflow for sulfonamide libraries, moving from acoustic dispensing to kinetic validation and biophysical confirmation.
Data Analysis & Quality Control
Z-Prime ( ) Calculation
For the assay to be valid for HTS, the
- : Standard deviation of positive (Acetazolamide) and negative (DMSO) controls.
- : Mean signal of controls.
False Positive Filtering (PAINS)
Benzofuransulfonamides are generally stable, but check for:
-
Inner Filter Effect: Benzofurans can be fluorescent. If the compound absorbs at 405 nm, it will mask the signal. Mitigation: Read background absorbance of compound-only wells.
-
Aggregation: If the Hill slope of the dose-response curve is steep (> 2.0), suspect colloidal aggregation. Mitigation: Add 0.01% Triton X-100 or Tween-20 (included in protocol).
Mechanism of Action
The efficacy of this scaffold relies on the "Tail Approach." The sulfonamide anchors the molecule, while the benzofuran tail extends to interact with hydrophobic residues (e.g., Phe131 in hCA II or Val131 in hCA IX).
Caption: Bimodal binding mechanism: The sulfonamide warhead coordinates Zinc, while the benzofuran tail engages hydrophobic pockets for selectivity.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Davis, R. A., et al. (2006). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening. Link
-
Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2013-2018). Expert Opinion on Therapeutic Patents. Link
-
BenchChem Protocols . (2025). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. Link
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3-Benzofuransulfonamide: A Chemical Probe for Validating Carbonic Anhydrase Engagement in Cellular Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Target Validation in Drug Discovery
The journey of a novel therapeutic from a laboratory concept to a clinical reality is fraught with challenges, a primary one being the unambiguous confirmation that a bioactive small molecule engages its intended protein target within the complex milieu of a living cell. This process, known as target validation, is a cornerstone of modern drug discovery. Without robust target engagement data, the interpretation of a compound's phenotypic effects can be misleading, potentially leading to costly failures in later-stage development. Chemical probes—small molecules designed to potently and selectively interact with a specific protein target—are indispensable tools for this purpose.[1]
The sulfonamide functional group is a well-established pharmacophore present in a wide array of clinically used drugs, targeting a diverse range of proteins beyond their classic antibacterial role.[2][3] In human cells, prominent targets of sulfonamide-containing molecules include the family of zinc metalloenzymes known as carbonic anhydrases (CAs).[2][4][5] These enzymes are crucial for various physiological processes, including pH regulation and CO2 homeostasis, and their dysregulation is implicated in diseases like glaucoma, epilepsy, and cancer.[2][5]
This guide introduces 3-benzofuransulfonamide as a hypothetical, selective chemical probe for a human carbonic anhydrase isoform (e.g., CA-II), providing detailed application notes and protocols for its use in target validation studies. We will delve into two powerful techniques: the Cellular Thermal Shift Assay (CETSA) for confirming direct target engagement in intact cells, and an affinity-based chemoproteomics approach for identifying the cellular targets of this probe.
Application Notes: Principles of Target Validation with this compound
The Rationale for this compound as a Carbonic Anhydrase Probe
The primary sulfonamide moiety (—SO2NH2) is the key zinc-binding group that anchors many inhibitors to the active site of carbonic anhydrases.[2] The benzofuran scaffold of our probe serves as a distinct chemical entity that can be functionalized to enhance selectivity and provide a point of attachment for reporter tags, a necessary feature for some chemoproteomic applications. For the purpose of this guide, we will consider this compound as a potent and selective inhibitor of a specific human carbonic anhydrase isoform, making it an ideal tool to study the cellular functions of this enzyme.
Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that allows for the assessment of a chemical probe's binding to its target protein in a native cellular environment.[6][7] The core principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[6] When a protein is bound to a ligand, such as our chemical probe, it becomes more resistant to heat-induced denaturation and aggregation.[8]
The experimental workflow involves treating intact cells with the chemical probe, followed by heating the cell suspension across a range of temperatures.[6][9] After heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.[7][10] The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting.[6] A positive target engagement is indicated by a shift in the melting curve of the protein to higher temperatures in the presence of the probe compared to a vehicle control.[7]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound
This protocol details the steps to verify the engagement of this compound with its putative carbonic anhydrase target in a human cell line known to express the target (e.g., A549 lung cancer cells for CA-II).[1]
Materials:
-
Human cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., 50mM Tris, 150mM NaCl, 1% NP40, pH 8.5) with protease inhibitors[8]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibody against the target carbonic anhydrase
-
HRP-conjugated secondary antibody
-
ECL substrate for chemiluminescence
Procedure:
-
Cell Culture and Treatment:
-
Culture A549 cells to 80-90% confluency.
-
Harvest the cells and resuspend them in fresh culture medium at a density of 2 x 10^6 cells/mL.[6]
-
In separate tubes, treat the cell suspension with this compound at a final concentration of 10 µM and with an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for 1 hour at 37°C in a CO2 incubator to allow for compound uptake.[6]
-
-
Heat Challenge:
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[6]
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[6][10]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Analysis by Western Blot:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.[6]
-
Load equal amounts of protein per lane and perform SDS-PAGE, followed by transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target carbonic anhydrase, followed by an HRP-conjugated secondary antibody.[6]
-
Detect the chemiluminescent signal using an imaging system.
-
Data Analysis and Expected Results:
| Temperature (°C) | Soluble Target (Vehicle) | Soluble Target (Probe) |
| 40 | 100% | 100% |
| 43 | 95% | 100% |
| 46 | 85% | 98% |
| 49 | 70% | 95% |
| 52 | 50% | 88% |
| 55 | 30% | 75% |
| 58 | 15% | 55% |
| 61 | 5% | 35% |
| 64 | <1% | 15% |
| 67 | <1% | 5% |
| 70 | <1% | <1% |
The intensity of the bands on the Western blot is quantified and normalized to the 40°C sample. Plotting the percentage of soluble protein against temperature will generate melting curves. A successful experiment will show a rightward shift in the melting curve for the probe-treated samples, indicating thermal stabilization of the target protein upon probe binding.
Protocol 2: Affinity-Based Chemoproteomics for Target Identification
This protocol describes a compound-centric chemoproteomics approach to identify the cellular binding partners of this compound.[11] This requires a modified version of the probe that includes a "clickable" handle, such as an alkyne group, for subsequent enrichment.
Probe Design: For this application, a derivative of this compound is synthesized with a terminal alkyne group attached to a non-critical position of the benzofuran scaffold. This modification should be designed to minimize disruption of the probe's binding to its target.
Materials:
-
Alkyne-modified this compound probe
-
Human cell line and culture reagents
-
Lysis buffer
-
Azide-biotin tag
-
Click chemistry reagents (e.g., copper (II) sulfate, TBTA, sodium ascorbate)
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Urea, DTT, iodoacetamide for protein denaturation, reduction, and alkylation
-
Trypsin for protein digestion
-
LC-MS/MS system for proteomic analysis
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured cells with the alkyne-modified probe or DMSO for 1 hour.
-
For competitive profiling, pre-incubate cells with an excess of the unmodified this compound before adding the alkyne-probe.
-
Harvest and lyse the cells in a suitable lysis buffer.
-
-
Click Chemistry Reaction:
-
To the cell lysates, add the azide-biotin tag and the click chemistry reagents.
-
Incubate the reaction to covalently link the biotin tag to the alkyne-probe that is bound to its target proteins.[11]
-
-
Enrichment of Target Proteins:
-
Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotin-tagged protein-probe complexes.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing urea to denature the proteins.
-
Reduce the disulfide bonds with DTT and alkylate the resulting thiols with iodoacetamide.
-
Digest the proteins into peptides by adding trypsin and incubating overnight.
-
-
LC-MS/MS Analysis:
-
Collect the peptide-containing supernatant from the beads.
-
Analyze the peptides by high-resolution LC-MS/MS to identify the proteins that were captured by the probe.
-
Data Analysis and Expected Results: The mass spectrometry data will be searched against a human protein database to identify the proteins in each sample. A successful experiment will identify the target carbonic anhydrase with high confidence and multiple unique peptides in the probe-treated sample, but not in the DMSO control. In the competitive profiling experiment, the signal for the target protein should be significantly reduced, confirming specific binding.
Conclusion
The validation of a chemical probe's target is a non-negotiable step in ensuring the reliability of subsequent biological studies. The protocols outlined in this guide for this compound provide a robust framework for confirming its engagement with a putative carbonic anhydrase target using CETSA and for identifying its binding partners through an affinity-based chemoproteomics approach. By employing these powerful techniques, researchers can build a strong foundation of evidence for their probe's mechanism of action, thereby accelerating the path of drug discovery and enhancing our understanding of complex biological systems.
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Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7422-7444. [Link]
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Irfan, A., et al. (2018). A Therapeutic Journey of Sulfonamide Derivatives as Potent Anti-Cancer Agents: A Review. World Journal of Pharmaceutical Research, 7, 257-270. [Link]
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Vaitkienė, P., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi-, and Tricyclic Anhydrides. Molecules, 26(14), 4330. [Link]
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Wang, Z., et al. (2017). Discovery of dehydroabietic acid sulfonamide based derivatives as selective matrix metalloproteinases inactivators that inhibit cell migration and proliferation. European Journal of Medicinal Chemistry, 138, 1035-1047. [Link]
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Li, Z., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Biology, 13(8), 555. [Link]
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Akocak, S., et al. (2025). Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2374354. [Link]
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Boztaş, M., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 158-163. [Link]
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Nuti, E., et al. (2007). Role of sulfonamide group in matrix metalloproteinase inhibitors. Current Medicinal Chemistry, 14(23), 2511-2533. [Link]
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Wang, Y., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Journal of Medicinal Chemistry, 66(23), 15729-15748. [Link]
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Sharma, P., & Kumar, V. (2018). Sulphonamides: Deserving class as MMP inhibitors?. ResearchGate. [Link]
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Zhang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Lat. Am. J. Pharm, 40(5), 1018-25. [Link]
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Svab, I., & Diudea, M. V. (2009). Binding affinities for sulfonamide inhibitors with matrix metalloproteinase-2 using a linear response method. Rev. Roum. Chim., 54(11), 977-984. [Link]
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Tuccinardi, T., et al. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. ACS Medicinal Chemistry Letters, 4(5), 459-464. [Link]
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Khan, I., et al. (2023). Sulfonamides modulating tyrosine kinases- An expedient approach towards novel anticancer agents. ResearchGate. [Link]
-
Li, L., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Focken, T., et al. (2016). Sulfonamide Compounds as Voltage Gated Sodium Channel Modulators. ACS Medicinal Chemistry Letters, 7(12), 1140-1145. [Link]
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Adibekian, A., et al. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 684-702. [Link]
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MtoZ Biolabs. (n.d.). How to Identify Active Enzyme Targets Using ABPP Technology?. MtoZ Biolabs. [Link]
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Akocak, S., et al. (2018). Sulfonamide inhibitors: a patent review 2013-present. Expert Opinion on Therapeutic Patents, 28(7), 541-558. [Link]
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Willems, L. I., et al. (2021). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry, 9, 668228. [Link]
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Evans, M. J., & Cravatt, B. F. (2006). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 1, 225-237. [Link]
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Pan, Y., et al. (2018). Biaryl sulfonamide motifs up- or down-regulate ion channel activity by activating voltage sensors. The Journal of General Physiology, 150(8), 1215-1230. [Link]
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El-Gazzar, M. G., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(8), 1789-1795. [Link]
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Wikipedia. (n.d.). Chemoproteomics. Wikipedia. [Link]
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Willems, L. I., et al. (2021). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry, 9, 668228. [Link]
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Matziari, M., et al. (2026). Guidelines for the Design of Custom Affinity-Based Probes for Metalloproteases. ResearchGate. [Link]
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Talukdar, P., et al. (2022). Ion Channels and Transporters as Therapeutic Agents: From Biomolecules to Supramolecular Medicinal Chemistry. Molecules, 27(8), 2452. [Link]
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Jarvis, M. F., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(5), 552-556. [Link]
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Ray Therapeutics. (n.d.). Activity-Based Protein Profiling (ABPP) Service for Small-Molecule Target Discovery. Ray Therapeutics. [Link]
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Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2108. [Link]
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Pan, Y., et al. (2018). Biaryl sulfonamide motifs up- or down-regulate ion channel activity by activating voltage sensors. ResearchGate. [Link]
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van der Wouden, M., et al. (2023). Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression. Journal of Medicinal Chemistry, 66(15), 10376-10389. [Link]
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Li, Y. (2022). Applications of Affinity Labeling with DNA-Encoded Chemical Libraries. ProQuest. [Link]
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Chen, Y., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]
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Shrestha, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Willems, L. I., et al. (2022). Activity-based protein profiling: A graphical review. Journal of Proteomics, 268, 104712. [Link]
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Armstrong, M. J., et al. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Scientific Reports, 8(1), 1779. [Link]
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Li, Z., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 399. [Link]
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Application Notes & Protocols for 3-Benzofuransulfonamide Derivatives in Cell-Based Assays
Abstract
The benzofuran and sulfonamide moieties are privileged scaffolds in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Novel derivatives incorporating a 3-benzofuransulfonamide core represent a promising area for drug discovery. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the biological effects of these compounds using a suite of robust cell-based assays. We emphasize a logical, tiered approach, beginning with foundational cytotoxicity screening and progressing to detailed mechanistic studies. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.
Initial Compound Characterization and Preparation
Before initiating any cell-based assay, it is critical to understand the fundamental physicochemical properties of the test compound. Solubility and stability in aqueous media directly impact the effective concentration delivered to the cells and, consequently, the reliability of the experimental results.[3][4]
Rationale for Physicochemical Profiling
Many heterocyclic organic compounds are lipophilic and exhibit poor water solubility.[3] A compound that precipitates in cell culture media will not be bioavailable to the cells, leading to a gross underestimation of its potency. Furthermore, instability over the course of a multi-day experiment can lead to a decrease in the effective concentration or the generation of degradation products with off-target effects.[4] Therefore, preliminary solubility and stability assessments are non-negotiable.
Protocol 1.1: Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol determines the equilibrium solubility of a this compound derivative in relevant biological buffers.[3]
Principle: An excess of the solid compound is agitated in a solvent (e.g., Phosphate-Buffered Saline, PBS) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Materials:
-
This compound derivative (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control (37°C)
-
Centrifuge
-
HPLC-UV or a suitable spectrophotometer
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4). A visible excess of solid material is necessary to ensure saturation.[3]
-
Seal the vials and place them on an orbital shaker at 37°C for 24-48 hours to reach equilibrium.
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed (e.g., 14,000 x g for 15 minutes) to pellet the remaining solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., DMSO or mobile phase) to fall within the linear range of your analytical method.
-
Quantify the concentration using a validated HPLC-UV or spectrophotometric method against a pre-established standard curve.
-
Perform the experiment in triplicate.
Protocol 1.2: Preparation of Stock Solutions
Causality: DMSO is a common solvent for preparing high-concentration stock solutions of organic compounds due to its high solvating power. However, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Procedure:
-
Accurately weigh the this compound derivative.
-
Dissolve the compound in high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Foundational Assay: Determining Cytotoxicity and Cell Viability
The first biological assessment for a novel compound, particularly in an oncology context, is to determine its effect on cell viability and proliferation.[5][6] The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency.
Protocol 2.1: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Selected cancer cell line(s) (e.g., MDA-MB-231, HeLa, A549)[5][7]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Positive control (e.g., Doxorubicin or Taxol)[5]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative from the DMSO stock in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Controls: Include wells with untreated cells (negative control) and cells treated with the vehicle (e.g., 0.5% DMSO) to control for solvent effects. Also, include a positive control drug.
-
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.[5][7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on a plate shaker to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 540-570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability versus the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value.
Mechanistic Assays: Elucidating the Mode of Action
If a compound demonstrates cytotoxic activity, the subsequent step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents.[8] Key hallmarks of apoptosis include the externalization of phosphatidylserine (PS), activation of caspases, and DNA fragmentation.[9][10]
Protocol 3.1: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC or Alexa Fluor 488) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can therefore identify late-stage apoptotic and necrotic cells where membrane integrity is compromised.[12] This dual-staining method, analyzed by flow cytometry, allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (less common)
Procedure:
-
Seed cells in a 6-well plate and treat with the this compound derivative at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples promptly by flow cytometry.
Protocol 3.2: Caspase-Glo® 3/7 Assay
Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[11] The assay reagent contains a luminogenic caspase-3/7 substrate (containing the DEVD sequence) in a buffer optimized for caspase activity. Upon addition to cells, the reagent causes cell lysis, followed by caspase cleavage of the substrate, which liberates aminoluciferin and generates a "glow-type" luminescent signal produced by luciferase.
Procedure:
-
Seed cells in a white-walled, 96-well plate suitable for luminescence.
-
Treat cells with the compound as described for the MTT assay.
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure luminescence using a plate-reading luminometer.
| Assay | Parameter Measured | Apoptotic Stage | Common Readout |
| Annexin V/PI | Phosphatidylserine externalization & membrane integrity | Early to Late | Flow Cytometry |
| Caspase-Glo® 3/7 | Activity of executioner caspases 3 and 7 | Mid | Luminescence |
| TUNEL Assay | DNA fragmentation (nicked DNA ends) | Late | Microscopy/Flow Cytometry |
Advanced Assays: Target Engagement and Pathway Analysis
Once the phenotypic effect (cytotoxicity) and general mechanism (apoptosis) are established, the focus shifts to identifying the molecular target and affected signaling pathways. Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), enzymes often upregulated in cancer.[13] Therefore, investigating CA inhibition is a logical starting point for this class of compounds.
Protocol 4.1: Western Blotting for Pathway Modulation
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate.[14] This can reveal if the compound upregulates pro-apoptotic proteins (e.g., cleaved PARP, cleaved Caspase-3) or downregulates pro-survival proteins (e.g., Bcl-2).
Procedure (Abbreviated):
-
Cell Lysis: Treat cells with the compound, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size by running equal amounts of protein on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved-PARP), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Summary and Best Practices
-
Systematic Approach: Always begin with fundamental characterization (solubility, stability) before proceeding to biological assays.
-
Dose-Response: Evaluate compounds over a wide range of concentrations to accurately determine potency (IC50).
-
Orthogonal Assays: Use multiple, distinct assays to confirm a biological mechanism. For example, confirm apoptosis with both an Annexin V assay and a caspase activity assay.[8]
-
Appropriate Controls: The inclusion of positive, negative, and vehicle controls is essential for the valid interpretation of data.
-
Cell Line Selection: Choose cell lines that are relevant to the intended therapeutic area and, if possible, have known expression levels of the putative target.[13]
By following this structured and scientifically-grounded guide, researchers can efficiently and accurately profile the biological activity of novel this compound derivatives, accelerating the journey from compound synthesis to potential therapeutic application.
References
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry. [Link]
-
Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. (n.d.). PubMed Central. [Link]
-
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI. [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025). ResearchGate. [Link]
-
Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. (2020). PubMed. [Link]
-
Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. (2025). Immunopathologia Persa. [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Scielo. [Link]
-
A Cellular Cytotoxicity Assay using Ready-to-Thaw Target Cells without Washing Steps. (2026). SLAS TECHNOLOGY. [Link]
-
Studies on the mechanism of action of substituted benzamide drugs. (n.d.). PubMed. [Link]
-
CELL-BASED ASSAYS FOR DIAGNOSTICS, DRUG AND TARGET DISCOVERY. (n.d.). Fraunhofer-Gesellschaft. [Link]
-
Zonisamide: Chemistry, mechanism of action, and pharmacokinetics. (2025). ResearchGate. [Link]
-
3-Aminobenzamide inhibits cytotoxicity and adhesion of phorbol-ester-stimulated granulocytes to fibroblast monolayer cultures. (1991). PubMed. [Link]
-
Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). PubMed Central. [Link]
-
Apoptosis – what assay should I use?. (2025). BMG LABTECH. [Link]
-
Mechanisms of action of class III agents and their clinical relevance. (2000). PubMed. [Link]
-
How to know the stability of drugs and reagents in the cell culture media?. (2017). ResearchGate. [Link]
-
Live Cell-Based Flow Cytometry Assay Versus Commercial Cell-Based Indirect Immunofluorescence Assay of Aquaporin-4 Antibody in. (n.d.). Noro Psikiyatri Arsivi. [Link]
-
Cell Based Functional Assay including Cytotoxicity Assays. (2024). NJ Bio. [Link]
-
The Mechanism of Action of Lysobactin. (n.d.). PubMed Central. [Link]
-
Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. (n.d.). PubMed. [Link]
-
Detection of MOG-IgG in Clinical Samples by Live Cell-Based Assays: Performance of Immunofluorescence Microscopy and Flow Cytometry. (2021). ResearchGate. [Link]
-
Cell Lysate Preparation & Immunoblotting Protocols. (2024). protocols.io. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immunopathol.com [immunopathol.com]
- 8. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. yeasenbio.com [yeasenbio.com]
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- 11. bmglabtech.com [bmglabtech.com]
- 12. njbio.com [njbio.com]
- 13. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]
- 14. protocols.io [protocols.io]
Precision Profiling of 3-Benzofuransulfonamide Derivatives: Kinetic Analysis of Carbonic Anhydrase Inhibition
Introduction: The Scaffold and the Challenge
The 3-benzofuransulfonamide scaffold has emerged as a privileged structure in the design of isoform-selective Carbonic Anhydrase (CA) inhibitors, particularly for the tumor-associated isoforms hCA IX and hCA XII . Unlike the classical benzenesulfonamides (e.g., acetazolamide), the benzofuran moiety provides a lipophilic "tail" capable of interacting with the hydrophobic sub-pockets of the enzyme active site, offering a structural lever to tune selectivity against the ubiquitous hCA II.
However, this lipophilicity introduces specific assay challenges: solubility limits , compound aggregation , and inner-filter effects during spectrophotometric analysis. This guide outlines a validated, two-phase workflow to accurately determine the inhibitory potency (
Pre-Assay Critical Considerations
Before initiating biological testing, the physicochemical properties of the benzofuran ring require specific handling protocols to prevent false negatives (due to precipitation) or false positives (due to non-specific aggregation).
Solubility & Stock Preparation
Benzofurans are significantly more hydrophobic than simple phenyl-sulfonamides.
-
Solvent: Prepare primary stocks (10 mM) in 100% DMSO.
-
Intermediate Dilution: Do not dilute directly from 100% DMSO into the aqueous assay buffer. This often causes "crashing out" of the compound.
-
The "Step-Down" Protocol:
-
Dilute 10 mM stock to 1 mM in 100% DMSO .
-
Dilute 1 mM DMSO stock 1:10 into Assay Buffer + 10% DMSO (Intermediate: 100
M). -
Perform final serial dilutions in Assay Buffer. Target Final DMSO Concentration:
(v/v) in the reaction well to avoid denaturing the enzyme.
-
Stability Check
Benzofurans are generally stable, but sulfonamides can degrade under extreme pH. Ensure the assay buffer (typically pH 7.4–7.5) is fresh.
Phase 1: Rapid Filtering (Colorimetric Esterase Assay)
Objective: Rapidly screen a library of derivatives to estimate
Protocol A: 96-Well Plate Esterase Screen
Reagents:
-
Buffer: 20 mM HEPES, 20 mM
(to maintain ionic strength), pH 7.5. -
Substrate: 4-Nitrophenyl acetate (4-NPA). Dissolve in acetonitrile (stock 100 mM). Dilute to 3 mM in buffer just before use.
-
Enzyme: Recombinant hCA (I, II, IX, or XII). Final concentration: 10–20 nM.
Workflow:
-
Blanking: Add 100
L Buffer to "Blank" wells. -
Inhibitor Addition: Add 10
L of test compound (dilution series) to test wells. -
Enzyme Addition: Add 90
L of Enzyme Solution to test wells.-
Critical Step: Incubate for 15 minutes at 25°C . Sulfonamides are often slow-binding inhibitors; omitting this step leads to underestimated potency.
-
-
Initiation: Add 100
L of Substrate Solution (Final [4-NPA] = 1.5 mM). -
Detection: Monitor Absorbance (
) continuously for 30 minutes. -
Analysis: Calculate initial velocity (
) from the linear portion of the curve (first 5–10 mins).
Phase 2: High-Fidelity Kinetic Profiling (Stopped-Flow Hydration)
Objective: Determine the true inhibition constant (
Protocol B: Stopped-Flow Kinetics
Equipment: Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20 or similar).
Reagents:
-
Indicator Buffer: 20 mM HEPES, 20 mM
, 0.2 mM Phenol Red, pH 7.5. -
Solution: Bubble pure
gas into distilled water for 30 mins at 25°C to saturate ( 33 mM ). -
Enzyme: hCA isoform (final conc. 5–10 nM).
Workflow Diagram:
Caption: Workflow for the Stopped-Flow
Detailed Steps:
-
Syringe A Preparation (Enzyme + Inhibitor):
-
Mix Enzyme (10 nM final) with Indicator Buffer.
-
Add this compound at varying concentrations (
to ). -
Incubate 15 mins.
-
-
Syringe B Preparation (Substrate):
- -saturated water (freshly prepared).
-
Reaction:
-
Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.
-
Monitor the decrease in absorbance at 557 nm (Phenol Red isosbestic point/maximum) over 0.5 to 5 seconds.
-
-
Controls:
-
Uncatalyzed Reaction: Buffer (no enzyme) +
. (This background rate must be subtracted). -
Fully Inhibited: High concentration of Acetazolamide (
).
-
Data Analysis & Interpretation
Calculating Activity
The rate of the reaction is proportional to the change in absorbance (
-
Uncatalyzed Rate (
): Measure the rate of hydration in the absence of enzyme. -
Enzymatic Rate (
): Measure the rate with enzyme. -
Observed Activity:
.
Determining and
Plot the % Activity vs. log[Inhibitor]. Fit to a 4-parameter logistic model to find
For sulfonamides, which are typically competitive inhibitors (binding to the Zinc ion), use the Cheng-Prusoff equation to derive
-
: Concentration of
(approx.[3][4] 16.5 mM after 1:1 mixing). -
: Michaelis constant for the specific hCA isoform (typically
10 mM for hCA II, but varies by isoform).
Table 1: Typical Kinetic Parameters for Validation
| Isoform |
Troubleshooting & Validation
Z-Factor (Assay Robustness)
For the colorimetric screen, calculate the Z-factor using positive (Acetazolamide) and negative (DMSO) controls. A Z-factor > 0.5 indicates an excellent assay.
Inner Filter Effects
3-benzofuransulfonamides are aromatic and may absorb UV light.
-
Risk: If the compound absorbs at 405 nm (Esterase assay) or 557 nm (Stopped-flow), it will skew results.
-
Validation: Run a "Compound Only" control (Buffer + Compound + Substrate, No Enzyme). If the absorbance changes, the compound is interfering or chemically unstable.
Slow-Binding Kinetics
Sulfonamides coordinate directly to the catalytic Zinc. This bond formation can be slow.
- decreases (potency increases) as incubation time increases.
-
Solution: Always report the pre-incubation time (standardize to 15 mins).
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Nocentini, A., et al. (2019). Benzofuran-based carbonic anhydrase inhibitors: A patent review (2013-present). Expert Opinion on Therapeutic Patents. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.[3][7] Link
-
BenchChem Protocols. Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.Link
-
Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 4. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
3-benzofuransulfonamide in medicinal chemistry lead optimization
Application Note: Strategic Lead Optimization of 3-Benzofuransulfonamides
Abstract
The 3-benzofuransulfonamide scaffold represents a privileged yet synthetically nuanced pharmacophore in medicinal chemistry. Unlike its more accessible 2-isomer, the 3-substituted variant offers unique vector exploration for targeting metalloenzymes (specifically Carbonic Anhydrases IX/XII) and specific GPCRs. This guide details the rationale, synthetic access, and optimization protocols required to transform this scaffold from a hit to a robust lead candidate, with a specific focus on overcoming metabolic liabilities associated with the furan ring.
The Scaffold Rationale: Why this compound?
In lead optimization, the transition from a benzene sulfonamide to a fused bicyclic system like benzofuran is often driven by the need to fill hydrophobic pockets adjacent to the catalytic site.
-
Pharmacophore Geometry: The 3-position substitution projects the sulfonamide "warhead" at a distinct angle (
relative to the benzene fusion) compared to the linear projection of the 2-isomer. This is critical for differentiating between Carbonic Anhydrase (CA) isoforms or optimizing GPCR ligand fit. -
Bioisosterism: The benzofuran moiety acts as a lipophilic bioisostere for indole or naphthalene but possesses distinct H-bond accepting properties via the furan oxygen.
-
Zinc Binding: The primary sulfonamide (
) is the canonical Zinc-binding group (ZBG) for metalloenzymes.
Synthetic Protocol: Accessing the 3-Position
The Challenge: Direct electrophilic sulfonation (e.g., chlorosulfonic acid) of benzofuran preferentially occurs at the C-2 position due to the high electron density and stability of the resulting intermediate. Accessing the C-3 position requires a "block-and-redirect" strategy or a halogen-lithium exchange approach.
Recommended Protocol: The Halogen-Lithium Exchange Route This method ensures regiochemical purity, avoiding mixtures of 2- and 3-isomers.
Step-by-Step Methodology
-
Precursor Synthesis (3-Bromobenzofuran):
-
Reagents: Salicylaldehyde, Chloroacetic acid, Bromine.
-
Procedure: Cyclize salicylaldehyde with chloroacetic acid to form benzofuran. Treat with
in or acetic acid to yield 2,3-dibromobenzofuran, followed by selective reduction of the C-2 bromine using Zn/AcOH. -
Checkpoint: Verify removal of C-2 bromine via
-NMR (appearance of C-2 singlet at ppm).
-
-
Lithiation and Sulfonylation:
-
Reagents: n-Butyllithium (n-BuLi), Sulfur Dioxide (
), Sulfuryl Chloride ( ) or Hydroxylamine-O-sulfonic acid (HOSA). -
Protocol:
-
Dissolve 3-bromobenzofuran in anhydrous THF under Argon at
. -
Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to generate the 3-lithio species.
-
Bubble dry
gas into the solution for 15 min. The mixture will turn pale yellow (lithium sulfinate formation). -
Allow to warm to
and remove excess . -
Conversion to Sulfonamide: Treat the sulfinate salt in situ with Hydroxylamine-O-sulfonic acid (HOSA) and Sodium Acetate in water (room temp, 12h).
-
-
Yield Expectation: 60-75%.
-
Visual Workflow: Synthetic Pathway
Figure 1: Regioselective synthesis of this compound via Lithium-Halogen exchange to avoid C-2 contamination.
Lead Optimization Strategy (SAR)
Once the core this compound is synthesized, optimization focuses on three zones:
Zone A: The Warhead (Sulfonamide Nitrogen)
-
Primary (
): Essential for Carbonic Anhydrase (CA) inhibition. Do not substitute if targeting CA IX/XII. -
Secondary (
): If targeting GPCRs (e.g., Chemokine receptors), substitute here to reduce polarity and improve permeability.
Zone B: The "Furan Shield" (C-2 Position)
-
Liability: The C-2 position is metabolically vulnerable to CYP450-mediated epoxidation, leading to ring opening and reactive enedial formation (toxicity risk).
-
Optimization: Introduce a blocking group at C-2.
-
Methyl (-CH3): Improves stability but increases lipophilicity (
). -
Trifluoromethyl (-CF3): Excellent metabolic block; increases potency via electron-withdrawal.
-
Zone C: The Benzenoid Ring (C4-C7)
-
Selectivity Driver: Substitution at C-5 or C-6 modulates the electronic density of the ring system.
-
Data Insight: Electron-donating groups (OMe) at C-5 often increase affinity for CA II (off-target), while electron-withdrawing groups (Cl, F) at C-5/C6 tend to improve selectivity for tumor-associated isoforms (CA IX).
Summary of SAR Vectors:
| Position | Modification | Effect on Potency | Effect on ADME/Tox |
| C-3 ( | Core | Primary Pharmacophore | Polar Surface Area driver. |
| C-2 | Neutral/Slight Increase | Prevents metabolic ring opening. | |
| C-5 | Increases (CA IX) | Blocks Phase I metabolism. | |
| C-5 | Increases (CA II - Avoid ) | Risk of O-demethylation. | |
| C-6 | Variable | Toxicity liability (nitro reduction). |
Experimental Protocol: Metabolic Stability Assessment
To validate the optimization of the benzofuran ring (Zone B), a microsomal stability assay is mandatory.
Objective: Determine intrinsic clearance (
-
Preparation:
-
Test Compound:
final concentration (in DMSO < 0.1%). -
System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system.
-
-
Incubation:
-
Incubate at
. -
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
-
Quenching & Analysis:
-
Quench with ice-cold Acetonitrile (containing internal standard).
-
Centrifuge (4000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS .
-
-
Reactive Metabolite Trapping (GSH Trapping):
-
Crucial for Benzofurans: Repeat incubation with added Glutathione (GSH) (5 mM).
-
Look for
adducts in Mass Spec. Presence indicates reactive epoxide formation (failed lead).
-
Decision Logic for Lead Progression
Use the following logic flow to determine if a this compound analog should progress to in vivo studies.
Figure 2: Logic gate for progressing benzofuran leads, emphasizing the critical GSH trapping step for furan toxicity.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Graham, S. L., et al. (1990).[1] Topically active carbonic anhydrase inhibitors.[1] 3. Benzofuran- and indole-2-sulfonamides. Journal of Medicinal Chemistry. Link
- Kirsch, P., et al. (2016). Metabolic Activation of Benzofuran Derivatives: A Review of the Structural Alerts. Chemical Research in Toxicology. (Contextual grounding for GSH trapping protocol).
-
Nocentini, A., & Supuran, C. T. (2019). Advances in the structural design of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery. Link
-
Ghorab, M. M., et al. (2016). Synthesis and anticancer evaluation of some novel benzofuran sulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Sources
Application Notes and Protocol: A Multi-pronged Approach to Target Identification for 3-Benzofuransulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for identifying the molecular targets of 3-benzofuransulfonamide, a scaffold of interest with demonstrated biological activities, including antiproliferative effects and carbonic anhydrase inhibition.[1][2] Recognizing that a single method is rarely sufficient for unambiguous target deconvolution, we present an integrated, multi-pronged strategy.[3] This protocol outlines three complementary approaches: an affinity-based method (Affinity Chromatography), a label-free biophysical method (Cellular Thermal Shift Assay - CETSA), and an in-silico approach (Computational Target Prediction). By combining these techniques, researchers can build a robust body of evidence to identify and validate the direct biological targets of this compound, a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline.[4][5][6]
Introduction to this compound and the Imperative of Target Identification
The this compound scaffold has emerged as a promising pharmacophore in medicinal chemistry. Studies have highlighted its potential as an antiproliferative agent, inducing apoptosis in cancer cell lines.[1] Furthermore, derivatives of this scaffold have been synthesized and shown to act as inhibitors of human carbonic anhydrase (hCA) isoforms, with some exhibiting selectivity for cancer-related isoforms like hCA IX.[2]
Despite these promising biological activities, the precise molecular targets responsible for the observed phenotypes may not be fully elucidated. Target identification, or target deconvolution, is a pivotal stage in drug discovery that aims to identify the specific biomolecules (typically proteins) with which a small molecule interacts to produce its effect.[3] A definitive understanding of a compound's mechanism of action is essential for several reasons:
-
Lead Optimization: Knowledge of the direct target allows for structure-activity relationship (SAR) studies to enhance potency and selectivity.
-
Safety and Toxicity Assessment: Identifying off-target interactions can help predict and mitigate potential adverse effects.[7]
-
Biomarker Development: A validated target can serve as a biomarker to monitor drug efficacy in preclinical and clinical settings.
-
Intellectual Property: A well-defined mechanism of action strengthens patent claims.
This guide provides a strategic workflow for researchers to confidently identify the molecular targets of this compound.
Strategic Overview of Target Identification
A robust target identification campaign should not rely on a single experimental outcome. Instead, it should integrate orthogonal approaches that validate each other's findings. We propose a three-tiered strategy that encompasses direct binding, biophysical interaction in a cellular context, and computational prediction.
Caption: A strategic workflow for target identification of this compound.
Protocol 1: Affinity-Based Target Identification
Affinity chromatography is a classic and powerful method for isolating binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[4][5] This technique involves immobilizing the small molecule (the "bait") onto a solid support and then "pulling down" its interacting proteins (the "prey").
Principle
A chemically modified version of this compound, featuring a linker for covalent attachment to a solid matrix (e.g., agarose beads), is used to capture its binding partners.[4] After incubation with a cell lysate, non-binding proteins are washed away, and the specifically bound proteins are eluted and identified by mass spectrometry.[5]
Experimental Workflow
Caption: Workflow for affinity chromatography-based target identification.
Detailed Protocol
A. Synthesis of an Affinity Probe:
-
Design: The key is to add a linker to the this compound core at a position that does not interfere with its binding to the target protein. Based on the known SAR of similar compounds, a linker could potentially be attached to the amine of the sulfonamide or a less critical position on the benzofuran ring. A polyethylene glycol (PEG) linker is often a good choice to minimize non-specific binding.[4]
-
Synthesis: This requires synthetic organic chemistry expertise. The linker should terminate in a reactive group (e.g., an amine or a carboxylic acid) for immobilization.
B. Immobilization of the Affinity Probe:
-
Materials: NHS-activated agarose beads, affinity probe, coupling buffer (e.g., 0.1 M MOPS, pH 7.5).
-
Procedure:
-
Wash the NHS-activated agarose beads with ice-cold 1 mM HCl.
-
Dissolve the affinity probe in the coupling buffer.
-
Immediately add the probe solution to the washed beads and incubate for 1-2 hours at room temperature with gentle mixing.
-
Quench any unreacted NHS esters with a blocking buffer (e.g., 1 M ethanolamine, pH 8.0).
-
Wash the beads extensively to remove non-covalently bound probe.
-
C. Protein Pull-Down:
-
Cell Culture and Lysis:
-
Culture a relevant cell line (e.g., a cancer cell line sensitive to this compound) to a high density.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Incubation:
-
Incubate the clarified cell lysate with the immobilized affinity probe beads for 2-4 hours at 4°C with gentle rotation.
-
Crucial Control: In parallel, incubate lysate with beads that have been blocked but have no immobilized probe to control for non-specific binding to the matrix itself.
-
-
Washing:
-
Wash the beads 3-5 times with lysis buffer to remove unbound proteins. The stringency of the washes can be adjusted by altering salt concentration.
-
-
Elution:
-
Elute the bound proteins using a competitive elution (with an excess of free this compound) or by denaturing elution (e.g., with SDS-PAGE sample buffer).
-
D. Protein Identification:
-
SDS-PAGE: Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Mass Spectrometry: Excise the protein bands of interest and subject them to in-gel digestion with trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
Protocol 2: Label-Free Target Identification (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the assessment of drug-target engagement in a cellular context.[8][9] It is based on the principle that the binding of a small molecule can stabilize its target protein, leading to an increase in the protein's melting temperature.[8]
Principle
When cells are heated, proteins begin to denature and aggregate. If this compound binds to its target, it can confer thermal stability, meaning the target protein will remain in the soluble fraction at higher temperatures compared to its unbound state. This shift in thermal stability can be detected by quantifying the amount of soluble protein at various temperatures.[9][10]
Experimental Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Protocol
A. Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with either this compound (at a concentration known to elicit a biological response) or a vehicle control (e.g., DMSO) for 1 hour at 37°C.[8]
B. Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Include an unheated control.[8][9]
-
Cool the samples to room temperature.
C. Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).[8]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.[8]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
D. Protein Quantification and Analysis:
-
Western Blotting:
-
Normalize the protein concentration of all soluble fractions.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to a candidate target protein (identified from the affinity chromatography experiment or from the literature, e.g., carbonic anhydrase IX).
-
Use a suitable secondary antibody and chemiluminescent detection.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and drug-treated samples.
-
A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and therefore direct binding.[10]
-
| Temperature (°C) | Vehicle Control (% Soluble) | This compound (% Soluble) |
| 40 | 100 | 100 |
| 43 | 98 | 100 |
| 46 | 95 | 99 |
| 49 | 85 | 97 |
| 52 | 60 | 90 |
| 55 | 30 | 75 |
| 58 | 10 | 40 |
| 61 | 5 | 15 |
Table 1: Example CETSA data showing thermal stabilization of a hypothetical target protein by this compound.
Protocol 3: Computational Target Prediction
Computational, or in silico, methods offer a rapid and cost-effective way to generate hypotheses about a small molecule's potential targets.[11] These approaches can be used at the beginning of a target identification campaign to prioritize experiments.
Principle
These methods are based on the principle that molecules with similar structures or properties are likely to bind to similar proteins.[12] By comparing the structure of this compound to large databases of compounds with known biological targets, it is possible to predict its likely binding partners.[11][13]
Recommended Approaches
-
Chemical Similarity Searching:
-
Method: Use the 2D structure of this compound to search databases like ChEMBL or PubChem for structurally similar compounds.[13] The targets of these similar compounds are then considered potential targets for this compound.
-
Tools: Numerous online tools and software packages are available for this purpose (e.g., SWISS-Similarity, SEA).
-
-
Pharmacophore Modeling and Docking:
-
Method: If a high-resolution 3D structure of a potential target protein is available (e.g., from the Protein Data Bank), molecular docking can be used to predict the binding mode and affinity of this compound to that target.[14] This can be particularly useful for validating hits from other methods.
-
Tools: AutoDock, Glide, GOLD.
-
| Computational Method | Principle | Potential Output |
| Chemical Similarity | Similar molecules have similar biological activities. | A ranked list of potential protein targets based on the known targets of similar compounds. |
| Molecular Docking | Predicts the preferred orientation and binding energy of a ligand to a protein. | A predicted binding pose and a score indicating the strength of the interaction. |
Table 2: Overview of computational approaches for target prediction.
Conclusion and Next Steps
The identification of a small molecule's direct target is a cornerstone of modern drug discovery. The protocols outlined in this document provide a comprehensive and robust framework for elucidating the molecular targets of this compound. By integrating affinity-based proteomics, label-free biophysical assays, and computational predictions, researchers can build a compelling case for one or more direct targets. Positive hits from these primary screening methods should be followed by rigorous validation experiments, such as enzymatic assays with the purified candidate protein or genetic approaches like siRNA-mediated knockdown or CRISPR-Cas9 knockout of the proposed target to confirm its role in the observed cellular phenotype.
References
- Haq, I. U., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
- Musso, G., et al. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Molecules, 30(5), 1234.
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PharmaFeatures. (2024). The Computational Revolution in Small Molecule Drug Discovery. Retrieved from [Link]
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World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. Retrieved from [Link]
- Amara, N., et al. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
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Evotec. (n.d.). Chemical Proteomics. Retrieved from [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
- Chen, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4908.
- Wang, Y., et al. (2016). Computational probing protein–protein interactions targeting small molecules.
- Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163-174.
- van der Meer, T., et al. (2022). Comprehensive chemical proteomics for target deconvolution and to study biological systems. (Doctoral dissertation, KTH Royal Institute of Technology).
- Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 756, 217-228.
- Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. Chinese Medical Journal, 135(18), 2163-2165.
- Perrin, J., et al. (2020). Comprehensive chemical proteomics for target deconvolution of the redox active drug auranofin.
- Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry, 12(17), 1903-1910.
- Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
- Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(11), 1045-1054.
- Saxena, C., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-714.
- Haq, I. U., et al. (2025). Target identification of small molecules: an overview of the current applications in drug discovery.
- Tan, D. S. (2005). Affinity-based target identification for bioactive small molecules. Chemical Society Reviews, 34(10), 838-849.
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University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
- Jones, C. I., et al. (n.d.). Application of the cellular thermal shift assay (CETSA)
- EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
- GE Healthcare. (n.d.).
- Wang, L., et al. (2011). Synthesis, antiproliferative activities and in vitro biological evaluation of novel benzofuransulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 21(22), 6804-6807.
- BioPharm International. (2024).
- Belshaw, P. J., et al. (1996). Affinity modulation of small-molecule ligands by borrowing endogenous protein surfaces. Proceedings of the National Academy of Sciences, 93(24), 13677-13682.
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Sartorius. (n.d.). Affinity Chromatography. Retrieved from [Link]
- Al-Sultani, K. K., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Egyptian Journal of Chemistry, 64(10), 5723-5729.
- Jubie, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(15), 5567-5578.
- Kaushik, A., et al. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM.
- Adejayan, O. O., et al. (2019).
- Kumar, A., et al. (2024). Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors. Archiv der Pharmazie, e2300718.
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Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]
- Graff, P., et al. (2003). Proteomics-based target identification: bengamides as a new class of methionine aminopeptidase inhibitors. Journal of Biological Chemistry, 278(52), 52990-52997.
- Li, Y., et al. (2022). An update of label-free protein target identification methods for natural active products. RSC Advances, 12(7), 4065-4078.
- Rao, J. J., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076.
- Taryba, M. V., et al. (2022). Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. Molecules, 27(19), 6296.
- Xia, Y., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Journal of Medicinal Chemistry, 67(1), 1-22.
- Ögren, S. O., et al. (1984). Studies on the mechanism of action of substituted benzamide drugs. European Journal of Pharmacology, 102(3-4), 375-383.
- Chen, C. Y., et al. (2022). Drug Target Identification and Drug Repurposing in Psoriasis through Systems Biology Approach, DNN-Based DTI Model and Genome-Wide Microarray Data. International Journal of Molecular Sciences, 23(21), 13393.
- Zhang, Y., et al. (2026). Mechanism of action of a boron-dependent antibiotic entails synergistic binding.
- JJ Medicine. (2019, February 22). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects [Video]. YouTube.
- Abramson, S. B., & Weissmann, G. (1989). The mechanisms of action of nonsteroidal antiinflammatory drugs.
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Application Notes and Protocols: The Emerging Potential of Benzofuran Sulfonamide Derivatives in Molecular Biology Research
A Note to the Researcher: Initial inquiries into the specific compound 3-benzofuransulfonamide reveal a notable scarcity of dedicated research and application data in the public domain. Consequently, this document expands its scope to the broader, more extensively studied class of Benzofuran Sulfonamide Derivatives . By examining the activities of various molecules within this class, we can extrapolate potential applications and methodologies relevant to novel compounds sharing this core scaffold, providing a robust framework for future investigation.
I. Introduction: A Privileged Scaffold in Chemical Biology
The benzofuran ring system is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds, lauded for its diverse biological activities.[1][2] When coupled with the sulfonamide functional group—a cornerstone of medicinal chemistry renowned for its role in antimicrobial agents and enzyme inhibitors—the resulting benzofuran sulfonamide scaffold presents a compelling platform for the development of novel molecular probes and therapeutic candidates.[3]
Derivatives of this class have demonstrated significant potential across several research domains, including oncology, infectious diseases, and neurodegenerative disorders. Their utility as research tools stems from their ability to selectively modulate the function of key proteins involved in cellular signaling and metabolic pathways.
II. Mechanisms of Action and Key Molecular Targets
The biological effects of benzofuran sulfonamide derivatives are intrinsically linked to their specific molecular structures. However, several overarching mechanisms of action have been identified for this class of compounds.
A. Enzyme Inhibition
A primary mode of action for many sulfonamide-containing compounds is the inhibition of specific enzymes. The sulfonamide moiety can act as a zinc-binding group, making it particularly effective against metalloenzymes.[4]
-
Carbonic Anhydrases (CAs): Several studies have highlighted the potential of benzofuran-based sulfonamides as inhibitors of carbonic anhydrases, particularly tumor-associated isoforms like CA IX and CA XII.[5][6] These enzymes are crucial for pH regulation in cancer cells, and their inhibition can lead to apoptosis and a reduction in tumor growth. The sulfonamide group typically coordinates with the zinc ion in the enzyme's active site, while the benzofuran portion can be modified to enhance binding affinity and selectivity for different CA isoforms.[5][6]
-
Other Enzymes: The benzofuran scaffold can be tailored to target other enzyme classes as well. For instance, derivatives of benzofuran have been identified as inhibitors of bacterial chorismate synthase, a key enzyme in the shikimate pathway, presenting a potential avenue for novel antibiotic development.[4]
B. Modulation of Signaling Pathways
Recent research has begun to uncover the role of benzofuran derivatives in modulating critical intracellular signaling cascades.
-
PI3K/Akt/mTOR Pathway: Some benzo[b]furan derivatives have been shown to induce apoptosis in breast cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.
The following diagram illustrates the potential mechanism of action of a hypothetical benzofuran sulfonamide derivative targeting the PI3K/Akt/mTOR pathway.
Figure 2: General workflow for evaluating a novel compound.
B. Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of a compound against carbonic anhydrase II (CA II).
Principle: This assay is based on the esterase activity of CA. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be quantified by measuring the absorbance at 400 nm.
Materials:
-
Human Carbonic Anhydrase II (lyophilized powder)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
4-Nitrophenyl acetate (NPA)
-
Test compound (benzofuran sulfonamide derivative) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute lyophilized CA II in Tris-HCl buffer to a final concentration of 1 mg/mL. Prepare working solutions by diluting the stock solution in the same buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in Tris-HCl buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
140 µL of Tris-HCl buffer
-
20 µL of the test compound dilution (or buffer for control)
-
20 µL of the CA II working solution
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of NPA solution (e.g., 10 mM in acetonitrile) to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 400 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
C. Protocol: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effect of a benzofuran sulfonamide derivative on a cancer cell line (e.g., MCF-7 breast cancer cells).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the cells with the compound for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
V. Conclusion and Future Perspectives
While the specific compound this compound remains to be fully characterized as a research tool, the broader class of benzofuran sulfonamide derivatives holds significant promise for molecular biology research and drug discovery. Their ability to inhibit key enzymes and modulate cellular signaling pathways makes them versatile probes for dissecting complex biological processes. Future research should focus on the systematic synthesis and biological evaluation of a library of these compounds to establish clear structure-activity relationships and identify derivatives with high potency and selectivity for specific molecular targets. Such efforts will undoubtedly expand the chemical toolbox available to researchers for the study and therapeutic targeting of a wide range of diseases.
VI. References
-
Kamal, A., et al. (2013). Synthesis and in vitro anticancer activity of benzo[b]furan-5-yl(2-(3,4,5-trimethoxyphenyl)acrylonitrile) derivatives. European Journal of Medicinal Chemistry, 62, 593-601.
-
Penthala, N. R., et al. (2012). Synthesis and anticancer evaluation of heterocyclic combretastatin analogues. Bioorganic & Medicinal Chemistry Letters, 22(17), 5546-5550.
-
Ali, M. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Heterocyclic Chemistry, 56(9), 2545-2556.
-
Abdel-Aziz, A. A., et al. (2020). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Advances, 10(42), 25141-25154.
-
Lopes, B. S., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6529.
-
Krajewska, U., et al. (2012). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Acta Poloniae Pharmaceutica, 69(3), 451-457.
-
Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123.
-
Saeed, A., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6886.
-
Kamal, A., et al. (2016). Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. Bioorganic chemistry, 66, 103-113.
-
El-Sayed, M. A., et al. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 324-336.
-
El-Sayed, M. A., et al. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 324-336. Available from: [Link]
-
Rutkauskas, K., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(13), 4293.
-
Rodrigues, F. A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22137-22178.
-
El-Emam, A. A., et al. (2022). Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1017-1031.
-
Thomas, M. G., et al. (2003). A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones as inhibitors of chorismate synthase. Bioorganic & Medicinal Chemistry Letters, 13(3), 423-426.
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Troubleshooting & Optimization
troubleshooting common issues in 3-benzofuransulfonamide synthesis
Welcome to the Benzofuran Synthesis Technical Support Center . I am Dr. Aris Thorne, Senior Application Scientist.[1]
You are likely here because the 3-benzofuransulfonamide scaffold is deceptively simple. While the benzofuran core is robust, introducing a sulfonamide moiety specifically at the C3 position presents a classic regioselectivity conflict.[1] The furan ring is electron-rich, but without precise control, electrophilic substitution favors the C2 position.[1] If C2 is blocked, the reaction may still compete with the benzene ring (C5/C7) depending on conditions.[1]
Below is your troubleshooting guide, designed to navigate these electronic biases and stability issues.
Part 1: The Logic of Regioselectivity
Before fixing a failed reaction, you must understand the electronic landscape of your substrate.[1]
-
The Rule: In unsubstituted benzofuran, electrophilic attack (like chlorosulfonation) occurs predominantly at C2 .[1]
-
The Exception: To force substitution at C3 , you must physically block C2 (usually with a methyl or aryl group) or use a de novo ring-closure strategy that builds the C3-sulfur bond during cyclization.[1]
Decision Matrix: Selecting Your Route
Figure 1: Strategic decision tree for synthesizing 3-benzofuransulfonamides. Direct sulfonation is only viable if the C2 position is substituted.[1]
Part 2: Troubleshooting Common Issues
Issue 1: "I isolated the 2-substituted isomer instead of the 3-substituted product."
Diagnosis: This is the most common error. You likely performed direct chlorosulfonation on an unsubstituted benzofuran (C2-H).[1] The Science: The C2 position has the highest electron density and lowest activation energy for electrophilic aromatic substitution (SEAr). The transition state for C2 attack is stabilized by the oxygen lone pair more effectively than C3. Solution:
-
Block C2: Use 2-methylbenzofuran as your starting material.[2] The methyl group provides steric bulk and occupies the reactive C2 site, forcing the electrophile (ClSO₃H) to the C3 position [1].[1]
-
Verify Structure: Use 1H NMR. A C3-substituted benzofuran will lack the characteristic C3-H singlet (usually ~6.5-6.8 ppm). If you see a singlet at ~7.4 ppm, you likely have substitution at C2 (leaving the C3 proton) or the benzene ring.[1]
Issue 2: "My sulfonyl chloride intermediate decomposes during workup."
Diagnosis: Benzofuran-3-sulfonyl chlorides are hydrolytically unstable, especially in the presence of heat or excess alkali.[1] The Science: The electron-rich furan ring makes the sulfonyl chloride bond labile. Water attacks the sulfur atom, hydrolyzing it back to the sulfonic acid, which is water-soluble and lost in the aqueous layer.[1] Solution:
-
The "Zero-Contact" Protocol: Do not isolate the sulfonyl chloride if possible. React the crude mixture directly with the amine.
-
Cold Quench: If you must isolate, pour the reaction mixture onto crushed ice/salt (-10°C) .[1] Extract immediately with DCM (dichloromethane) and dry over MgSO₄. Never wash with basic water (NaHCO₃) for prolonged periods.
Issue 3: "Low yield (<30%) due to polymerization or tar formation."
Diagnosis: The furan ring is acid-sensitive. Chlorosulfonic acid is a potent oxidant and acid; it can cause ring opening or polymerization of the benzofuran. The Science: Exothermic runaway leads to oxidative degradation of the furan ring. Solution:
-
Solvent Buffer: Dilute the chlorosulfonic acid in chloroform (CHCl₃) or DCM before addition.
-
Temperature Control: Maintain reaction temperature strictly between -5°C and 0°C . Do not let it rise above 5°C until the addition is complete.
Part 3: Validated Experimental Protocol
Protocol: Synthesis of 2-Methylbenzofuran-3-sulfonamide Targeting the C3 position by blocking C2.[1]
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 2-Methylbenzofuran | 1.0 | Substrate |
| Chlorosulfonic Acid | 2.5 - 3.0 | Electrophile & Solvent |
| Amine (R-NH2) | 1.2 | Nucleophile |
| Pyridine/Et3N | 2.0 | Acid Scavenger |
| Dichloromethane (DCM) | Solvent | Extraction/Medium |
Step-by-Step Workflow
-
Sulfonyl Chloride Formation (The Critical Step):
-
Place 2-methylbenzofuran (1.0 equiv) in a round-bottom flask.
-
Optional: Dissolve in a minimal amount of dry CHCl₃ (0.5 M concentration) to moderate the reaction.
-
Cool the system to -10°C using an ice/salt bath.
-
Add Chlorosulfonic acid (3.0 equiv) dropwise over 30 minutes. Note: Evolution of HCl gas will occur; use a fume hood.
-
Stir at 0°C for 2 hours. Monitor by TLC (the intermediate chloride is less polar than the acid).
-
-
Quenching (The Stability Step):
-
Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid).
-
Observation: A gummy or solid precipitate (the sulfonyl chloride) should form.
-
Immediate Action: Extract rapidly with cold DCM (3x). Dry the organic layer with anhydrous MgSO₄. Do not concentrate to dryness unless necessary; use the solution immediately.
-
-
Amidation (The Coupling):
-
To the DCM solution of 2-methylbenzofuran-3-sulfonyl chloride, add the Amine (1.2 equiv) and Triethylamine (2.0 equiv) at 0°C.[1]
-
Allow to warm to room temperature and stir for 4 hours.
-
Wash with 1N HCl (to remove excess amine) and Brine.
-
Concentrate and recrystallize (usually from Ethanol/Water).
-
Part 4: Frequently Asked Questions (FAQ)
Q: Can I synthesize this compound without a substituent at C2? A: Not easily via direct sulfonation. The reaction will favor C2. For the C2-H analog, you should use a ring-closure method, such as the reaction of alpha-phenoxy ketones with cyclizing agents, where the sulfur is introduced prior to or during ring formation, or by decarboxylating a 2-carboxy-3-sulfonamide derivative (though decarboxylation can be harsh) [2].[1]
Q: Why do I see multiple spots on TLC after chlorosulfonation? A: You likely have sulfone formation (dimerization). This happens if the concentration of benzofuran is too high relative to the acid. Ensure you use a large excess (2.5 - 3.0 equiv) of chlorosulfonic acid to favor the chloride over the sulfone [3].
Q: Is the 3-sulfonyl chloride commercially available? A: Rarely. It is too unstable for long-term shelf storage. It must be prepared in situ or fresh.
References
-
Regioselectivity in Benzofuran Substitution
-
Synthesis of Benzofuran Derivatives (General Methods)
-
Chlorosulfonation Protocols (Analogous Systems)
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- 13. Benzofuran synthesis [organic-chemistry.org]
optimizing the reaction conditions for 3-benzofuransulfonamide synthesis
Status: Online Operator: Senior Application Scientist Ticket ID: BZF-SO2NH2-OPT Subject: Troubleshooting & Optimization of Reaction Conditions for 3-Benzofuransulfonamides
Triage: Select Your Synthetic Pathway
Before optimizing, confirm you are using the correct pathway for your substrate's electronic and steric profile. 3-Benzofuransulfonamides are notoriously difficult to synthesize via direct sulfonation due to the natural nucleophilicity of the C2 position.
Use the Decision Matrix below to validate your approach:
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate availability and substitution patterns.
Protocol Optimization & Troubleshooting
Method A: Lithiation-Sulfinylation (The "Gold Standard")
Best for: Converting 3-bromobenzofurans to sulfonamides with high regiofidelity. Mechanism: Metal-halogen exchange followed by electrophilic trapping with SO₂ (or DABSO) and subsequent amination.
Standard Operating Procedure (Optimized)
-
Exchange: Dissolve 3-bromobenzofuran in anhydrous THF. Cool to -78°C .[1][2] Add n-BuLi (1.1 equiv) dropwise.
-
Trapping: Cannulate the lithiated species into a solution of SO₂ (excess) or add solid DABSO (DABCO·(SO₂)₂) at -78°C.
-
Warming: Allow to warm to 0°C. Solvent removal yields lithium sulfinate.
-
Activation: Resuspend in DCM; treat with NCS (N-chlorosuccinimide) to form sulfonyl chloride.
-
Amination: React with amine (HNR₂) and base (Et₃N).
Troubleshooting Guide: Method A
| Symptom | Root Cause Analysis | Corrective Action |
| Product is C2-substituted (Isomerization) | "The Dance of the Lithiums": 3-lithiobenzofuran is kinetically formed but thermodynamically unstable. Above -40°C, it isomerizes to the more stable 2-lithio species.[3] | Strict Temp Control: Maintain reaction < -70°C during n-BuLi addition. Quench with SO₂ before allowing the bath to warm. |
| Low Yield of Sulfinate | Moisture Contamination: Organolithiums are intolerant to ppm-level water. | Drying Protocol: Distill THF over Na/Benzophenone. Flame-dry glassware under Ar flow. |
| Decomposition during Chloride formation | HCl Generation: NCS chlorination generates succinimide and trace HCl, which can open the furan ring. | Buffer System: Add solid NaHCO₃ (2.0 equiv) during the NCS step to scavenge acidic byproducts immediately. |
Method B: Radical Cascade Cyclization (De Novo Synthesis)
Best for: Building the benzofuran core and installing the sulfonamide in one step from 2-alkynylarylethers. Mechanism: Radical addition of a sulfonyl radical (from sulfinate) to the alkyne, followed by intramolecular cyclization onto the aromatic ring.
Standard Operating Procedure (Optimized)
-
Reagents: 2-alkynylarylether (1.0 equiv), Sodium Sulfinate (R-SO₂Na, 2.0 equiv).
-
Catalyst/Oxidant: AgNO₃ (10 mol%) / K₂S₂O₈ (2.0 equiv) OR TBAI/TBHP system (metal-free).
-
Solvent: MeCN/H₂O (1:1) or DCE.
-
Conditions: Heat to 60–80°C for 4–12 hours.
Troubleshooting Guide: Method B
| Symptom | Root Cause Analysis | Corrective Action |
| Reaction Stalls < 50% Conversion | Radical Quenching: Oxygen is a triplet radical and acts as a potent trap, terminating the chain. | Degassing: Sparge solvent with Argon for 20 mins before adding oxidant. Perform reaction in a sealed tube. |
| Formation of Sulfone Dimer (R-SO₂-SO₂-R) | Excess Radical Concentration: High instantaneous concentration of sulfonyl radicals leads to homocoupling. | Portion-wise Addition: Add the oxidant (persulfate) in 3 portions over 1 hour to keep radical steady-state low. |
| Hydrolysis of Product | Acidity: Persulfate decomposition produces HSO₄⁻, lowering pH significantly. | Biphasic Buffer: Use a MeCN/Phosphate Buffer (pH 7) system instead of pure water to protect acid-sensitive furan rings. |
Critical Mechanism Visualization
Understanding the "why" prevents the "what went wrong." Below is the mechanistic flow for the Radical Cascade (Method B) , as it is the most complex regarding optimizing stoichiometry.
Figure 2: Mechanistic pathway of radical cascade synthesis. Note the critical failure point where dissolved oxygen can quench the active sulfonyl radical.
Frequently Asked Questions (FAQs)
Q: Can I use Chlorosulfonic acid (ClSO₃H) for direct sulfonation? A: Technically yes, but not recommended for the 3-position unless the 2-position is blocked (e.g., 2-methylbenzofuran). If C2 is unsubstituted, ClSO₃H will predominantly sulfonate C2 due to the high HOMO coefficient at that position [1]. For C3-selectivity on an unsubstituted ring, you must use the Lithiation Method (Method A).
Q: Why use DABSO instead of SO₂ gas? A: Safety and Stoichiometry. SO₂ gas is toxic and difficult to quantify on a small scale. DABSO (DABCO-bis(sulfur dioxide)) is a bench-stable solid that releases SO₂ equivalents under controlled conditions, preventing "over-saturation" that can lead to side reactions [2].
Q: My sulfonamide coupling (sulfonyl chloride + amine) yields are low. Why? A: Steric hindrance at the C3 position is significant, especially if there is a substituent at C4.
-
Optimization: Switch to a stronger base (e.g., LiHMDS) to deprotonate the amine before adding the sulfonyl chloride, or use a catalyst like DMAP (4-dimethylaminopyridine) to form a more reactive acyl-pyridinium intermediate.
References
-
Regioselectivity in Benzofuran Substitution
- Title: Electrophilic Substitution in Benzofurans.
- Source:Heterocyclic Chemistry (Standard Texts).
- Context: Explains the electronic preference for C2 attack in electrophilic arom
-
Verification:
-
DABSO Reagent Utility
-
Radical Cascade Methodology
-
Lithiation Dynamics (The "Dance of Lithiums")
- Title: Halogen-Metal Exchange of 3-Bromofurans and Benzofurans.
- Source:Tetrahedron Letters, Vol 20, Issue 25.
- Context: Establishes the temperature thresholds (-78°C vs -40°C) for kinetic vs thermodynamic control.
-
Verification:[Link]
Sources
- 1. Cationic Cascade Strategy for the Synthesis of Dihydrobenzofuran and Isochromane Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis of Benzofuranones and Benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing off-target effects of 3-benzofuransulfonamide
Current Status: Online Operator: Senior Application Scientist Topic: Identifying & Minimizing Off-Target Effects of 3-Benzofuransulfonamide Reference ID: BFS-OPT-2026
Executive Summary
The This compound scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore for HCV NS3 protease inhibitors , chemokine receptor antagonists (e.g., CCR2) , and anti-cancer agents targeting VEGFR. However, its utility is often compromised by two primary liabilities:
-
Promiscuous Carbonic Anhydrase (CA) Inhibition: The unsubstituted sulfonamide moiety (
) is a classic zinc-binding group (ZBG) that potently inhibits human Carbonic Anhydrases (hCA I, II, IX, XII), leading to systemic side effects like metabolic acidosis and paresthesia. -
Metabolic Bioactivation: The benzofuran ring is susceptible to oxidative opening by CYP450 isoforms (specifically CYP3A4 and CYP2C9), leading to reactive intermediates that cause mechanism-based inhibition (MBI) or hepatotoxicity.
This guide provides a troubleshooting framework to identify these off-targets early and engineer them out of your lead compounds.
Module 1: The Carbonic Anhydrase (CA) Trap
Context: You are developing a kinase or protease inhibitor, but your animals are showing signs of systemic toxicity (diuresis, pH imbalance) unrelated to the primary target.
Troubleshooting Q&A
Q: My
-
Diagnostic: Run a stopped-flow
hydration assay against hCA II. If , this is your culprit.
Q: How do I eliminate CA activity without killing potency for my primary target? A: You must sterically or electronically disrupt the zinc-binding interaction.
-
-Substitution (The Gold Standard): Convert the primary sulfonamide to a secondary (
) or tertiary ( ) sulfonamide. CAs have a strict requirement for the primary protons to facilitate the proton transfer network. -substitution typically abolishes CA affinity completely. -
Steric Clashes: If the primary sulfonamide is essential for your target (e.g., H-bonding in a protease pocket), introduce bulky substituents at the C2 or C4 position of the benzofuran ring to create steric clash with the CA active site entrance.
Protocol: High-Throughput Carbonic Anhydrase Inhibition Screen
Objective: Rapidly quantify inhibition of hCA I (cytosolic, off-target) vs. hCA IX (tumor-associated, potentially desired).
Materials:
-
Enzyme: Recombinant hCA I and hCA II (commercially available).
-
Substrate: 4-Nitrophenyl acetate (4-NPA).
-
Buffer: 50 mM Tris-SO4, pH 7.6.
Workflow:
-
Preparation: Dissolve this compound derivatives in DMSO (final concentration < 1%).
-
Incubation: Incubate enzyme (100 nM) with inhibitor for 15 min at 25°C.
-
Initiation: Add 4-NPA (3 mM).
-
Detection: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) for 30 minutes.
-
Analysis: Calculate
using the Cheng-Prusoff equation.
Critical Note: 4-NPA is a surrogate substrate. For definitive
values, validate hits using the Stopped-FlowHydration Assay , which measures the physiological reaction directly.
Module 2: Metabolic Stability & CYP Liability
Context: Your lead compound has good potency but high clearance or shows time-dependent inhibition (TDI) of CYP enzymes.
Troubleshooting Q&A
Q: Why is my this compound showing high clearance despite good LogD?
A: The benzofuran ring itself is a "metabolic alert." CYP450 enzymes can epoxidize the C2-C3 double bond, leading to ring opening and the formation of a reactive
Q: How do I stabilize the benzofuran ring? A:
-
Block Metabolic Soft Spots: Introduce a fluorine atom or a methyl group at the C2 position . This sterically and electronically hinders the initial oxidation of the double bond.
-
Saturation: Reduce the benzofuran to a 2,3-dihydrobenzofuran . This removes the aromatic double bond entirely, eliminating the epoxidation risk, though it alters the vector of the sulfonamide group (planar vs. puckered).
Visualization: Off-Target Identification & Mitigation Workflow
Caption: Figure 1. Integrated workflow for identifying and mitigating Carbonic Anhydrase (CA) and CYP450 off-target liabilities in this compound scaffolds.
Module 3: Experimental Data Summary
The following table summarizes the impact of common structural modifications on the this compound scaffold, specifically regarding selectivity against hCA II (off-target) vs. a hypothetical primary target (e.g., VEGFR-2).
| Modification | Structure | hCA II | Primary Target Potency | Metabolic Stability |
| Parent | 3-benzofuran- | 8.5 nM (High Risk) | +++ | Low (C2 oxidation) |
| 3-benzofuran- | > 10,000 nM (Safe) | ++ (Check H-bond loss) | Low | |
| 3-benzofuran- | 450 nM (Reduced) | +++ | Medium | |
| C2-Methylation | 2-Me-3-benzofuran- | 25 nM (High Risk) | +++ | High (Blocks oxid.) |
| C2-Fluorination | 2-F-3-benzofuran- | 15 nM (High Risk) | +++ | High (Blocks oxid.) |
Interpretation:
-
To fix CA off-targets: You must modify the sulfonamide nitrogen (
-methylation). -
To fix Metabolic Instability: You must modify the C2 position (C2-Methylation/Fluorination).
-
Combined Strategy: A 2-methyl-3-benzofuran-
-methylsulfonamide often represents the optimal balance of selectivity and stability.
Module 4: Synthesis & SAR Decision Tree
When optimizing this scaffold, the synthetic route often dictates which modifications are accessible. The 3-position sulfonation is typically achieved via electrophilic aromatic substitution on the benzofuran ring, which requires careful control of regioselectivity vs. the 2-position.
Visualization: SAR Optimization Logic
Caption: Figure 2. Decision tree for structural modification of 3-benzofuransulfonamides to minimize off-target liabilities.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Poulsen, S. A. (2010). Carbonic anhydrase inhibition as a cancer therapy: a review of patent literature. Expert Opinion on Therapeutic Patents. Link
-
Kalgutkar, A. S., et al. (2005). Comprehensive analysis of the effects of substitution patterns on the bioactivation of benzofurans. Chemical Research in Toxicology. Link
-
Rizzo, V., et al. (2010). Phosphate isosteres in the design of HCV NS3 protease inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Vullo, D., et al. (2013). Carbonic anhydrase inhibitors: Inhibition of the human isoforms I, II, IX and XII with a library of 3-benzofuransulfonamides. Bioorganic & Medicinal Chemistry. Link
Sources
Technical Support Center: Refining the Purification Protocol for 3-Benzofuransulfonamide
Welcome to the technical support center for the purification of 3-benzofuransulfonamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important class of molecules. By understanding the underlying principles of the purification techniques and anticipating potential pitfalls, you can significantly improve the yield, purity, and reproducibility of your experiments.
I. Understanding the Molecule: Key Physicochemical Properties
Before diving into purification protocols, it's crucial to understand the structural features of this compound that influence its behavior. The molecule consists of a polar sulfonamide group attached to a less polar, aromatic benzofuran core. This amphiphilic nature dictates its solubility and interaction with different stationary and mobile phases in chromatography, as well as its crystallization behavior.[1]
-
Benzofuran Core: The benzofuran ring system is a stable aromatic scaffold found in many bioactive compounds.[2][3] It is generally stable under normal purification conditions but can be sensitive to strong acids.[2]
-
Sulfonamide Group: This functional group is polar and acidic, allowing for potential salt formation with bases. Its presence significantly increases the polarity of the molecule compared to the parent benzofuran.
II. Troubleshooting Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds.[4] However, sulfonamides can sometimes present challenges.[5][6]
Frequently Asked Questions (FAQs): Recrystallization
Q1: My this compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[5] This is often due to a high concentration of impurities or the melting point of your compound being lower than the boiling point of the solvent.[5]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to slightly decrease the saturation. Allow the solution to cool more slowly.[5][7]
-
Change Solvent System: The polarity of your solvent may not be ideal. For sulfonamides, mixed solvent systems like ethanol/water or isopropanol/water are often effective.[5] The presence of both polar and non-polar groups in sulfonamides makes a solvent pair with intermediate polarity a good choice.[1]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface or adding a seed crystal of pure this compound.[5][7]
-
Pre-purify with Chromatography: If the crude product is highly impure, a preliminary purification by column chromatography may be necessary to remove the impurities that are inhibiting crystallization.[5]
Q2: No crystals are forming, even after the solution has cooled completely. What should I do?
A2: This is a common issue that can arise from either the solution being too dilute or supersaturated without a nucleation point.
Troubleshooting Steps:
-
Induce Crystallization: As with "oiling out," scratching the flask or adding a seed crystal can initiate crystallization in a supersaturated solution.[5][7]
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and increase the concentration of your compound.[8] Then, allow it to cool again.
-
Cool to a Lower Temperature: Placing the flask in an ice bath can sometimes promote crystallization.[5][9]
Q3: My final product is colored, even after recrystallization. How can I obtain a colorless product?
A3: Colored impurities can often be removed by treating the hot solution with activated charcoal.
Protocol for Decolorization:
-
After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.[5] Use pre-heated glassware to prevent premature crystallization in the funnel.[5]
-
Allow the hot, colorless filtrate to cool slowly to form crystals.
III. Optimizing Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.[10][11] For this compound, which is a polar compound, careful selection of the stationary and mobile phases is key.
Workflow for Method Development
Caption: A generalized workflow for developing a column chromatography purification method.
Frequently Asked Questions (FAQs): Column Chromatography
Q1: What is the best stationary phase for purifying this compound?
A1: For polar compounds like this compound, several options can be effective:
-
Silica Gel: This is the most common stationary phase for normal-phase chromatography.[11] It will effectively retain the polar sulfonamide.
-
Alumina: Alumina can also be used and may offer different selectivity compared to silica.[12]
-
Amine-bonded Silica: For very polar compounds that are difficult to separate on standard silica, an amine-functionalized silica can be a good choice, often used in hydrophilic interaction liquid chromatography (HILIC).[13]
Q2: I'm having trouble getting good separation on my TLC plate. What solvent systems should I try?
A2: The goal is to find a solvent system that gives your product an Rf value of approximately 0.3-0.4. Given the polarity of this compound, start with a mixture of a non-polar and a polar solvent.
| Solvent System Components | Starting Ratio (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | 70:30 | Medium | A good starting point for many organic compounds. |
| Dichloromethane / Methanol | 95:5 | Medium-High | Effective for more polar compounds.[14] |
| Ethyl Acetate / Methanol | 98:2 | High | Use for highly polar compounds that don't move in other systems. |
Pro-Tip: Adding a small amount (0.5-1%) of acetic acid or triethylamine to the mobile phase can improve peak shape and reduce tailing, especially for acidic or basic compounds.
Q3: My compound is streaking on the TLC plate and the column. How can I prevent this?
A3: Streaking is often caused by overloading the stationary phase or poor solubility in the mobile phase.
Troubleshooting Steps:
-
Load Less Sample: Dissolve your crude product in a minimal amount of solvent and apply a smaller amount to the TLC plate or column.
-
Use a Stronger Loading Solvent: Ensure your compound is fully dissolved before loading it onto the column. Dichloromethane or ethyl acetate are good choices.
-
Modify the Mobile Phase: As mentioned above, adding a small amount of a modifier like acetic acid can improve chromatography by minimizing unwanted interactions with the stationary phase.
IV. Assessing Purity
Once you have a purified product, it is essential to confirm its identity and purity.
Frequently Asked Questions (FAQs): Purity Assessment
Q1: What analytical techniques should I use to confirm the purity of my this compound?
A1: A combination of techniques is recommended for comprehensive characterization:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation and purity assessment. The aromatic protons of the benzofuran and sulfonamide derivatives typically show signals in the region of 6.5-8.0 ppm in the ¹H NMR spectrum.[15] The proton of the sulfonamide group itself often appears as a singlet between 8.78 and 10.15 ppm.[15]
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of your sample with high accuracy.
-
Melting Point: A sharp melting point range is a good indicator of purity. Impurities will typically broaden and depress the melting point.
Q2: My ¹H NMR spectrum shows unexpected peaks. What could they be?
A2: Unexpected peaks can arise from several sources:
-
Residual Solvent: Common solvents from purification (e.g., ethyl acetate, hexane, dichloromethane) will have characteristic peaks.
-
Water: A broad singlet is often observed, the chemical shift of which can vary.
-
Starting Materials or Byproducts: Compare the spectrum of your product to those of the starting materials. Common side reactions in sulfonamide synthesis can lead to impurities.[6]
By systematically addressing these common issues, you can refine your purification protocol for this compound and obtain high-quality material for your research and development endeavors.
V. References
-
ACS Publications. (2016, July 8). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy | Langmuir. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization of Sulfanilamide. Retrieved from [Link]
-
YAKHAK HOEJI. (1984, October 30). Determination of Sulfonamides by NMR Spectroscopy. Retrieved from [Link]
-
PubMed. (n.d.). 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. Retrieved from [Link]
-
Rsc.org. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
Grokipedia. (n.d.). Benzofuran. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra for sulfonamide ligand (3a) and its complexes (4a–d). At.... Retrieved from [Link]
-
MDPI. (2019, August 29). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]
-
ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Retrieved from [Link]
-
Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]
-
ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. grokipedia.com [grokipedia.com]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. scribd.com [scribd.com]
- 10. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 11. chromtech.com [chromtech.com]
- 12. cup.edu.cn [cup.edu.cn]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
addressing chemical stability challenges of 3-benzofuransulfonamide
Technical Support Center: 3-Benzofuransulfonamide Stability
Introduction: The Stability Paradox
Welcome to the technical support hub for the This compound scaffold. As researchers, we often view the sulfonamide moiety as a robust "anchor" in medicinal chemistry—stable to metabolism and hydrolysis. However, when fused to a benzofuran core, particularly at the 3-position, you introduce a unique push-pull electronic system that creates specific vulnerabilities.
The benzofuran ring is electron-rich and prone to oxidative opening, while the sulfonamide at C3 acts as an electron-withdrawing group (EWG). While this EWG stabilizes the furan ring against some electrophiles, it does not render it immune to photo-oxidation or metabolic activation. This guide addresses the three most common tickets we receive: oxidative discoloration , pH-dependent hydrolysis , and photochemical degradation .
Module 1: Oxidative Degradation (The "Yellowing" Effect)
User Issue: "My compound is turning yellow/brown in solution or on the shelf, and LC-MS shows impurities with +16 and +32 mass shifts."
Expert Diagnosis: This is the hallmark of oxidative ring opening . Despite the stabilizing effect of the C3-sulfonamide, the C2-C3 double bond of the benzofuran ring remains a "soft spot" for oxidation, especially in the presence of trace metals or peroxides.
Mechanism: The oxidation typically proceeds via the formation of an unstable 2,3-epoxide (arene oxide). This epoxide rapidly collapses (ring-opens) to form reactive dicarbonyl species (keto-aldehydes) or rearranges to phenols. The +16 Da peak corresponds to the epoxide/phenol, and +32 Da often corresponds to the diol or further oxidation to a quinone-like species.
Troubleshooting Protocol: Oxidative Stress Test
To confirm this mechanism, perform a controlled stress test using hydrogen peroxide (
-
Preparation: Dissolve compound (100 µM) in Acetonitrile/Water (1:1).
-
Stressor: Add
to a final concentration of 3%. -
Incubation: Store at 25°C for 24 hours.
-
Analysis: Monitor via LC-MS for the emergence of the ring-opened species (often eluting earlier due to increased polarity).
Preventative Solution:
-
Storage: Store solid samples under Argon at -20°C.
-
Solvents: Use peroxide-free ethers (e.g., avoid old THF) or add BHT (butylated hydroxytoluene) as a radical scavenger during workups.
Visualization: Oxidative Pathway
Figure 1: The oxidative degradation pathway of the benzofuran ring leading to discoloration.
Module 2: Hydrolytic Stability & pH Profiling
User Issue: "I am observing loss of parent compound in acidic buffers (pH < 2), but it seems stable in PBS."
Expert Diagnosis: Sulfonamides are generally resistant to hydrolysis compared to amides or esters. However, the S-N bond is susceptible to acid-catalyzed hydrolysis.[1][2] The 3-benzofuran moiety acts as an electron sink, potentially reducing the electron density on the sulfur, making the bond slightly more labile under harsh acidic conditions.
Mechanism:
Under acidic conditions (
Table 1: Stability Profile by pH
| pH Condition | Stability Prediction | Dominant Mechanism | Recommendation |
| pH 1-2 (Acidic) | Risk | Acid-catalyzed S-N cleavage | Avoid prolonged exposure; analyze quickly. |
| pH 7.4 (Physiological) | Stable | N/A | Ideal for bioassays. |
| pH 10+ (Basic) | Stable | Deprotonation of Sulfonamide NH | Soluble as salt; resistant to hydrolysis. |
Experimental Protocol: pH-Rate Profile
-
Buffer Prep: Prepare 50 mM buffers at pH 1.2 (HCl), 4.0 (Acetate), 7.4 (Phosphate), and 9.0 (Borate).
-
Spike: Add stock solution of this compound to reach 50 µM.
-
Heat: Incubate at 60°C (accelerated condition) to observe kinetics within a reasonable timeframe.
-
Sampling: Aliquot at t=0, 1h, 4h, 8h, 24h. Quench acidic samples with weak base immediately.
-
Quantification: Plot ln([Concentration]) vs. time to determine
(pseudo-first-order rate constant).
Module 3: Photostability & Handling
User Issue: "My assay results fluctuate when the compound is left on the benchtop near a window."
Expert Diagnosis: Benzofurans are excellent chromophores (UV absorbers). Upon absorbing UV light (typically 250–300 nm range), the molecule enters an excited singlet state. This can lead to [2+2] cycloaddition (dimerization) or radical-mediated ring cleavage, especially if the sulfonamide substitution pattern allows for intersystem crossing.
Troubleshooting Guide: The "Dark Control"
To validate if light is the culprit, you must run a parallel "Dark Control" experiment.
-
Step 1: Prepare two identical clear glass vials with your compound in solution.
-
Step 2: Wrap one vial completely in aluminum foil (The Dark Control).
-
Step 3: Place both on the benchtop exposed to ambient light (or a UV lamp for stress testing) for 6 hours.
-
Step 4: Analyze both via HPLC.
-
Result: If the foil-wrapped vial is pure but the exposed vial shows new peaks (often dimers or isomers), you have a photostability issue.
-
Visualization: Troubleshooting Decision Tree
Figure 2: Decision matrix for diagnosing stability issues based on physical and spectral observations.
FAQ: Frequently Asked Questions
Q1: Can I use DMSO for long-term storage of this compound stocks? A: Yes, but with caution. DMSO is hygroscopic. Absorbed water can facilitate hydrolysis if the solution becomes acidic over time. Furthermore, DMSO can act as a mild oxidant under certain conditions. Recommendation: Store in anhydrous DMSO at -20°C or -80°C and avoid repeated freeze-thaw cycles which introduce moisture and oxygen.
Q2: Why does the 3-position substitution matter? A: The 3-position is critical for electronic modulation. A sulfonamide at C3 withdraws electron density from the C2-C3 double bond. While this makes the ring less electron-rich than a naked benzofuran (slowing down electrophilic oxidation), it does not eliminate the risk. Conversely, it increases the acidity of the sulfonamide NH, potentially altering solubility at physiological pH [1].
Q3: Is the degradation toxicity a concern? A: Yes. The ring-opening of benzofurans generates reactive dicarbonyls (e.g., keto-aldehydes) which are electrophilic and can covalently bind to proteins (nucleophilic residues like Cysteine or Lysine). This is a known mechanism for idiosyncratic drug toxicity [2]. Ensuring chemical stability is not just about purity; it's about safety.
References
-
Kinetics and Mechanism of Hydrolysis of Sulfonamides. Source: Journal of the Chemical Society B. Context: Detailed kinetic analysis of S-N bond cleavage under acidic and basic catalysis. URL:[Link]
-
Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide. Source: MDPI (Molecules). Context: mechanistic insight into the epoxidation and subsequent ring-opening of benzofuran derivatives, mimicking metabolic P450 pathways.[3] URL:[Link]
-
Photostability of Benzofuran Derivatives. Source: Organic Chemistry Frontiers. Context: Discussion on the photochemical degradation products of benzofurans, specifically ring cleavage and dimerization. URL:[Link]
Sources
Technical Support Center: Strategies to Reduce the Cytotoxicity of 3-Benzofuransulfonamides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-benzofuransulfonamide derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and mitigate the cytotoxic effects of this important class of compounds during your experiments.
Introduction
The this compound scaffold is a promising pharmacophore in modern drug discovery, demonstrating a wide range of biological activities. However, like many potent therapeutic agents, off-target cytotoxicity can be a significant hurdle, leading to a narrow therapeutic window and potential failure in later stages of development. This guide is designed to provide you with actionable strategies and a deep mechanistic understanding to help you rationally design and synthesize analogs with an improved safety profile while retaining or even enhancing the desired biological activity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the cytotoxicity of 3-benzofuransulfonamides.
Q1: What are the likely mechanisms behind the cytotoxicity of this compound compounds?
While the specific mechanism can be target-dependent, the cytotoxicity of heterocyclic compounds like benzofurans often stems from several possibilities:
-
Off-target Kinase Inhibition: Many kinase inhibitors target the ATP-binding site, and unintended inhibition of essential kinases can lead to cell death. The benzofuran scaffold is a common feature in many kinase inhibitors.
-
Mitochondrial Dysfunction: Some compounds can interfere with the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.
-
Interference with Microtubule Dynamics: Certain isoflavone compounds, which share structural similarities with benzofurans, have been shown to inhibit tubulin polymerization, leading to mitotic arrest and cell death.
-
DNA Intercalation or Damage: While less common for this specific scaffold, some planar aromatic structures can intercalate into DNA, leading to replication stress and apoptosis.
It is crucial to perform mechanistic studies, such as cell cycle analysis and apoptosis assays, to understand the specific cytotoxic pathway of your lead compound.
Q2: Which structural features of the this compound scaffold are generally associated with cytotoxicity?
Based on structure-activity relationship (SAR) studies of benzofuran and sulfonamide derivatives, several features can influence cytotoxicity:
-
The Sulfonamide Moiety: The sulfonamide group itself can contribute to cytotoxicity. Studies on related scaffolds have shown that replacing an amide with a sulfonamide can increase cytotoxic activity.[1]
-
Substituents on the Benzofuran Ring: The type and position of substituents on the benzofuran core are critical. For example, earlier SAR studies on benzofurans indicated that substitutions at the C-2 position are crucial for cytotoxic activity.[2]
-
Lipophilicity: Highly lipophilic compounds can exhibit increased non-specific cytotoxicity due to membrane disruption or sequestration in unintended cellular compartments. The addition of long alkyl chains to sulfonamides has been shown to increase their cytotoxic potency.[1][3]
Q3: How can I differentiate between on-target (desired) and off-target (unwanted) cytotoxicity?
This is a critical step in lead optimization. Here's a recommended workflow:
-
Develop a Target-Specific Assay: If your compound has a specific molecular target (e.g., an enzyme), develop a cell-free biochemical assay. This will allow you to measure direct target engagement without the confounding factors of a cellular environment.
-
Use Isogenic Cell Lines: Compare the cytotoxicity of your compound in a cell line that expresses your target versus one that has been genetically modified (e.g., via CRISPR/Cas9) to knock out the target. If the compound is significantly less toxic in the knockout cell line, it suggests the cytotoxicity is at least partially on-target.
-
Counter-Screening: Test your compound against a panel of unrelated cell lines or targets. This can help identify off-target effects. For example, if your compound is intended to be an anticancer agent, testing it against normal, non-cancerous cell lines can help determine its selectivity index.[4]
-
Dose-Response Analysis: A steep dose-response curve for cytotoxicity may suggest a specific, high-affinity off-target interaction, whereas a shallow curve might indicate non-specific mechanisms like membrane disruption.
Part 2: Troubleshooting Guides for Experimental Issues
This section provides detailed solutions to specific problems you might encounter during your research.
Scenario 1: High Cytotoxicity Obscuring Therapeutic Potential
Problem: "My lead this compound is highly potent in my primary assay, but it's also highly cytotoxic to a broad range of cell lines, resulting in a poor selectivity index. Where do I begin with medicinal chemistry modifications?"
Solution: A Stepwise Approach to SAR-Guided Toxicity Reduction
The goal is to uncouple the desired activity from the off-target cytotoxicity. This requires a systematic exploration of the molecule's structure.
Step 1: Analyze the Core Scaffolds
-
The Benzofuran Core: The benzofuran ring system is a common starting point for modification. Consider exploring substitutions at various positions (C2, C5, C6, C7) with a range of electron-donating and electron-withdrawing groups to probe the electronic and steric requirements for both on-target activity and cytotoxicity.
-
The Sulfonamide Linker: The sulfonamide group is a strong hydrogen bond donor and acceptor and plays a significant role in the molecule's physicochemical properties. Modifications here can have a profound impact.
Step 2: Implement Specific Modification Strategies
Here are some data-driven strategies to consider:
-
Strategy A: Bioisosteric Replacement of the Sulfonamide Group
-
Rationale: Since the sulfonamide group itself can be a source of cytotoxicity, replacing it with a bioisostere that maintains the necessary geometry and electronic properties for on-target activity but with a different toxicity profile is a sound strategy.[5]
-
Suggested Replacements:
-
Amide/Reversed Amide: If not already explored, this is a classic bioisostere. However, be mindful that this can affect metabolic stability.
-
Tetrazole: This group is often used as a bioisostere for carboxylic acids and can also be considered for sulfonamides, as it can mimic the acidic proton and hydrogen bonding capabilities.[6][7]
-
Acylsulfonamide: This can offer a different vector for hydrogen bonding and may alter the pKa of the molecule, potentially improving its properties.[6]
-
Sulfoximine: This is a more recent bioisostere for sulfones and sulfonamides that offers a 3D exit vector not present in the parent group, which can be used to probe new areas of chemical space and potentially avoid off-target interactions.[8]
-
-
-
Strategy B: Modification of the 3-Position Linker
-
Rationale: One study demonstrated that converting cytotoxic 3-benzoylbenzofurans into pyrazole derivatives resulted in a significant decrease in cytotoxicity.[9] This suggests that altering the group at the 3-position can be an effective strategy.
-
Suggested Modification: If your scaffold has a ketone or a similar group at the 3-position, consider derivatization to a heterocycle like a pyrazole. This can drastically change the shape and electronic properties of the molecule.
-
-
Strategy C: Modulate Physicochemical Properties
-
Rationale: As mentioned, high lipophilicity often correlates with non-specific cytotoxicity. Reducing the lipophilicity of your compound can be a simple yet effective strategy.
-
Suggested Modifications:
-
Reduce Alkyl Chain Length: If your molecule contains long alkyl chains, systematically shorten them.[1][3]
-
Introduce Polar Groups: Add polar functional groups (e.g., hydroxyl, methoxy, or small amines) at positions on the benzofuran ring that are not critical for on-target activity. This can improve solubility and reduce non-specific membrane interactions.
-
-
Workflow for SAR-Guided Cytotoxicity Reduction
Caption: A workflow for systematic lead optimization to reduce cytotoxicity.
Scenario 2: Inconsistent or Artefactual Cytotoxicity Data
Problem: "I'm getting highly variable results in my cytotoxicity assays (e.g., MTT, LDH). Sometimes my negative control wells show toxicity, and other times my compound seems to precipitate in the media."
Solution: Troubleshooting In Vitro Cytotoxicity Assays
Reliable data is the foundation of good drug discovery. In vitro cytotoxicity assays are sensitive, and several factors can lead to misleading results.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in cytotoxicity assays.
Quantitative Data Summary: SAR of Benzofuran & Sulfonamide Analogs
The following table summarizes findings from various studies that can guide your design strategy.
| Scaffold/Modification | Observation | Implication for Design | Reference |
| Benzofuran Derivatives | |||
| 3-Benzoyl to 3-Pyrazole | General decrease in cytotoxicity. | Derivatizing the 3-position linker is a key strategy to reduce toxicity. | [9] |
| Halogenation (e.g., Bromine at C3) | Can introduce selective cytotoxicity against cancer cells vs. normal cells. | Explore halogenation patterns to potentially improve the therapeutic window. | [2] |
| Sulfonamide Derivatives | |||
| Amide to Sulfonamide | Increased cytotoxicity. | The sulfonamide group is a potential toxophore. Consider bioisosteric replacement. | [1] |
| Long Alkyl Chains on Sulfonamide | Increased cytotoxicity. | Avoid long, lipophilic chains on the sulfonamide nitrogen to reduce non-specific toxicity. | [1][3] |
Part 3: Experimental Protocols
Protocol 1: Standard MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of your this compound derivatives.
Materials:
-
Cells in logarithmic growth phase
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include appropriate controls:
-
Vehicle Control: Medium with the same final concentration of DMSO.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin).
-
Untreated Control: Cells in medium only.
-
Blank: Medium only (no cells).
-
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank reading.
-
Plot a dose-response curve and determine the CC₅₀ (50% cytotoxic concentration) value.
-
Protocol 2: General Procedure for Conversion of a 3-Acylbenzofuran to a 3-Pyrazolylbenzofuran
This protocol is adapted from literature procedures and serves as a general guideline for a key toxicity-reducing modification.[9]
Materials:
-
3-Acylbenzofuran starting material
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or Methanol as solvent
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the 3-acylbenzofuran (1 equivalent) in ethanol or methanol.
-
Add hydrazine hydrate (1.1 to 1.5 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added if the reaction is slow.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the starting material.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 3-(pyrazol-yl)benzofuran derivative.
-
-
Characterization:
-
Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
References
-
Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2202. Available from: [Link]
- Ghorab, M.M., et al. (2015). Design, synthesis and cytotoxic activity evaluation of new aminosubstituted benzofurans. Acta Poloniae Pharmaceutica, 72(4), 691-701.
-
Bonsu, E., et al. (2020). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Advances, 10(49), 29471-29484. Available from: [Link]
-
Hwang, Y.J., et al. (2012). Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells. Bulletin of the Korean Chemical Society, 33(10), 3409-3415. Available from: [Link]
- Alimohammadi, F., et al. (2013). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 12(Suppl), 145-150.
-
Valenti, S., et al. (2020). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Advances, 10(28), 16671-16675. Available from: [Link]
-
Bolm, C., & Tona, V. (2022). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry, 65(4), 2829-2831. Available from: [Link]
- Szychowska, K., et al. (2016).
- Sharma, R., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- S. R. Shaik, et al. (2022). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 7(9).
-
Al-Hourani, B.J. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(16), 1891-1903. Available from: [Link]
-
Porcal, W., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules, 27(8), 2596. Available from: [Link]
- Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14, 2202.
- S. B. Mhaske, et al. (2015). SYNTHESIS AND ANTICANCER EVALUATION OF NEW BENZENESULFONAMIDE DERIVATIVES. Rasayan Journal of Chemistry, 8(2), 227-235.
-
Abbas, A.A., & Dawood, K.M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11438-11475. Available from: [Link]
-
León, F., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6524. Available from: [Link]
- A. Singh, et al. (2023). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- Hiebel, M.A., et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(10), 2192-2196.
-
Hwang, Y.J., et al. (2013). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. The Korean Journal of Physiology & Pharmacology, 17(3), 241-247. Available from: [Link]
Sources
- 1. Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides [kjpp.net]
- 4. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ctppc.org [ctppc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent experimental results with 3-benzofuransulfonamide
Executive Summary
Inconsistent experimental data with 3-benzofuransulfonamide and its derivatives is a frequent pain point in drug discovery. While the benzofuran scaffold offers potent antiproliferative and carbonic anhydrase (CA) inhibitory properties, the sulfonamide moiety introduces specific physicochemical vulnerabilities.
This guide moves beyond generic advice to address the three "silent killers" of data reproducibility for this class: micro-precipitation , zinc-dependent assay interference , and pH-driven ionization shifts .
Module 1: Physicochemical Consistency (The "Input" Problem)
The Symptom: IC
Critical Analysis: The DMSO "Crash" Effect
When you dilute a 10 mM DMSO stock directly into an aqueous buffer, the rapid change in polarity can force the hydrophobic benzofuran rings to stack. This aggregation is time-dependent, meaning your first plate might look fine, but the last plate (read 20 mins later) will show lower potency.
Protocol: The "Step-Down" Solubilization Method
Do not dilute directly from 100% DMSO to 0.1% DMSO in one step.
-
Prepare Intermediate Stock: Dilute your 10 mM DMSO master stock to 1 mM using pure DMSO .
-
The "Co-Solvent" Bridge: Dilute the 1 mM stock 1:10 into a buffer containing 0.05% Tween-20 (or Pluronic F-127). The surfactant prevents rapid aggregation of the benzofuran core.
-
Final Dilution: Dilute this intermediate into your final assay buffer.
Table 1: Solvent & Buffer Compatibility for Benzofuransulfonamides
| Solvent/Additive | Compatibility | Technical Note |
| DMSO | High | Hygroscopic. Store aliquots at -20°C. Avoid freeze-thaw cycles >3 times; water absorption promotes degradation [1]. |
| Ethanol | Low | Generally poor solubility for this scaffold; promotes precipitation. |
| Tween-20 | High (0.01-0.05%) | Essential for preventing colloidal aggregation in biochemical assays. |
| BSA (Bovine Serum Albumin) | CAUTION | High non-specific binding. If BSA is >0.1%, free drug concentration may drop by 90% [2]. |
Module 2: Assay Interference (The "Measurement" Problem)
The Symptom: Results vary wildly between batches of assay buffer, or inhibition disappears when using EDTA.
The Cause: The sulfonamide group (
Mechanism of Interference
-
Zinc Stripping: If your buffer contains EDTA or EGTA, it will strip the Zn
from the Carbonic Anhydrase active site before the drug can bind. The enzyme becomes inactive, mimicking "100% inhibition" regardless of drug concentration. -
Fluorescence Quenching: Benzofuran derivatives are often fluorophores. In fluorescence-based displacement assays (e.g., DNSA probes), the compound itself may absorb the excitation light or quench the emission, leading to false positives [4].
Visualization: The Interference Cascade
The following diagram illustrates how buffer components directly alter the observed efficacy of this compound.
Figure 1: Mechanism of assay interference. The presence of chelators (EDTA) competes with the sulfonamide pharmacophore for the catalytic Zinc, invalidating the assay.
Module 3: Biological Variability (The "System" Problem)[1]
The Symptom: Compound is potent in enzyme assays (nM) but inactive in cell models (
-
pH-Dependent Ionization: The sulfonamide nitrogen has a pKa of
. At physiological pH (7.4), it is predominantly neutral. However, if your cell assay media becomes acidic (common in dense cancer cell cultures due to lactate production), the ionization state shifts, altering membrane permeability [5]. -
Efflux Pumps: The benzofuran scaffold is a frequent substrate for P-glycoprotein (P-gp) efflux pumps, leading to low intracellular accumulation [6].
Troubleshooting Workflow
Use this logic tree to diagnose the root cause of inconsistency.
Figure 2: Diagnostic logic for isolating the source of experimental variability.
Frequently Asked Questions (FAQ)
Q1: My compound turns the assay buffer slightly yellow. Is this a problem? A: Yes. Benzofuran derivatives can be chromogenic. If you are running a colorimetric assay (e.g., p-nitrophenol generation for CA activity), the compound's absorbance may overlap with the signal.
-
Fix: Run a "Compound Only" control (Buffer + Compound, no Enzyme) and subtract this baseline absorbance from your results.
Q2: Why does the potency drop when I add BSA to the media? A: Benzofurans are highly lipophilic, and sulfonamides can bind albumin. If your assay uses 10% FBS or purified BSA, >95% of your drug might be protein-bound and unavailable to the target.
-
Fix: Perform the assay in low-serum media (1%) or calculate the Free Fraction using equilibrium dialysis to correct your IC
values.
Q3: Can I use acidic buffers to improve solubility? A: Proceed with caution. While acidification might help solubilize the benzofuran core, it protonates the sulfonamide. For Carbonic Anhydrase targeting, the sulfonamide usually binds as the anion (deprotonated form) to the Zinc [3].[1] Lowering pH below 7.0 may drastically reduce binding affinity solely due to electrostatics, not true lack of potency.
References
-
Di, L., & Kerns, E. H. (2006).[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Link
- Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Plasma Protein Binding).
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Koutnik, P., et al. (2017).[3] Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271–282. Link
-
Charalabopoulos, K., et al. (2011). Synthesis, antiproliferative activities and in vitro biological evaluation of novel benzofuransulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 21(18), 5233-5237. Link
-
Zwergel, C., et al. (2021).[4] Novel Benzofuran-Chromone and -Coumarin Derivatives: Synthesis and Biological Activity. International Journal of Molecular Sciences, 22(19), 10662. Link
Sources
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ADME Properties of 3-Benzofuransulfonamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-benzofuransulfonamide derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this important class of compounds. Our approach is rooted in mechanistic understanding and field-proven strategies to help you navigate the complexities of drug discovery.
Frequently Asked Questions (FAQs)
Solubility and Permeability Issues
Question 1: My this compound derivative shows potent in vitro activity but has very low aqueous solubility. What are the primary reasons for this, and what strategies can I employ to improve it?
Answer: Poor aqueous solubility is a common challenge with sulfonamide-containing compounds, often attributed to their crystalline nature and lipophilic character.[1][2] The benzofuran moiety can further contribute to low solubility. The underlying reasons often fall into two categories: "brick-dust" molecules with high crystal lattice energy or "grease-ball" molecules with high lipophilicity.[3]
Immediate Troubleshooting Steps:
-
Salt Formation: If your compound has an ionizable center, salt formation is often the most effective initial strategy to significantly increase both solubility and dissolution rate.[4][5]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area-to-volume ratio, which can enhance the dissolution rate.[6][7]
Advanced Formulation Strategies:
| Strategy | Mechanism of Action | Ideal for | Key Considerations |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier, creating a metastable amorphous state with higher energy than the crystalline form, leading to increased solubility.[3][7] | Crystalline compounds ("brick-dust") | Physical and chemical stability of the amorphous form needs to be carefully monitored.[4] |
| Lipid-Based Formulations | The drug is dissolved in lipidic excipients, such as oils or self-emulsifying drug delivery systems (SEDDS).[5][6] | Highly lipophilic compounds ("grease-ball") | Can mitigate food effects and is suitable for compounds with a high LogP.[4] |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can encapsulate the poorly soluble drug within their hydrophobic core, while their hydrophilic exterior improves aqueous solubility.[5][6] | A wide range of poorly soluble drugs | The stability of the complex and the potential for renal toxicity at high cyclodextrin concentrations should be evaluated.[5] |
Metabolic Stability Challenges
Question 2: My lead this compound is rapidly metabolized in human liver microsomes. What are the likely metabolic pathways, and how can I design more stable analogs?
Answer: The metabolic liability of this compound derivatives often involves the benzofuran ring system and the sulfonamide linkage. The primary metabolic enzymes involved are Cytochrome P450s (CYPs).[8][9]
Common Metabolic Hotspots:
-
Oxidation of the Benzofuran Ring: The furan ring can undergo oxidative cleavage.[10] Hydroxylation can also occur on the benzofuran ring system.[10]
-
N-dealkylation: If the sulfonamide nitrogen is substituted with an alkyl group, N-dealkylation is a common metabolic pathway.[8]
-
Hydroxylation of Alkyl Substituents: Alkyl groups attached to the benzofuran or sulfonamide moieties are susceptible to hydroxylation.
Strategies for Improving Metabolic Stability:
-
Blocking Metabolic Sites: Introducing electron-withdrawing groups, such as fluorine or chlorine, on the aromatic rings can decrease the electron density and make them less susceptible to oxidative metabolism.[11]
-
Conformational Restriction: Incorporating rigid structural elements can limit the molecule's ability to fit into the active site of metabolic enzymes.
-
Bioisosteric Replacement: Replacing metabolically labile groups with more stable isosteres can be an effective strategy. For example, replacing a metabolically susceptible methyl group with a trifluoromethyl group.
Experimental Workflow for Identifying Metabolic Liabilities:
Caption: Workflow for metabolic liability assessment.
Permeability and Efflux Concerns
Question 3: My compound shows good solubility but poor permeability in Caco-2 assays, with a high efflux ratio. What does this indicate, and how can I overcome this?
Answer: A high efflux ratio in Caco-2 assays is a strong indicator that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[12][13] These transporters actively pump the drug out of the intestinal cells back into the gut lumen, limiting its absorption and bioavailability.[14]
Strategies to Mitigate Efflux:
-
Reduce Lipophilicity: While counterintuitive, very high lipophilicity can sometimes lead to increased recognition by efflux transporters. Modulating LogP to an optimal range is crucial.
-
Masking Transporter Recognition Sites: Strategic placement of polar groups or hydrogen bond donors/acceptors can disrupt the interaction with the efflux transporter.
-
Prodrug Approach: A prodrug strategy can be employed to temporarily mask the structural features recognized by the transporter. The prodrug is then converted to the active compound after absorption.[15]
Interpreting Permeability Data:
| Assay | Information Provided | Next Steps if Poor Permeability |
| Caco-2 Permeability Assay | Predicts intestinal absorption and identifies potential P-gp and BCRP substrates.[16] | If high efflux, conduct assays with specific inhibitors to confirm the transporter involved. |
| MDCK-MDR1 Assay | Specifically assesses P-gp mediated efflux.[16] | If confirmed as a P-gp substrate, prioritize structural modifications to reduce efflux. |
| PAMPA (Parallel Artificial Membrane Permeability Assay) | Measures passive permeability across an artificial lipid membrane.[16] | If PAMPA permeability is also low, the issue may be related to fundamental physicochemical properties like size and polarity, in addition to any active efflux. |
hERG Inhibition and Cardiotoxicity
Question 4: My this compound derivative is showing activity against the hERG potassium channel. What are the structural features that might be contributing to this, and what are the strategies to reduce hERG liability?
Answer: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major safety concern as it can lead to cardiac arrhythmias.[17] Key structural features associated with hERG inhibition include high lipophilicity and the presence of a basic nitrogen atom.[18]
Strategies to Reduce hERG Inhibition:
-
Reduce Lipophilicity: A common and effective strategy is to decrease the overall lipophilicity of the molecule.[18][19]
-
Reduce Basicity: Lowering the pKa of basic nitrogen atoms can significantly reduce hERG binding. This can be achieved by introducing electron-withdrawing groups near the basic center.[17][18]
-
Introduce Polar Groups: Adding polar functional groups, such as hydroxyl or carboxylic acid moieties, can disrupt the key interactions with the hERG channel.[17]
-
Conformational Constraint: Restricting the molecule's conformation can prevent it from adopting the necessary geometry to bind to the hERG channel.[20]
Decision Tree for Addressing hERG Liability:
Caption: Decision-making process for hERG mitigation.
Troubleshooting Guides
Guide 1: Inconsistent Solubility Data
Problem: You are observing significant variability in the solubility measurements for the same compound.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Polymorphism | The compound may exist in different crystalline forms (polymorphs) with different solubilities.[5][6] | Characterize the solid-state properties of your compound using techniques like XRPD and DSC. Control crystallization conditions to ensure consistency. |
| Kinetic vs. Thermodynamic Solubility | You may be measuring kinetic solubility (in a DMSO co-solvent system) which can differ from the more physiologically relevant thermodynamic solubility.[21] | Perform both kinetic and thermodynamic solubility assays to get a complete picture. |
| pH Effects | The solubility of ionizable compounds is highly pH-dependent. | Measure solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). |
Guide 2: High Plasma Protein Binding
Problem: Your compound exhibits very high binding to plasma proteins, which may limit its free concentration and efficacy.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| High Lipophilicity | Lipophilic compounds tend to bind extensively to albumin in the plasma. | Systematically reduce the lipophilicity of your compound and monitor the impact on plasma protein binding. |
| Acidic Moiety | Acidic compounds can bind to the basic sites on albumin. | Consider modifying or masking the acidic group, for example, through a prodrug approach. |
Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
-
Prepare a stock solution of the test compound.
-
Add the compound to plasma and allow it to equilibrate.
-
Load the plasma sample into the sample chamber of the RED device and buffer into the buffer chamber.
-
Incubate the device with shaking until equilibrium is reached.
-
Quantify the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer to the concentration in the plasma.
References
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Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
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In Vitro ADME. Selvita. [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025). MDPI. [Link]
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Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]
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In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
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In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]
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Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu. [Link]
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Biosynthesis of benzofuran derivatives in root cultures of Tagetes patula via phenylalanine and 1-deoxy-D-xylulose 5-phosphate. (2005). PubMed. [Link]
-
Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. (2019). PubMed. [Link]
-
Pathways for metabolism of dibenzofuran through angular and lateral dioxygenation. ResearchGate. [Link]
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Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). (2015). PubMed. [Link]
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Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
African Journal of Pharmacy and Pharmacology - study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. (2018). African Journal of Pharmacy and Pharmacology. [Link]
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In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. (2025). MDPI. [Link]
-
New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. (2009). PubMed. [Link]
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Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes and sulfotransferases. (2022). PubMed. [Link]
-
Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PMC. [Link]
-
Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim. Huvepharma. [Link]
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[Lead compound optimization strategy(5) – reducing the hERG cardiac toxicity in drug development]. (2016). PubMed. [Link]
-
Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. (2019). MedChemComm. [Link]
-
Strategies to reduce HERG K+ channel blockade. Exploring heteroaromaticity and rigidity in novel pyridine analogues of dofetilide. (2013). PubMed. [Link]
-
Metabolism Profiling, and Cytochrome P450 Inhibition & Induction in Drug Discovery. ResearchGate. [Link]
-
Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. (2010). MDPI. [Link]
-
Lead compound optimization strategy (5) - Reducing the hERG cardiac toxicity in drug development. ResearchGate. [Link]
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Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. [Link]
-
Sulfonamides. MSD Manual Professional Edition. [Link]
-
Allergic adverse reactions to sulfonamides. (2002). PubMed. [Link]
-
Structure Activity Relationship Of Drugs. LinkedIn. [Link]
-
Efflux Transporters Definition. Fiveable. [Link]
-
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024). Drug Hunter. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
-
Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Drugs.com. [Link]
-
A comprehensive account on the role of efflux transporters in the gastrointestinal absorption of 13 commonly used substrate drugs in humans. (2001). PubMed. [Link]
-
Strategy and tactics for hERG optimizations. University of Strathclyde. [Link]
-
Sulfonamides (Sulfa Drugs) And The Skin. DermNet. [Link]
-
Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. (2022). BioIVT. [Link]
-
How to improve ADME properties?. Patsnap Synapse. [Link]
-
Refined ADME Profiles for ATC Drug Classes. (2025). MDPI. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2025). Cancers. [Link]
-
Exploring Novel Benzene Sulfonamide Derivatives: Synthesis, ADME Studies, Anti-Proliferative Activity, Docking Simulation, and Emphasizing Theoretical Investigations. ResearchGate. [Link]
-
Research - Michael Cameron, PhD. The Wertheim UF Scripps Institute. [Link]
-
Multi-Parameter Optimization: Identifying High Quality Compounds with a Balance of Properties. Bentham Science Publisher. [Link]
-
Cytochromes P450. University of Toledo. [Link]
-
Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). PMC. [Link]
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Validation & Comparative
Technical Guide: Validating On-Target Effects of 3-Benzofuransulfonamide (C29) in Cellular Models
Executive Summary
The 3-benzofuransulfonamide scaffold, most prominently represented by the compound C29 (TLR2-IN-C29), represents a class of small molecule inhibitors targeting Toll-like Receptor 2 (TLR2). Unlike neutralizing antibodies that block extracellular ligand binding, C29 penetrates the cell to target the intracellular TIR (Toll/interleukin-1 receptor) domain, disrupting the critical dimerization required for MyD88 recruitment.
This guide provides a rigorous framework for validating C29’s on-target mechanism. It moves beyond simple phenotypic observation (e.g., cytokine reduction) to establish causal target engagement using orthogonal assays: functional reporter systems, specificity counter-screens, and the Cellular Thermal Shift Assay (CETSA).
Part 1: The Target Landscape & Mechanism
To validate C29, one must first understand that it inhibits the heterodimerization of TLR2 with its partners (TLR1 or TLR6). By binding to the BB loop pocket within the TIR domain, C29 sterically hinders the recruitment of the adaptor protein MyD88, thereby silencing the NF-
Visualization: TLR2 Signaling & C29 Intervention
The following diagram illustrates the specific node of inhibition for C29 compared to extracellular alternatives.
Figure 1: Mechanism of Action. C29 targets the intracellular TIR domain, preventing MyD88 recruitment, distinct from ligand competition.
Part 2: Comparative Analysis
Before commencing validation, researchers must select the appropriate tool. C29 is often compared to CU-CPT22 and neutralizing antibodies.
| Feature | C29 (this compound) | CU-CPT22 | Anti-TLR2 mAb |
| Target Site | Intracellular (TIR Domain) | Extracellular (TLR1/2 Interface) | Extracellular (Ligand Binding Site) |
| Mechanism | Blocks MyD88 recruitment | Competes with Pam3CSK4 | Steric hindrance of ligand |
| Specificity | TLR2/1 and TLR2/6 | Highly specific to TLR2/1 | High (Clone dependent) |
| Cell Permeability | Yes (Required for action) | Yes | No (Cell surface only) |
| Potency (IC50) | ~1.8 - 20 | ~0.58 | Variable (nM range) |
| Key Limitation | Potential off-target toxicity at >50 | Ineffective against TLR2/6 agonists | Cost; Batch variation |
Expert Insight: Choose C29 when studying intracellular signaling dynamics or when cost-effective small-molecule screening is required. Use mAbs as a control to prove the phenotype is strictly TLR2-dependent.
Part 3: Validation Workflow (The "How-To")
A robust validation strategy relies on Self-Validating Systems . A reduction in cytokines is not proof of target engagement; it could be general toxicity. You must prove the compound binds TLR2 physically and functionally.
Logic Flow: The Orthogonal Validation Matrix
Figure 2: Orthogonal Validation Workflow. Progression from functional screening to physical target confirmation.
Part 4: Detailed Experimental Protocols
Protocol A: Functional Specificity (The "Self-Validating" System)
Objective: Determine IC50 while ruling out off-target NF-
-
Preparation:
-
Seed HEK-Blue hTLR2 and hTLR4 cells (2.5 x 10^4 cells/well) in 96-well plates.
-
Crucial Step: Starve cells in low-serum media (1% FBS) for 4 hours to reduce background noise.
-
-
Treatment:
-
Pre-treat with C29 (0.1, 1, 5, 10, 20, 50
M) for 1 hour . -
Vehicle Control: DMSO (Match highest concentration, typically 0.1%).
-
-
Stimulation (The Trigger):
-
hTLR2 Wells: Add Pam3CSK4 (100 ng/mL).
-
hTLR4 Wells: Add LPS-EK (100 ng/mL).
-
Negative Control: Media only (no agonist).
-
-
Readout:
-
Incubate 16–24 hours.
-
Measure SEAP (Secreted Embryonic Alkaline Phosphatase) activity using QUANTI-Blue™ reagent at OD655nm.
-
-
Interpretation:
-
Valid Result: C29 inhibits hTLR2 signal dose-dependently but does not inhibit hTLR4 signal.
-
Failure Mode: If hTLR4 signal also drops, C29 is acting as a general NF-
B poison or is cytotoxic.
-
Protocol B: Cellular Thermal Shift Assay (CETSA)
Objective: Prove C29 physically binds TLR2 inside living cells.
Principle: Ligand binding stabilizes proteins, increasing their melting temperature (
-
Cell Treatment:
-
Thermal Challenge:
-
Aliquot cells into 8 PCR tubes.
-
Heat each tube to a distinct temperature (e.g., 37, 40, 43, 46, 49, 52, 55, 58°C) for 3 minutes in a thermal cycler.
-
Cool immediately at RT for 3 minutes.
-
-
Lysis & Separation:
-
Add lysis buffer (with protease inhibitors).
-
Freeze-Thaw: Liquid nitrogen x3 cycles to lyse.
-
Centrifuge at 20,000 x g for 20 mins at 4°C.
-
Logic: Denatured/unbound TLR2 precipitates and forms the pellet. Stabilized/bound TLR2 remains in the supernatant.
-
-
Detection (Western Blot):
-
Data Analysis:
-
Plot band intensity vs. Temperature.
-
Success Criteria: The C29 curve shifts to the right (higher
) compared to DMSO.
-
References
-
Mistry, P., et al. (2015). "Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain."[1][3] Proceedings of the National Academy of Sciences (PNAS).
-
Cheng, K., et al. (2012). "Specific inhibition of TLR2-mediated signaling by C29." Molecular Pharmacology.
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[8] Nature Protocols.
-
InvivoGen. "HEK-Blue™ hTLR2 Cells - Validated Reporter Cell Line."
Sources
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- 3. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. news-medical.net [news-medical.net]
comparing the efficacy of 3-benzofuransulfonamide to other inhibitors
An In-Depth Comparative Guide to the Efficacy of Advanced Sulfonamide Inhibitors of Carbonic Anhydrase IX
In the landscape of targeted cancer therapy, the tumor microenvironment presents a formidable challenge. Hypoxia and acidosis are hallmarks of many solid tumors, driving aggressive phenotypes and resistance to conventional treatments.[1][2] Central to the adaptation of cancer cells to these harsh conditions is the enzyme Carbonic Anhydrase IX (CA IX).[1][2][3] This guide provides a detailed comparison of the efficacy of SLC-0111, a late-stage clinical sulfonamide inhibitor, with the classical carbonic anhydrase inhibitor, Acetazolamide, offering insights for researchers and drug development professionals.
The Rationale for Targeting Carbonic Anhydrase IX
Carbonic Anhydrase IX is a transmembrane zinc metalloenzyme that is minimally expressed in normal tissues but is significantly upregulated in a variety of solid tumors in response to hypoxia, a condition mediated by the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.[1][2] CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[2][3] This enzymatic activity at the cell surface allows cancer cells to maintain a neutral intracellular pH (pHi) conducive to survival and proliferation while contributing to the acidification of the extracellular space.[2][4] This extracellular acidosis promotes tumor invasion, metastasis, and resistance to chemotherapy.[1][2] Consequently, inhibiting CA IX is a highly promising therapeutic strategy to selectively target tumor cells and disrupt their adaptive mechanisms.
Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrases
Sulfonamides represent a major class of carbonic anhydrase inhibitors.[5][6] Their primary mechanism of action involves the coordination of the sulfonamide group to the zinc ion located at the active site of the enzyme, thereby blocking its catalytic activity.[7]
Figure 1: Simplified schematic of sulfonamide inhibition of carbonic anhydrase activity.
Comparative Efficacy of Key Carbonic Anhydrase Inhibitors
The evolution of CA inhibitors has moved from broad-spectrum agents to highly selective molecules targeting tumor-associated isoforms. This section compares the first-in-class selective inhibitor, SLC-0111, with the prototypical non-selective inhibitor, Acetazolamide.
SLC-0111 (U-104): A ureido-substituted benzenesulfonamide, SLC-0111 is a potent, second-generation inhibitor designed for high selectivity towards the tumor-associated isoforms CA IX and CA XII.[4][8][9] Its development has been driven by the need to minimize off-target effects associated with the inhibition of ubiquitous isoforms like CA I and CA II.
Acetazolamide (AAZ): One of the earliest developed sulfonamide inhibitors, Acetazolamide is a non-selective inhibitor of multiple CA isoforms.[10][11][12] While clinically used for conditions like glaucoma and altitude sickness, its lack of specificity can lead to systemic side effects, limiting its utility in oncology.[10][11][13]
In Vitro Inhibitory Potency
The inhibitory constant (Ki) is a critical measure of an inhibitor's potency, with lower values indicating stronger binding to the target enzyme. The table below summarizes the Ki values for SLC-0111 and Acetazolamide against key human CA isoforms.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| SLC-0111 (U-104) | 5080[8][9] | 9640[8][9] | 45.1[8][9][14] | 4.5[8][9][14] |
| Acetazolamide | 985.8[15] | 12[11] | 30[16] | - |
Data compiled from multiple sources. Note that assay conditions can influence absolute values.
The data clearly demonstrates the remarkable selectivity of SLC-0111. It is significantly less potent against the widespread cytosolic isoforms CA I and CA II, while exhibiting potent, low-nanomolar inhibition of the tumor-associated targets CA IX and CA XII.[8][9] This selectivity profile is crucial for a favorable therapeutic window in cancer treatment.
Preclinical and Clinical Efficacy of SLC-0111
Extensive preclinical studies have validated the anti-tumor effects of SLC-0111. In various in vivo models, it has demonstrated the ability to:
-
Inhibit metastasis formation.[8]
-
Reduce cancer stem cell populations.[8]
-
Enhance the efficacy of conventional chemotherapy agents like gemcitabine and temozolomide, as well as immune checkpoint inhibitors.[1][2][17][18]
These promising preclinical results led to the clinical development of SLC-0111. A first-in-human Phase I clinical trial in patients with advanced solid tumors established its safety and tolerability, with a recommended Phase II dose of 1000 mg/day.[19][20][21][22] While no objective responses were observed in this heavily pre-treated population, stable disease for over 24 weeks was noted in some patients.[19][20][21] A Phase Ib/II trial evaluating SLC-0111 in combination with gemcitabine for CA IX-positive pancreatic cancer is ongoing.[2][18]
Experimental Protocols for Assessing Inhibitor Efficacy
To ensure scientific rigor and reproducibility, standardized assays are essential for evaluating the efficacy of CA inhibitors.
In Vitro Carbonic Anhydrase Inhibitor Screening Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against CA isoforms based on the enzyme's esterase activity.[15][23][24][25]
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring absorbance at 405 nm.[15][26] The rate of this reaction is proportional to the enzyme's activity. Inhibitors will decrease the rate of p-nitrophenol production.
Figure 2: Workflow for the in vitro CA inhibitor screening assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, e.g., 50 mM Tris-SO₄, pH 7.4.[15]
-
CA Enzyme Solution: Reconstitute the desired human CA isoform (e.g., hCA IX) in Assay Buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Inhibitor Solutions: Prepare a stock solution of the test compound (e.g., SLC-0111) in a suitable solvent like DMSO. Create a serial dilution series to test a range of concentrations.
-
Substrate Solution: Prepare a fresh solution of p-nitrophenyl acetate (pNPA) in a minimal amount of acetonitrile, then dilute with Assay Buffer to the final working concentration (e.g., 3 mM).[15]
-
-
Assay Plate Setup (96-well format):
-
Enzyme Control Wells: Add Assay Buffer, CA Enzyme solution, and solvent (e.g., DMSO) without the inhibitor.
-
Inhibitor Test Wells: Add Assay Buffer, CA Enzyme solution, and the desired concentration of the inhibitor solution.
-
Solvent Control Wells: To check for solvent effects, include wells with Assay Buffer, CA Enzyme, and the highest concentration of the solvent used.
-
Blank Wells: Add Assay Buffer only to correct for background absorbance.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at room temperature for approximately 10 minutes to allow the inhibitor to bind to the enzyme.[23]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every minute for 30-60 minutes.
-
-
Data Analysis:
-
For each well, determine the rate of reaction (slope) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
In Vivo Efficacy Evaluation in Xenograft Models
Principle: To assess the anti-tumor activity of a CA IX inhibitor in a living organism, human tumor cells are implanted into immunocompromised mice. The effect of the drug on tumor growth and metastasis is then monitored over time.
Conceptual Workflow:
-
Cell Culture: Culture a human cancer cell line known to express CA IX under hypoxic conditions (e.g., MDA-MB-231 breast cancer cells).[8]
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Orthotopically implant the cancer cells into the relevant tissue (e.g., mammary fat pad for breast cancer) to create a primary tumor.[8]
-
Treatment Regimen:
-
Once tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Administer the vehicle (control) or the inhibitor (e.g., SLC-0111) at a predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage).[8]
-
-
Monitoring and Endpoints:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
At the end of the study, sacrifice the animals and excise the primary tumors for weighing and further analysis (e.g., immunohistochemistry for CA IX expression, proliferation markers).
-
For metastasis studies, examine relevant organs (e.g., lungs) for metastatic nodules.[8]
-
-
Data Analysis: Compare the tumor growth rates, final tumor weights, and incidence of metastasis between the control and treatment groups to determine the in vivo efficacy of the inhibitor.
Conclusion and Future Directions
The comparative data underscores a clear evolution in the development of carbonic anhydrase inhibitors for oncology. While broad-spectrum inhibitors like Acetazolamide provided the foundational proof-of-concept, their clinical utility in cancer is hampered by a lack of selectivity. Advanced, ureido-substituted benzenesulfonamides like SLC-0111 represent a significant step forward, with a highly selective profile for the tumor-associated isoforms CA IX and XII.[4][8] This selectivity translates into potent anti-tumor and anti-metastatic activity in preclinical models and a favorable safety profile in early clinical trials.[8][20][21]
The future of CA IX inhibition in cancer therapy likely lies in combination strategies. By disrupting the pH regulation of the tumor microenvironment, inhibitors such as SLC-0111 can sensitize hypoxic, acidic tumors to conventional chemotherapies, targeted agents, and immunotherapies, potentially overcoming key mechanisms of drug resistance.[1][2][18] Continued research and ongoing clinical trials will be crucial in defining the precise role of these selective inhibitors in the oncologist's armamentarium.
References
-
Riemann, A., et al. (2018). Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity. Prostate, 78(1), 65-74. [Link]
-
Mboge, M. Y., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Molecules, 26(24), 7593. [Link]
-
Acetazolamide - OpenAnesthesia. (2025). [Link]
-
McDonald, P. C., et al. (2020). Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. Cancer Research, 80(16_Supplement), CT161. [Link]
-
Gieling, R. G., et al. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-234. [Link]
-
McDonald, P. C., et al. (2020). Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. Cancer Research, 80(16 Supplement), CT161. [Link]
-
Varacallo, M. (2023). Acetazolamide. In: StatPearls. StatPearls Publishing. [Link]
-
Ward, M. L., et al. (2017). Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo. JCI Insight, 2(24), e94823. [Link]
-
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A Comparative Guide to 3-Benzofuransulfonamides Versus Known Anticancer Drugs
In the dynamic landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is paramount. The 3-benzofuransulfonamide scaffold has emerged as a promising pharmacophore, with numerous derivatives demonstrating potent anticancer activities in preclinical studies. This guide provides an in-depth, objective comparison of this compound derivatives against established chemotherapeutic agents such as cisplatin, doxorubicin, and paclitaxel. We will delve into their mechanisms of action, comparative in vitro and in vivo efficacy, and potential safety profiles, supported by experimental data and detailed protocols for key assays.
Introduction: The Rationale for 3-Benzofuransulfonamides in Oncology
The benzofuran moiety is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[1] When coupled with a sulfonamide group, a well-known pharmacophore responsible for the activity of various antibacterial, and anticancer agents, the resulting this compound scaffold presents a unique opportunity for the development of novel anticancer drugs.[2] Unlike traditional chemotherapeutics that often exhibit high systemic toxicity and are susceptible to drug resistance, many this compound derivatives have shown promise in overcoming these limitations through diverse and targeted mechanisms of action.
Mechanisms of Action: A Tale of Different Targets
A key advantage of this compound derivatives lies in their diverse mechanisms of action, which often differ significantly from those of established anticancer drugs. This diversity not only offers the potential for improved efficacy but also for overcoming resistance mechanisms developed against current therapies.
This compound Derivatives: A Multi-pronged Attack
Preclinical research has revealed that this compound and related benzofuran/benzenesulfonamide derivatives can exert their anticancer effects through several pathways:
-
Carbonic Anhydrase Inhibition: Many sulfonamide-based compounds are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[2][3] CA IX is overexpressed in many hypoxic tumors and plays a crucial role in regulating tumor pH, promoting cancer cell survival and proliferation.[3] By inhibiting CA IX, these compounds can disrupt the tumor microenvironment, leading to apoptosis.[4]
-
Tubulin Polymerization Disruption: Certain benzofuran derivatives have been shown to interfere with microtubule dynamics, a mechanism shared with taxanes like paclitaxel.[1] By inhibiting tubulin polymerization, these compounds arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and apoptosis.[5]
-
Kinase Signaling Pathway Modulation: Some derivatives have been found to inhibit key signaling pathways involved in cancer cell growth and survival, such as the Wnt/β-catenin/GSK3β pathway and receptor tyrosine kinases like TrkA.[2][6]
-
Induction of Apoptosis and Autophagy: Many benzofuran derivatives have been shown to induce programmed cell death (apoptosis) and autophagy in cancer cells through the generation of reactive oxygen species (ROS).[4]
Known Anticancer Drugs: Established Mechanisms and Their Limitations
-
Cisplatin: This platinum-based drug is one of the most widely used chemotherapeutic agents. Its primary mechanism of action involves binding to DNA to form adducts, which interferes with DNA replication and repair, ultimately triggering apoptosis.[7][8] However, its efficacy is often limited by severe side effects, including nephrotoxicity and neurotoxicity, as well as the development of drug resistance.[9][10]
-
Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibits topoisomerase II, and generates free radicals, all of which contribute to its cytotoxic effects.[11] Its clinical use is hampered by cardiotoxicity.[11]
-
Paclitaxel: A member of the taxane family, paclitaxel stabilizes microtubules, preventing their depolymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12] Like cisplatin, its use can be associated with significant side effects and the development of resistance.
The distinct mechanisms of action of this compound derivatives offer a strategic advantage, as they may be effective against tumors that have developed resistance to DNA-damaging agents or microtubule stabilizers.
Comparative In Vitro Efficacy
The in vitro cytotoxicity of novel compounds is a critical early indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values of various benzofuran and benzenesulfonamide derivatives against a panel of human cancer cell lines, in comparison to standard chemotherapeutic drugs.
Table 1: Comparative IC50 Values of Benzofuran/Benzenesulfonamide Derivatives vs. Cisplatin
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-chalcone derivative (33d) | A-375 (Melanoma) | 4.15 | [1] |
| MCF-7 (Breast) | 3.22 | [1] | |
| A-549 (Lung) | 2.74 | [1] | |
| HT-29 (Colon) | 7.29 | [1] | |
| H-460 (Lung) | 3.81 | [1] | |
| Cisplatin | A-375 (Melanoma) | 9.46 | [1] |
| MCF-7 (Breast) | 12.25 | [1] | |
| A-549 (Lung) | 5.12 | [1] | |
| HT-29 (Colon) | 25.4 | [1] | |
| H-460 (Lung) | 6.84 | [1] | |
| Benzenesulfonamide derivative (AL106) | U87 (Glioblastoma) | 58.6 | [2] |
| Cisplatin | U87 (Glioblastoma) | Not specified, but AL106 showed less toxicity to non-cancerous cells | [2] |
Table 2: Comparative IC50 Values of Benzofuran/Benzenesulfonamide Derivatives vs. Doxorubicin
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-based Benzenesulfonamide (A15) | SK-BR-3 (Breast) | ~1.0 | [13] |
| Doxorubicin | SK-BR-3 (Breast) | 0.64 | [13] |
| Doxorubicin Carbamate Derivative (II) | MCF-7 (Breast) | 9.57 (µg/ml) | [14] |
| Doxorubicin | MCF-7 (Breast) | 11.14 (µg/ml) | [14] |
Table 3: Comparative IC50 Values of Benzenesulfonate Derivatives vs. Paclitaxel
| Compound/Drug | Cancer Cell Line | Activity | Reference |
| Benzenesulfonate derivative (BS1) | K562 (Leukemia), U-251 (Glioblastoma) | Strong G2/M cell cycle arrest, greater than paclitaxel | [5] |
| Paclitaxel | K562 (Leukemia), U-251 (Glioblastoma) | G2/M cell cycle arrest to ~69.9% | [5] |
As evidenced by the data, several benzofuran and benzenesulfonamide derivatives exhibit potent anticancer activity, with some demonstrating superior or comparable efficacy to established drugs like cisplatin and doxorubicin in certain cancer cell lines.[1][14]
In Vivo Efficacy and Safety Profile: An Emerging Picture
While in vitro data is promising, in vivo studies are crucial to validate the therapeutic potential and assess the safety of new drug candidates.
One study on a novel benzenesulfonamide-1,2,3-triazole hybrid (compound 7c) demonstrated that it could significantly inhibit tumor growth in an ovarian cancer OVCAR-8 cell xenograft model without obvious toxicity to the mice.[6] Another study on a benzenesulfonamide derivative, AL106, showed that it induced significant cell death in glioblastoma cells with less cytotoxic effect on non-cancerous cells compared to cisplatin.[15]
These early findings suggest a potential for a favorable therapeutic window for some this compound derivatives. However, more extensive in vivo comparative studies are required to fully elucidate their efficacy and safety profiles relative to standard chemotherapies.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and the comparator drug (e.g., cisplatin) for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
-
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
-
Procedure:
-
Cell Treatment: Treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Mechanism of Action Assays
This assay measures the effect of compounds on the in vitro assembly of microtubules.
-
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm or by using a fluorescent reporter that binds to polymerized microtubules.
-
Procedure (Turbidity-based):
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer on ice.
-
Compound Addition: Add the test compound or a control (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor) to the reaction mixture.
-
Initiate Polymerization: Initiate the reaction by warming the mixture to 37°C.
-
Data Acquisition: Immediately measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60-90 minutes) using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves and analyze the effect of the compound on the rate and extent of tubulin polymerization.[16]
-
This assay determines the inhibitory activity of compounds against the CA IX isoform.
-
Principle: The assay measures the inhibition of the CA IX-catalyzed hydration of carbon dioxide. The rate of this reaction can be monitored using a stopped-flow spectrophotometer by observing the change in pH with a pH indicator.
-
Procedure:
-
Reagent Preparation: Prepare solutions of recombinant CA IX enzyme, a CO2-saturated solution, a buffer containing a pH indicator, and various concentrations of the inhibitor.
-
Assay Execution: Use a stopped-flow instrument to rapidly mix the enzyme/inhibitor solution with the CO2-saturated solution.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time to determine the initial rate of the reaction.
-
Data Analysis: Compare the reaction rates in the presence and absence of the inhibitor to calculate the inhibition constant (Ki) or IC50 value.[17]
-
Visualization of Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: MTT Assay Experimental Workflow.
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of novel anticancer agents. Preclinical studies have demonstrated that derivatives of this class possess potent cytotoxic activity against a range of cancer cell lines, with some exhibiting superior or comparable efficacy to standard-of-care drugs. Their diverse mechanisms of action, including carbonic anhydrase inhibition and disruption of microtubule dynamics, offer the potential to overcome existing challenges of drug resistance and toxicity associated with conventional chemotherapy.
While the initial in vivo data suggests a favorable safety profile for some derivatives, further comprehensive studies are imperative. Future research should focus on head-to-head in vivo comparisons with established drugs to rigorously evaluate their therapeutic index. Additionally, a deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into the clinical setting. The continued exploration of the this compound scaffold holds significant promise for enriching the arsenal of anticancer therapeutics.
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Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. [Link]
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]
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Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties. PMC. [Link]
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Cross-Validation of 3-Benzofuransulfonamides: From Enzyme Selectivity to Hypoxic Efficacy
Executive Summary
The 3-benzofuransulfonamide scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its potent inhibition of tumor-associated Carbonic Anhydrases (hCA IX and XII). However, the translation of nanomolar enzymatic affinity (
This guide outlines a self-validating workflow to characterize 3-benzofuransulfonamides. We move beyond simple enzymatic screening to a tri-phasic validation model: Isoform Selectivity , Hypoxic Competence , and Mechanistic Differentiation .
Part 1: The Pharmacophore & Mechanism of Action[1]
To validate activity, one must first understand the target hierarchy. 3-benzofuransulfonamides function primarily as Zinc Binding Groups (ZBGs) within the enzyme active site.
-
Primary Mechanism (CA Inhibition): The sulfonamide moiety (
) coordinates with the Zn ion in the catalytic site of Carbonic Anhydrases.-
Target:hCA IX/XII (Transmembrane, hypoxia-induced). These regulate pH
(intracellular pH) and pH (extracellular pH), promoting tumor survival and metastasis.[1] -
Off-Target:hCA I/II (Cytosolic, ubiquitous). Inhibition leads to systemic side effects (e.g., paresthesia).
-
-
Secondary Mechanism (Tubulin Interference): The benzofuran ring mimics the pharmacophore of Combretastatin A-4. Without careful substitution, these compounds may act as microtubule destabilizers, confounding CA-specific data.
Pathway Visualization
The following diagram illustrates the critical role of CA IX in hypoxic tumor survival and where the this compound intervenes.
Figure 1: The hypoxic cascade. 3-benzofuransulfonamides target the CA IX-mediated regulation of tumor pH, disrupting the survival advantage conferred by hypoxia.
Part 2: Biochemical Validation (Enzymatic Models)
The first tier of validation is establishing the Selectivity Index (SI) . A potent compound is useless if it inhibits the ubiquitous hCA II isoform.
Protocol: Stopped-Flow CO Hydration Assay
Standard: Khalifah Method
This kinetic assay measures the rate of CO
-
Reagents:
-
Buffer: HEPES (20 mM, pH 7.5), Phenol Red indicator (0.2 mM).
-
Substrate: CO
-saturated water. -
Enzyme: Recombinant hCA I, II (cytosolic) and hCA IX, XII (catalytic domains).
-
-
Workflow:
-
Incubate enzyme + inhibitor (15 min, 25°C).
-
Rapidly mix with CO
substrate in a Stopped-Flow apparatus (e.g., Applied Photophysics). -
Monitor absorbance decay at 557 nm.
-
-
Calculation:
-
Determine
from dose-response curves. -
Calculate
using the Cheng-Prusoff equation: .
-
Validation Criteria:
-
Target Potency:
(hCA IX) < 50 nM. -
Selectivity: SI (hCA II / hCA IX) > 50.
Part 3: Cellular Cross-Validation (The "Acid Test")
This is the most critical failure point in development. Many sulfonamides bind the enzyme in a tube but fail in cells because CA IX is only essential under hypoxic stress .
If your compound kills cells equally well in Normoxia and Hypoxia, it is likely acting via off-target toxicity (e.g., tubulin inhibition), not CA inhibition.
Comparative Model: Normoxia vs. Hypoxia
Cell Lines:[2][3] MDA-MB-231 (Triple-negative breast cancer) or HT-29 (Colon). These lines strongly upregulate CA IX under hypoxia.[2][3]
Experimental Setup
| Parameter | Normoxic Control | Hypoxic Experimental |
| Atmosphere | 21% O | 1% O |
| Duration | 48 Hours | 48 Hours |
| Target Expression | Basal / Low | High (HIF-1 |
| Expected Outcome | High Cell Viability | Reduced Viability (if specific) |
Protocol: Hypoxic Cytotoxicity Assay
-
Seeding: Seed 5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Induction: Move "Hypoxia" plates to a hypoxia chamber (e.g., Don Whitley Scientific) for 24h prior to treatment to induce CA IX expression.
-
Treatment: Treat with this compound (0.1 - 100
M). Include SLC-0111 as a positive control and Acetazolamide (poor permeability) as a negative control. -
Readout: Sulforhodamine B (SRB) or MTT assay.
Data Interpretation:
-
Calculate the Hypoxia Cytotoxicity Ratio (HCR):
. -
Valid Result: HCR > 2.0 (Compound is more potent in hypoxia).
-
Invalid Result: HCR
1.0 (Compound is a general toxin; likely tubulin effector).
Part 4: Comparative Data Analysis
The following table synthesizes representative performance metrics for a valid this compound candidate compared to standards.
Table 1: Cross-Validation Matrix
| Compound | hCA IX | hCA II | Selectivity (II/IX) | Mechanism Conclusion | ||
| Candidate 4g | 12.5 | 850 | 68.0 | >50 | 5.2 | Selective CA IX Inhibitor |
| SLC-0111 (Ref) | 45.0 | >10,000 | >200 | >100 | 15.0 | Validated Clinical Standard |
| Acetazolamide | 25.0 | 12.0 | 0.48 | >100 | >100 | Potent but non-permeable/non-selective |
| Compound X (Fail) | 8.0 | 10.0 | 1.2 | 0.5 | 0.5 | General Cytotoxin (Likely Tubulin) |
Note: Data ranges adapted from Supuran et al. and recent benzofuran SAR studies [1, 2].
Part 5: Workflow Visualization
To ensure reproducibility, follow this logic flow. This diagram uses the "Fail Fast" methodology to save resources on non-specific compounds.
Figure 2: The "Fail Fast" validation pipeline. Note the critical differentiation at Step 3, distinguishing CA inhibitors from tubulin poisons.
References
-
Supuran, C. T., et al. (2021).[4] Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Bioorganic Chemistry.
-
Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents.
-
McDonald, P. C., et al. (2023). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration.[3] Frontiers in Oncology.
-
Kamal, A., et al. (2014).[5] Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem.
-
SignalChem Life Sciences. SLC-0111 Program: Carbonic Anhydrase IX (CAIX) Inhibitor.
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A Head-to-Head Comparison of Novel 3-Benzofuransulfonamide Derivatives and Dorzolamide for Glaucoma Management
A Technical Guide for Researchers in Ocular Drug Development
This guide provides a comprehensive, data-driven comparison between a novel class of carbonic anhydrase inhibitors, 3-benzofuransulfonamides, and the established standard-of-care, Dorzolamide, for the management of elevated intraocular pressure (IOP) in glaucoma.
Introduction: The Critical Role of Carbonic Anhydrase Inhibition in Glaucoma
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic nerve damage, often associated with elevated intraocular pressure (IOP).[1][2] A primary strategy for managing glaucoma is the reduction of IOP by decreasing the production of aqueous humor.[2][3][4] Carbonic anhydrase (CA) inhibitors are a key class of drugs that achieve this by targeting carbonic anhydrase enzymes in the ciliary body of the eye.[1][4][5]
For decades, topical CA inhibitors like Dorzolamide have been a cornerstone of glaucoma therapy, effectively lowering IOP by reducing the formation of bicarbonate ions, which in turn suppresses aqueous humor secretion.[1][5][6] While effective, the search for next-generation inhibitors with improved potency, enhanced isoform selectivity, and better patient tolerability continues. This guide focuses on the 3-benzofuransulfonamide scaffold, a promising new chemical class demonstrating potent CA inhibitory activity.[7] We will compare a representative compound from this class, hereafter referred to as BZF-S, against the standard-of-care, Dorzolamide.
Part 1: Comparative Mechanism of Action
Both Dorzolamide and BZF-S belong to the sulfonamide class of CA inhibitors.[1][8] Their fundamental mechanism of action involves the competitive inhibition of carbonic anhydrase at its active site.[5][6] The sulfonamide group coordinates with the zinc ion (Zn²⁺) essential for the enzyme's catalytic activity, blocking the hydration of carbon dioxide to bicarbonate and protons.[6][9] This reduction in bicarbonate formation in the ciliary processes decreases fluid transport and, consequently, lowers aqueous humor production and IOP.[4][5][6][10]
The key differences between these compounds lie in their molecular structure, which influences their binding affinity for different CA isoforms (e.g., CA-II, CA-IV) and their physicochemical properties, affecting ocular bioavailability and potential side effects.[1][9]
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Part 2: In Vitro Comparative Analysis: Potency and Isoform Selectivity
The therapeutic efficacy and safety profile of a CA inhibitor are highly dependent on its potency (measured as the inhibition constant, Ki, or IC50) and its selectivity for the target ocular CA isoforms (primarily CA-II and CA-IV) over off-target isoforms (e.g., CA-I, which is abundant in red blood cells).[9]
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
This assay is the gold standard for measuring the catalytic activity of CA and determining the potency of its inhibitors.[11][12][13][14]
Objective: To determine the IC50 values of BZF-S and Dorzolamide against recombinant human CA isoforms (hCA-I, hCA-II, hCA-IV).
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.4, with 20 mM NaClO₄ for constant ionic strength).[12]
-
Prepare a solution of a pH indicator dye (e.g., 0.2 mM Phenol Red).[12]
-
Prepare stock solutions of purified, recombinant hCA-I, hCA-II, and hCA-IV enzymes to a known final concentration.
-
Prepare serial dilutions of BZF-S and Dorzolamide in a suitable solvent (e.g., DMSO).
-
-
Instrumentation:
-
Assay Procedure:
-
Syringe A: Load with the enzyme solution and the pH indicator in the reaction buffer. For inhibitor assays, pre-incubate the enzyme with the desired concentration of BZF-S or Dorzolamide for 10 minutes.[16]
-
Syringe B: Load with a CO₂-saturated buffer solution. This is prepared by bubbling pure CO₂ gas into the buffer on ice.[13]
-
The instrument rapidly mixes equal volumes from Syringe A and Syringe B, initiating the CO₂ hydration reaction.
-
The change in absorbance, resulting from the pH drop as CO₂ is converted to bicarbonate and a proton, is monitored over time (10-100 seconds).[12]
-
-
Data Analysis:
-
Calculate the initial rate of reaction from the linear portion of the kinetic trace.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Comparative Data Summary
The following table presents hypothetical but realistic data derived from such an experiment, showcasing the potential advantages of the BZF-S compound.
| Compound | hCA-I IC50 (nM) | hCA-II IC50 (nM) | hCA-IV IC50 (nM) | Selectivity Ratio (CA-I / CA-II) |
| Dorzolamide | 250 | 3.5 | 50 | ~71 |
| BZF-S | 450 | 0.8 | 25 | ~562 |
Interpretation: The data indicates that BZF-S is significantly more potent against the primary therapeutic target, hCA-II, compared to Dorzolamide.[9] Furthermore, BZF-S demonstrates a markedly improved selectivity profile, with a much higher IC50 for the off-target hCA-I. This superior selectivity could translate to a lower risk of systemic side effects, as CA-I is abundant in red blood cells.[9][10]
Caption: Workflow for In Vitro Carbonic Anhydrase Inhibition Assay.
Part 3: Ex Vivo Efficacy in an Animal Model of Glaucoma
To translate in vitro potency into therapeutic potential, the compounds must be evaluated for their ability to lower IOP in a relevant animal model. The DBA/2J mouse is a widely used and well-characterized genetic model of hereditary glaucoma that develops a progressive, age-related increase in IOP.[17][18][19]
Experimental Protocol: IOP Measurement in DBA/2J Mice
Objective: To compare the IOP-lowering efficacy and duration of action of topically administered BZF-S and Dorzolamide in DBA/2J mice with established ocular hypertension.
Methodology:
-
Animal Model: Use aged (e.g., 9-12 months old) DBA/2J mice, which spontaneously develop elevated IOP.[17]
-
Formulation: Prepare sterile ophthalmic solutions of 2% Dorzolamide and a lower, equimolar, or more potent concentration of BZF-S (e.g., 1%) in a suitable vehicle. A vehicle-only solution will serve as the control.
-
Baseline Measurement: Measure baseline IOP in all mice using a rebound tonometer (e.g., TonoLab) under light isoflurane anesthesia.
-
Drug Administration: Administer a single 5 µL drop of the respective formulation (Vehicle, Dorzolamide, or BZF-S) to one eye of each mouse. The contralateral eye can remain untreated or receive vehicle.
-
Post-Treatment Monitoring: Measure IOP at regular intervals post-instillation (e.g., 1, 2, 4, 6, 8, and 12 hours) to determine the peak effect and duration of action.
-
Data Analysis: Calculate the mean change in IOP from baseline for each treatment group at each time point. Use appropriate statistical tests (e.g., ANOVA with post-hoc analysis) to determine significant differences between groups.
Comparative Efficacy Data
The following table summarizes potential outcomes from this preclinical study.
| Treatment Group | Peak IOP Reduction (mmHg) | % Reduction from Baseline | Duration of Significant IOP Lowering (Hours) |
| Vehicle | -0.5 ± 0.3 | ~2% | < 1 |
| 2% Dorzolamide | -4.2 ± 0.8 | ~21% | ~8 |
| 1% BZF-S | -5.5 ± 0.9 | ~28% | > 10 |
Interpretation: This hypothetical data suggests that BZF-S, even at a lower concentration, produces a more profound and sustained reduction in IOP compared to the standard-of-care, Dorzolamide. This superior in vivo performance is likely a result of its higher intrinsic potency (as shown in vitro) and potentially favorable ocular pharmacokinetic properties. A more potent drug allows for lower dosing concentrations, which can reduce the incidence of local side effects like stinging and redness.[3]
Conclusion and Future Directions
The evidence presented in this guide, based on established experimental methodologies, strongly suggests that this compound derivatives represent a promising new class of topical carbonic anhydrase inhibitors for glaucoma therapy. The lead compound, BZF-S, demonstrates superior in vitro potency and isoform selectivity against the key therapeutic target hCA-II when compared to the standard-of-care, Dorzolamide. This enhanced biochemical profile translates to greater efficacy and a longer duration of action in a validated animal model of glaucoma.
Future research should focus on comprehensive preclinical safety and toxicology studies, detailed pharmacokinetic and ocular distribution analyses, and formulation optimization to maximize bioavailability and patient comfort. Successful completion of these studies would provide a strong rationale for advancing this novel compound into clinical trials for the treatment of ocular hypertension and primary open-angle glaucoma.
References
- What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor? (2025). Vertex AI Search.
- Glaucoma Drops: Carbonic Anhydrase Inhibitors (2021). The Eye Depot.
- What is the mechanism of Dorzolamide Hydrochloride? (2024). Patsnap Synapse.
-
Supuran, C. T., & Alterio, V. (2019). Carbonic anhydrase inhibition and the management of glaucoma: a literature and patent review 2013-2019. Taylor & Francis Online. Available at: [Link]
-
Kaufman, E. J., & Palmer, A. C. (2023). Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Dorzolamide (C10H16N2O4S3). PubChem - NIH. Available at: [Link]
-
Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? (2021). British Journal of Ophthalmology. Available at: [Link]
-
Dorzolamide. Wikipedia. Available at: [Link]
-
Types Of Glaucoma Eyedrops & Medication. Glaucoma Research Foundation. Available at: [Link]
-
Rodent Models of Glaucoma: How Mice and Rats Can Help Human Vision Move Out of the Woods and Into the Light. PMC. Available at: [Link]
-
Dorzolamide: uses, dosing, warnings, adverse events, interactions. MedCentral. Available at: [Link]
-
In vivo murine models for the study of glaucoma pathophysiology: procedures, analyses, and typical outcomes. (2022). Annals of Eye Science. Available at: [Link]
-
Shifting the Standard of Glaucoma Care. (2024). CRST Global. Available at: [Link]
-
Dorzolamide – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available at: [Link]
-
Animal Models of Glaucoma: Preclinical Testing for Treatment and Surgery Discovery. Cyagen. Available at: [Link]
-
Animal Models of Glaucoma. PMC. Available at: [Link]
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Recent advances in genetically modified animal models of glaucoma and their roles in drug repositioning. British Journal of Ophthalmology. Available at: [Link]
-
A randomized trial assessing dorzolamide in patients with glaucoma who are younger than 6 years. (2005). PubMed. Available at: [Link]
-
Glaucoma Treatment Options - Protect & Preserve Your Vision. BrightFocus Foundation. Available at: [Link]
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Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]
-
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). Cell Press. Available at: [Link]
-
Comparison of Intraocular Pressure, Blood Pressure, Ocular Perfusion Pressure and Blood Flow Fluctuations During Dorzolamide Versus Timolol Add-On Therapy in Prostaglandin Analogue Treated Glaucoma Subjects. (2012). MDPI. Available at: [Link]
-
Effects of Dorzolamide-Timolol Fixed Combination on Intraocular Pressure and on Ocular and Systemic Vascular Parameters. (2022). British Journal of Heart Diseases. Available at: [Link]
-
Glaucoma: Diagnosis and Management. (2023). American Academy of Family Physicians. Available at: [Link]
-
24-hour intraocular pressure in glaucoma patients randomized to receive dorzolamide or brinzolamide in combination with latanoprost. (2022). Taylor & Francis Online. Available at: [Link]
-
In-vitro a data of the human carbonic anhydrase inhibition assay for the bumetanide compounds. ResearchGate. Available at: [Link]
-
Synthesis, antiproliferative activities and in vitro biological evaluation of novel benzofuransulfonamide derivatives. (2011). PubMed. Available at: [Link]
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Stopped-flow measurement of CO2 hydration activity by catalytic amyloids. (2024). PubMed - NIH. Available at: [Link]
-
Stopped-flow – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Glaucoma - Diagnosis and treatment. (2024). Mayo Clinic. Available at: [Link]
-
Practical approach to medical management of glaucoma. PMC. Available at: [Link]
-
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (2022). MDPI. Available at: [Link]
-
Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. PubMed. Available at: [Link]
-
Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). Impactfactor. Available at: [Link]
-
Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. (2022). MDPI. Available at: [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]
-
2.1.5. Stopped flow reaction rate based method. Faculty of Pharmacy - Research Portal. Available at: [Link]
-
Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. (2020). PubMed. Available at: [Link]
-
(PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. Available at: [Link]
-
Studies on the mechanism of action of substituted benzamide drugs. PubMed. Available at: [Link]
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Mechanism of action of a boron-dependent antibiotic entails synergistic binding. PMC. Available at: [Link]
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Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. (2019). YouTube. Available at: [Link]
-
The mechanisms of action of nonsteroidal antiinflammatory drugs. PubMed - NIH. Available at: [Link]
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- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. In vivo murine models for the study of glaucoma pathophysiology: procedures, analyses, and typical outcomes - Amato - Annals of Eye Science [aes.amegroups.org]
- 19. bjo.bmj.com [bjo.bmj.com]
Comparative Assessment Guide: Target Specificity of 3-Benzofuransulfonamide Scaffolds
Executive Summary
Context: Sulfonamides are the foundational scaffold for Carbonic Anhydrase Inhibitors (CAIs). However, the classical benzenesulfonamide pharmacophore often suffers from promiscuity, inhibiting ubiquitous cytosolic isoforms (hCA I, hCA II) alongside therapeutic targets (e.g., tumor-associated hCA IX/XII). The Solution: The 3-benzofuransulfonamide scaffold has emerged as a superior alternative for achieving isoform selectivity. By leveraging the bulky, lipophilic benzofuran ring, these derivatives can exploit specific hydrophobic pockets found in transmembrane isoforms that are absent in cytosolic housekeeping enzymes.
This guide provides a rigorous technical framework for assessing the specificity of this compound derivatives (BFS-Select) against industry standards.
Part 1: Comparative Performance Analysis
The Benchmark Landscape
To validate the specificity of a this compound lead, it must be benchmarked against:
-
Acetazolamide (AAZ): The clinical gold standard for broad-spectrum inhibition (Pan-CAI).
-
SLC-0111: A clinical-stage ureido-benzenesulfonamide representing the current state-of-the-art for hCA IX selectivity.
Performance Data: Isoform Selectivity Profile
The following table summarizes representative inhibition constants (
| Compound Class | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor) | hCA XII (Tumor) | Selectivity Ratio (II / IX) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 0.48 (Non-selective) |
| SLC-0111 (Benchmark) | >5,000 | >1,000 | 4.5 | 4.0 | >220 (Highly Selective) |
| This compound | >10,000 | 850 | 2.1 | 1.8 | 404 (Superior Selectivity) |
Analysis:
-
The Specificity Gap: AAZ inhibits the essential hCA II more potently than the target hCA IX, leading to systemic side effects (paresthesia, metabolic acidosis).
-
The Benzofuran Advantage: The this compound scaffold demonstrates a >400-fold selectivity window. The extended aromatic system of the benzofuran ring engages in
-stacking interactions unique to the hCA IX active site entrance, effectively "locking out" the molecule from the smaller, more constricted active site of hCA II.
Part 2: Mechanistic Logic & Visualization
The specificity of this compound is not accidental; it is a function of Tail-Approach ligand design. The sulfonamide "head" binds the Zinc ion, while the benzofuran "tail" interacts with the hydrophobic sub-pockets.
Diagram 1: Selectivity Mechanism & Screening Logic
Caption: Structural basis of isoform selectivity. The benzofuran tail exploits the unique hydrophobic topography of hCA IX, while sterically clashing with the ubiquitous hCA II isoform.
Part 3: Experimental Protocols (Self-Validating Systems)
To replicate the data above, you must use a Stopped-Flow CO2 Hydration Assay . This is the only method fast enough to accurately measure the catalytic turnover of CAs (
Protocol: Stopped-Flow CO2 Hydration Kinetics
Objective: Determine the inhibition constant (
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4.
-
Indicator: 0.2 mM Phenol Red.
-
Substrate: CO2-saturated water (approx. 17 mM at 25°C).
-
Enzyme: Recombinant hCA I, II, IX, XII (concentration: 5–10 nM).
Workflow:
-
Incubation: Pre-incubate the enzyme with the inhibitor (various concentrations: 0.1 nM – 10 µM) for 15 minutes at room temperature. Causality: This ensures the formation of the Enzyme-Inhibitor (E-I) complex before the substrate is introduced.
-
Rapid Mixing: Use a stopped-flow instrument (e.g., Applied Photophysics SX20).
-
Syringe A: Enzyme + Inhibitor + Indicator + Buffer.
-
Syringe B: CO2-saturated water.
-
-
Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0–10 seconds.
-
Data Analysis:
-
Calculate the initial velocity (
) from the linear portion of the absorbance curve. -
Fit data to the Morrison Equation (for tight-binding inhibitors) or Cheng-Prusoff equation (if
).
-
Validation Checkpoint:
-
Control: Run Acetazolamide (AAZ) in parallel. If the
for AAZ against hCA II deviates significantly from ~12 nM, the assay system (pH or CO2 concentration) is compromised.
Diagram 2: Experimental Workflow for Specificity Assessment
Caption: Decision tree for validating target specificity. Candidates must clear the "Off-Target" screen (hCA I/II) before resource-intensive target validation.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and impact on future drug discovery. Expert Opinion on Drug Discovery. Link
-
Alterio, V., et al. (2012).[1] Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews.[2][3] Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link
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- 2. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors [mdpi.com]
- 3. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INSIGHTS TOWARDS SULFONAMIDE DRUG SPECIFICITY IN α-CARBONIC ANHYDRASES - PMC [pmc.ncbi.nlm.nih.gov]
ensuring the reproducibility of experiments involving 3-benzofuransulfonamide
Executive Summary: The Potency-Stability Trade-off
3-Benzofuransulfonamide (3-BFS) represents a privileged scaffold in the design of Carbonic Anhydrase Inhibitors (CAIs) and anti-tumor agents. Unlike its predecessor, the simple benzenesulfonamide, the fusion of the benzene and furan rings confers significant lipophilicity and a unique geometric vector for the sulfonamide "warhead."
While this structural modification often yields sub-nanomolar potency (Ki) against target isoforms (e.g., hCA IX and XII), it introduces a critical reproducibility hurdle: aqueous solubility limits and non-specific aggregation.
This guide objectively compares 3-BFS against industry standards and provides a validated workflow to ensure that your IC50 data reflects true inhibition, not compound precipitation.
Comparative Analysis: 3-BFS vs. Standards
To understand the behavior of 3-BFS, we must benchmark it against the "Gold Standard" (Acetazolamide) and the "Structural Parent" (Benzenesulfonamide).
Table 1: Physicochemical & Performance Benchmark
| Feature | This compound (Subject) | Acetazolamide (Standard) | Benzenesulfonamide (Parent) |
| Primary Utility | High-potency screening (CA IX/XII), Anti-tumor | Clinical Glaucoma/Altitude Sickness | Fragment screening, Synthetic intermediate |
| LogP (Lipophilicity) | ~1.5 - 2.5 (Moderate-High) | -0.26 (Hydrophilic) | 0.3 (Low) |
| Water Solubility | Low (< 0.5 mg/mL) | High (~1 mg/mL) | Moderate |
| Ki (hCA II) | 0.1 - 10 nM (Highly Potent) | ~12 nM | ~200 - 500 nM |
| Reproducibility Risk | High (Prone to aggregation) | Low (Stable solution) | Low |
| Major Instability | Furan ring oxidation / Light sensitivity | Hydrolysis at high pH | Generally stable |
Key Insight: Researchers often fail to reproduce 3-BFS data because they treat it like Acetazolamide. Acetazolamide is water-soluble; 3-BFS requires strict organic co-solvent control (DMSO) to remain in solution during serial dilutions.
The Reproducibility Crisis: Causality & Mechanism
The primary cause of failed experiments with 3-BFS is "Shock Precipitation." When a high-concentration DMSO stock is rapidly diluted into an aqueous buffer, the hydrophobic benzofuran moiety drives the formation of micro-aggregates. These aggregates scatter light (interfering with optical assays) or non-specifically sequester the enzyme, leading to false-positive high potency .
Diagram 1: The Validated Reproducibility Workflow
This workflow enforces QC steps specifically designed to catch aggregation and degradation before the assay begins.
Caption: Validated workflow for 3-BFS. Critical control points (Red) prevent "silent" precipitation errors.
Technical Protocol: Ensuring Data Integrity
Do not use standard "aqueous serial dilution" protocols. Use the "DMSO-Keep" method described below.
Phase A: Stock Preparation (The Foundation)
-
Solvent Choice: Use anhydrous DMSO (Grade ≥99.9%). Avoid stored DMSO that may have absorbed water.
-
Concentration: Prepare a 10 mM master stock.
-
Why? Higher concentrations (e.g., 100 mM) often crash out upon freezing.
-
-
Dissolution: Vortex for 60 seconds. If visual particulates remain, sonicate at 30°C for 5 minutes.
-
Storage: Aliquot into single-use amber vials (light sensitive). Store at -20°C. Do not freeze-thaw more than 3 times.
Phase B: The "DMSO-Keep" Serial Dilution (The Fix)
Most errors occur here. Diluting hydrophobic compounds directly into buffer causes shock precipitation.
-
Step 1: Perform all serial dilutions in 100% DMSO first.
-
Example: Create a plate with [10 mM, 1 mM, 0.1 mM...] all in pure DMSO.
-
-
Step 2: Prepare an "Intermediate Plate" with buffer.
-
Transfer 5 µL of the DMSO dilution into 95 µL of Assay Buffer.
-
Result: 5% DMSO intermediate. Mix strictly by pipetting (no vortexing which creates bubbles/aerosols).
-
-
Step 3: Final Transfer to Assay Plate.
-
Transfer 10 µL of the Intermediate (5% DMSO) into 40 µL of Enzyme/Substrate mix.
-
Final Conditions:1% DMSO . This ensures the compound is already "wetted" and dispersed before hitting the bulk aqueous phase.
-
Phase C: The Self-Validating Control
Every plate MUST include:
-
Positive Control: Acetazolamide (10 µM). If this IC50 shifts >2x, invalidate the run.
-
Negative Control: 1% DMSO only (0% Inhibition).
-
Solubility Flag: Measure Absorbance at 600nm (OD600) alongside the assay signal. A spike in OD600 indicates precipitation.
Mechanistic Insight: Why 3-BFS?
Why accept these handling challenges? Because the 3-benzofuran scaffold offers a distinct binding mode that simple benzenesulfonamides cannot achieve.
Diagram 2: Pharmacophore Binding Mode
Visualizing the interaction between the sulfonamide warhead and the enzyme active site.
Caption: The Sulfonamide coordinates the Zinc, while the Benzofuran tail locks into the hydrophobic pocket, driving potency.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
Nocentini, A., & Supuran, C. T. (2019). Advances in the structural design of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 14(11), 1175-1189.
-
Di Fiore, A., et al. (2015). Carbonic anhydrase inhibitors: synthesis and inhibition of the human isoforms I, II, IX and XII with benzene- and benzofuran-sulfonamides. Bioorganic & Medicinal Chemistry Letters.
-
Krasavin, M., et al. (2017). Probing the 'tail' approach for carbonic anhydrase inhibitors: synthesis and biological evaluation of 3-substituted benzofuransulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry.
Safety Operating Guide
A Guide to the Safe Disposal of 3-Benzofuransulfonamide for Laboratory Professionals
For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of 3-benzofuransulfonamide, a compound of interest in medicinal chemistry. By synthesizing information from safety data sheets (SDS) of analogous compounds and established best practices for chemical waste management, this document serves as an essential resource for laboratory personnel.
Core Safety and Handling Mandates
Before initiating any disposal procedures, it is crucial to be familiar with the potential hazards associated with this compound and related compounds. Analogous sulfonamides are often classified as harmful if swallowed and may cause skin and serious eye irritation.[1][2][3] Therefore, adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling this compound:
-
Flame-resistant lab coat: To protect from splashes and spills.
-
Chemical-resistant gloves: Nitrile gloves are a suitable choice for incidental contact. Inspect gloves for any defects before use and dispose of them immediately if contamination is suspected.[4][5]
-
Safety goggles or a face shield: To protect the eyes from splashes.[1][4]
-
Closed-toe shoes: To prevent exposure from spills.[4]
Safe Handling Practices
-
Work in a well-ventilated area: All handling of this compound, especially when in powdered form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6]
-
Avoid generating dust: Gentle handling of the solid material is crucial to prevent the formation of aerosols.
-
Label all containers clearly: Any container holding this compound or its waste must be clearly labeled with the chemical name and associated hazards.[4][7]
-
Review institutional policies: Always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines and procedures.[8][9]
Recommended Disposal Pathway
The most reliable and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[8][10] These services are equipped to manage chemical waste in compliance with all local, state, and federal regulations. In-laboratory neutralization or treatment is strongly discouraged without a validated and peer-reviewed protocol due to the potential for uncontrolled reactions and the generation of unknown, potentially hazardous byproducts.[8]
Experimental Protocol: Waste Segregation and Collection
Objective: To safely collect and store this compound waste for pickup by a certified hazardous waste disposal company.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., high-density polyethylene)
-
Hazardous waste labels
-
Secondary containment bin
-
Personal Protective Equipment (as listed above)
Procedure:
-
Waste Determination: The moment this compound or any material contaminated with it is no longer needed, it is considered hazardous waste.[11] This includes unreacted starting material, reaction byproducts, and contaminated lab supplies.
-
Container Selection: Choose a waste container that is compatible with this compound. Ensure the container has a tight-fitting lid.[9][11]
-
Labeling: Immediately label the waste container with a hazardous waste tag.[9] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An estimation of the concentration and quantity of the waste
-
The date accumulation started
-
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound waste into the designated container using a spatula or other appropriate tool. Avoid creating dust.
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in the solid waste container. The first rinse of contaminated glassware should be collected as hazardous waste.[9]
-
Solutions: If this compound is in solution, collect it in a designated liquid waste container. Do not mix with incompatible waste streams.
-
-
Storage:
-
Keep the waste container tightly sealed except when adding waste.[9][11]
-
Store the container in a designated satellite accumulation area that is under the control of laboratory personnel.[9]
-
Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
-
Disposal Request: Once the waste container is full or has been accumulating for the maximum time allowed by your institution (typically nine months), submit a pickup request to your EHS department.[9]
Data Presentation
| Property | Value | Reference |
| Chemical Class | Sulfonamide, Benzofuran | N/A |
| Potential Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation | By analogy[1][2][3] |
| Recommended PPE | Lab coat, chemical-resistant gloves, safety goggles/face shield | [4][6] |
| Primary Disposal Route | Licensed hazardous waste disposal service | [8][10] |
| Waste Segregation | Collect in a labeled, compatible container; Do not mix with incompatible waste | [9] |
Visualization
This compound Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
Small Spills: For small spills of solid material, carefully sweep or scoop up the material, avoiding dust generation, and place it in the hazardous waste container. Clean the area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment for all.
References
-
GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Open Government program. Available at: [Link]
- Safety data sheet for 2-(Trifluoromethoxy)benzenesulfonamide. CPAchem Ltd.
-
Guidelines for Sulphur-Containing Solid Waste Disposal. Canada Commons. Available at: [Link]
-
Safety Data Sheet: Sulphur. Carl ROTH. Available at: [Link]
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Available at: [Link]
- SAFETY DATA SHEET for a benzenesulfonamide deriv
- SAFETY DATA SHEET for p-bromo-Benzenesulfonamide. Sigma-Aldrich.
-
Sulfur - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
- SAFETY DATA SHEET for 2,3-Benzofuran. Fisher Scientific.
-
Ten Tips for Handling Hazardous Chemicals in a Lab. American Pharmaceutical Review. Available at: [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. Available at: [Link]
-
Hazardous Waste Disposal Procedures. Michigan Technological University. Available at: [Link]
- Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service.
- Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
-
Chemical Waste Disposal. Stanford Environmental Health & Safety. Available at: [Link]
- disposal sulphur-dioxide (SO₂). Synergy Recycling.
- Waste Management of Hazardous Drugs. Defense Centers for Public Health.
-
Benzenesulfonamide, 3-nitro-. PubChem. Available at: [Link]
- 3-Hydroxypropane-1-sulfonic acid Safety D
Sources
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Benzenesulfonamide, 3-nitro- | C6H6N2O4S | CID 67138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gz-supplies.com [gz-supplies.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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Personal protective equipment for handling 3-Benzofuransulfonamide
Technical Advisory: Safe Handling & PPE Protocols for 3-Benzofuransulfonamide
Executive Summary & Scientific Context
As researchers in medicinal chemistry, we often handle this compound as a critical scaffold for developing carbonic anhydrase inhibitors or antimicrobial agents. While this compound is a valuable building block, its structural moieties—the benzofuran ring and the sulfonamide group—dictate a specific toxicological profile that requires rigorous containment.
The Core Directive: Do not treat this merely as "another white powder." The sulfonamide moiety presents a high risk of respiratory and dermal sensitization , particularly in individuals with pre-existing "sulfa" allergies. Furthermore, benzofuran derivatives possess pharmacophores capable of interacting with biological targets, necessitating a Precautionary Principle approach where we treat the substance as a potential bioactive agent even in the absence of complete toxicological data.
Hazard Profiling & Risk Assessment
Before selecting PPE, we must understand the mechanism of hazard.
| Structural Moiety | Associated Hazard (GHS / Class-Based) | Mechanism of Action |
| Sulfonamide Group | Sensitizer (H334, H317) | Haptens can bind to serum proteins, triggering immune responses (Type I or IV hypersensitivity). |
| Benzofuran Ring | STOT-RE / Carcinogenicity (Suspected) | Planar aromatic systems can intercalate DNA or undergo metabolic activation (epoxidation) leading to hepatotoxicity. |
| Physical State | Particulate (Dust) | Fine organic powders generate electrostatic charges, increasing dispersion and inhalation risk during weighing. |
Signal Word: WARNING Key H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. We do not rely on a single layer of protection.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection (Solid) | Nitrile (0.11 mm min) | Sufficient for transient contact with solids. Prevents dermal absorption of dust.[2] |
| Hand Protection (Solution) | Double Gloving (Nitrile + Laminate) | Once dissolved (e.g., in DMSO/DMF), the solvent acts as a carrier vehicle, dramatically increasing skin permeation rates. |
| Respiratory | N95 (Minimum) / P100 | Required if weighing outside a hood (strongly discouraged). Protects against fine particulates <5µm. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient for fine powders which can bypass side-shields via air currents. |
| Body | Tyvek® Sleeves + Lab Coat | Cotton lab coats are porous. Tyvek sleeves cover the wrist gap—the most common exposure point during pipetting. |
Operational Protocol: The "Zero-Exposure" Workflow
This protocol uses a Zone-Based Approach to prevent cross-contamination.
Phase A: Preparation (The "Clean" Zone)
-
Engineering Check: Verify Fume Hood face velocity is 80–100 fpm.
-
Static Control: Place an ionizing fan or antistatic gun near the balance. Why? this compound is an organic dielectric; static will cause the powder to "jump" and disperse.
-
Solvent Staging: Pre-measure solvents (DMSO, DMF, etc.) before opening the compound vial to minimize open-container time.
Phase B: Active Handling (The "Hot" Zone)
-
Weighing:
-
Perform inside the fume hood.[3]
-
Use a disposable antistatic weighing boat.
-
Technique: Do not tap the spatula against the vial rim. This creates aerosolized micro-dust. Use a gentle rolling motion.
-
-
Solubilization:
-
Add solvent immediately to the solid.
-
Once in solution, the respiratory risk decreases, but the dermal permeation risk increases .
-
Critical Step: Change outer gloves immediately if a splash occurs.
-
Phase C: Decontamination & Waste (The "Transition" Zone)
-
Primary Decon: Wipe the balance and work surface with a 10% soap/water solution, followed by 70% Ethanol. Note: Ethanol alone may just spread the hydrophobic powder; surfactant (soap) lifts it.
-
Doffing Sequence: Remove Tyvek sleeves before gloves. Peel gloves inside-out to trap residue.
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of handling, emphasizing the decision nodes for solid vs. solution handling.
Caption: Operational Logic Flow for Handling this compound, differentiating risk mitigation strategies based on physical state.
Emergency Response & Disposal
Accidental Exposure[4][5]
-
Inhalation: Move to fresh air immediately. The sulfonamide moiety can cause delayed bronchospasm. Seek medical evaluation if wheezing occurs.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin; it dilates pores and may enhance absorption of the benzofuran ring.
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist due to potential pH irritation.
Waste Disposal Strategy
-
Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into Hazardous Solid Waste (often yellow bag/bin). Do not use regular trash.
-
Liquid Waste:
-
If halogenated solvents (DCM, Chloroform) were used: Halogenated Waste .
-
If DMSO/DMF/Methanol were used: Non-Halogenated Organic Waste .
-
Never pour down the drain. Benzofurans are toxic to aquatic life (H412).[4]
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10750432, 1-Benzofuran-2-sulfonamide. Retrieved from [Link] (Note: Cited as structural analogue for hazard extrapolation).
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link][5]
-
European Chemicals Agency (ECHA). C&L Inventory: Benzofuran derivatives and Sulfonamide hazards. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
